[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid
Description
The exact mass of the compound [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(dimethylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O5/c1-11(2)9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEDBCAYQJUDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657421 | |
| Record name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657421 | |
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Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-44-0 | |
| Record name | B-[3-[(Dimethylamino)carbonyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylcarbamoyl)-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Technical Whitepaper: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
A Strategic Synthon for Biaryl Scaffold Construction in Medicinal Chemistry[1]
CAS Number: 874219-44-0
Molecular Formula: C
Executive Summary
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a highly specialized organoboron reagent used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its value lies in its trifunctional nature :
-
Boronic Acid: Facilitates C-C bond formation via Suzuki-Miyaura cross-coupling.[1][2][3]
-
Nitro Group: Acts as a "masked" amine. It is chemically inert during the coupling but can be selectively reduced post-coupling to generate an aniline for further derivatization (e.g., urea or amide formation).
-
Dimethylamide: Provides a stable, polar motif often required for solubility and hydrogen-bond acceptance in kinase inhibitors and protein-protein interaction modulators.[1]
This guide details the physiochemical profile, synthetic production, and critical application protocols for this compound, emphasizing the mechanistic nuances of handling electron-deficient aryl boronic acids.
Chemical Identity & Physiochemical Profile[1][4][5][6]
The compound features a phenyl ring substituted at the 1, 3, and 5 positions (meta-substitution pattern), creating a distinct electronic environment. Both the nitro (-NO
| Property | Specification |
| IUPAC Name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 874219-44-0 |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM; insoluble in water (acidic form) |
| pKa (Boronic Acid) | ~8.0–8.5 (Lower than PhB(OH) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen).[1][4] Hygroscopic. |
Synthetic Production Routes
The synthesis of CAS 874219-44-0 typically avoids direct nitration of a boronic acid precursor, which can lead to protodeboronation or regioselectivity issues.[1] The preferred industrial route utilizes a Miyaura Borylation strategy starting from a halogenated benzoic acid derivative.
Mechanistic Insight:
The choice of 3-bromo-5-nitrobenzoic acid as the starting material is strategic.[1] The bromine atom provides a handle for palladium-catalyzed borylation, while the nitro and carboxylic acid groups are already in place, avoiding harsh nitration conditions later in the sequence.
Figure 1: Synthetic pathway from commercially available benzoic acid precursors. The final step involves converting the pinacol ester to the free boronic acid, though the ester is often used directly.
Reactivity Profile: The Suzuki-Miyaura Coupling[1][2][3]
4.1 Electronic Effects on Catalysis
The presence of two strong electron-withdrawing groups (Nitro and Amide) makes the aryl ring highly electron-deficient.[1] This has two competing consequences for the Suzuki coupling mechanism:
-
Accelerated Transmetallation: The Lewis acidity of the boron center is enhanced, facilitating the formation of the boronate "ate" complex (Ar-B(OH)
) upon base addition. This accelerates the transmetallation step to the Palladium(II) center. -
Risk of Protodeboronation: Electron-deficient aryl boronic acids are prone to hydrolytic C-B bond cleavage (protodeboronation), especially in aqueous basic conditions at high temperatures. The mechanism involves the ipso-protonation of the "ate" complex.
4.2 Optimization Strategy
To mitigate protodeboronation while maintaining reactivity:
-
Base Selection: Use mild, anhydrous bases like K
PO or CsF in organic solvents (Dioxane/DMF) rather than aqueous carbonate systems. -
Catalyst: Ligands that facilitate oxidative addition (like phosphines in Pd(dppf)Cl
or XPhos Pd G2) are preferred to ensure the catalytic cycle outcompetes the decomposition pathway.
Figure 2: Catalytic cycle highlighting the entry point of the boronic acid and the competing decomposition risk due to electron-withdrawing substituents.[1]
Experimental Protocol: Biaryl Synthesis
Objective: Coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid with an aryl bromide (Ar-Br).
Reagents:
-
1.0 eq Aryl Bromide
-
1.2 eq [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0)[1][5]
-
0.05 eq Pd(dppf)Cl
[1]·CH Cl (Catalyst)[1] -
3.0 eq K
CO (Base) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, combine the Aryl Bromide, Boronic Acid, and Pd catalyst.
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen leads to homocoupling and catalyst deactivation.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–90°C for 4–12 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO
. -
Purification: Flash column chromatography. The nitro group makes the product visible under UV (254 nm).
Applications in Drug Discovery[2][4][5][9][10]
This boronic acid is a "fragment-efficient" building block.[1]
-
Scaffold Design: It introduces a meta-substituted phenyl ring.[1] The meta positioning allows the drug designer to probe vectors that are off-axis from the primary binding interaction, often used to access hydrophobic pockets in kinase active sites.
-
Latent Functionality:
Safety & Handling
-
Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids to decomposition.
-
Toxicity: Boronic acids are generally considered low toxicity, but the nitro-aromatic moiety suggests potential mutagenicity (Ames positive potential).[1] Handle with gloves in a fume hood.
-
Stability: Store at 4°C. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in the reaction mixture and does not affect stoichiometry.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
-
Protodeboronation of Electron-Deficient Boronic Acids
-
Synthesis of Nitro-Aryl Boronic Acids
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
-
Compound Data Verification
Sources
Technical Monograph: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
[1]
Executive Summary & Physicochemical Core
Topic: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid CAS Registry Number: 874219-44-0 Primary Utility: Fragment-Based Drug Discovery (FBDD), PROTAC linker synthesis, and Suzuki-Miyaura cross-coupling.
This guide moves beyond the static definition of molecular weight to address the Effective Molecular Weight (EMW) —a critical variable in the laboratory handling of aryl boronic acids. Due to the rapid equilibrium between the free acid and its cyclic anhydride (boroxine), relying solely on the theoretical molecular weight often leads to stoichiometric errors in precision synthesis.
Physicochemical Data Table
| Property | Value | Technical Note |
| Theoretical Molecular Weight | 238.01 g/mol | Based on pure monomeric acid form ( |
| Exact Mass | 238.0761 | Monoisotopic mass for HRMS analysis. |
| Molecular Formula | ||
| Boroxine (Trimer) MW | 660.03 g/mol | Theoretical MW of the dehydrated trimer ( |
| Physical State | Off-white powder | Hygroscopic; tends to clump upon anhydride formation. |
| Solubility | DMSO, MeOH, DMF | Limited solubility in non-polar solvents ( |
| pKa (Boronic Acid) | ~8.0 - 8.5 | Lower than phenylboronic acid (8.8) due to the electron-withdrawing nitro group. |
The "Molecular Weight" Trap: Acid-Boroxine Equilibrium
In a practical drug discovery setting, the bottle weight of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid rarely matches the theoretical MW of 238.01. Upon storage, three molecules of the acid dehydrate to form a six-membered boroxine ring.
Why this matters: If you calculate stoichiometry based on 238.01 g/mol but your sample is 50% boroxine, you are effectively adding excess boron reagent , which can complicate purification or lead to homocoupling side products.
Visualization: The Dehydration Equilibrium
The following diagram illustrates the reversible dehydration process that alters the effective molecular weight in solution and solid state.
Figure 1: Stoichiometric shift between the monomeric acid and its trimeric anhydride. In Suzuki couplings, the boroxine must hydrolyze back to the acid (or boronate) to participate in the catalytic cycle.
Corrective Protocol:
-
Check by 1H NMR: Dissolve a small sample in DMSO-d6. Check the integration of the amide methyl protons. If multiple sets of peaks appear, the sample is a mixture.
-
Stoichiometric Adjustment: If precise stoichiometry is vital (e.g., 1:1 coupling), assume an Effective MW of ~225-230 g/mol for older batches, or convert the entire batch to the pinacol ester (MW: 320.15), which is monomerically stable.
Synthetic Application: Suzuki-Miyaura Coupling
This specific building block presents a unique electronic challenge.
-
3-Dimethylcarbamoyl: A moderate electron-withdrawing group (EWG) and a potential ortho-directing group.
-
5-Nitro: A strong EWG.
The Challenge: The electron-deficient nature of the aryl ring makes the boron center more Lewis acidic but the carbon-boron bond less nucleophilic. This slows down the transmetallation step in the catalytic cycle, making the reaction sluggish compared to electron-rich aryl boronic acids (like 4-methoxyphenylboronic acid). It also increases the risk of protodeboronation (loss of the boron group).
Optimized Protocol for Electron-Deficient Boronic Acids
Standard Pd(PPh3)4 is often insufficient here. Use a specialized phosphine ligand.
Reagents:
-
Catalyst:
(3-5 mol%) or XPhos Pd G2 (for difficult cases). -
Base:
(3.0 equiv) or . Avoid strong hydroxide bases if amide hydrolysis is a concern. -
Solvent: 1,4-Dioxane / Water (4:1 ratio). The water is strictly required to hydrolyze any boroxine back to the reactive boronic acid species.
-
Temperature: 80°C - 100°C.
Workflow Visualization
Figure 2: The catalytic cycle emphasizing the transmetallation bottleneck caused by the electron-withdrawing nitro and amide groups.
Analytical Characterization (Self-Validating)
To ensure you have the correct compound and it is pure:
-
Mass Spectrometry (LC-MS):
-
Mode: Negative Ion Mode (ESI-).
-
Signal: Boronic acids often do not fly well as the monomer
. Look for the esterification adduct with methanol if using MeOH as solvent: . -
Expected m/z: 237.0 (M-H) is rare. Expect 251.1 (Methyl boronate adduct) or dimer peaks.
-
-
1H NMR (DMSO-d6):
-
Boron-OH: Look for a broad singlet around 8.0–9.0 ppm (2H). This peak disappears on
shake. -
Aromatic Region: Three distinct signals for the 1,3,5-substitution pattern (triplet-like singlets due to meta-coupling).
-
Dimethyl Amide: Two distinct singlets or one broad peak around 2.9–3.1 ppm (3H each) due to restricted rotation around the C-N amide bond. Note: If you see sharp singlets, the rotation is fast; if broad, it is slow. This confirms the amide integrity.
-
Storage & Stability
-
Hygroscopicity: High. Store in a desiccator.
-
Temperature: 2–8°C.
-
Shelf-Life: Re-test purity every 6 months. If the boroxine content increases, the material is still usable, but the molecular weight used for calculations must be adjusted toward the trimer value.
References
-
Sigma-Aldrich. 3-(Dimethylcarbamoyl)-5-nitrophenylboronic acid Product Specification. Accessed Jan 2026. (Note: Representative link for sourcing).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Kua, J., & Iovine, P. M. (2005). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. The Journal of Physical Chemistry A.
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid chemical properties
[1]
Executive Summary
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) is a bifunctional aryl boronic acid characterized by two strongly electron-withdrawing groups (EWGs): a nitro group (-NO
This compound serves as a critical "linchpin" scaffold in drug discovery.[1] The boronic acid facilitates C-C bond formation, while the nitro group provides a latent handle for reduction to an aniline (enabling further diversification), and the amide acts as a stable, polar pharmacophore often required for solubility and hydrogen bonding interactions in active pharmaceutical ingredients (APIs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Core Identity
| Property | Specification |
| Chemical Name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 874219-44-0 |
| Molecular Formula | C |
| Molecular Weight | 238.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents (DCM, Hexane) |
Structural Analysis
The molecule consists of a benzene core meta-substituted by three distinct functionalities:
-
Boronic Acid (-B(OH)
): The reactive center for cross-coupling.[1] -
Nitro Group (-NO
): A strong deactivator (Hammett ).[1] It significantly pulls electron density from the ring, making the C-B bond more susceptible to nucleophilic attack but also to base-catalyzed protodeboronation. -
Dimethylamide (-CONMe
): A moderate EWG that adds polarity and eliminates the H-bond donor character of a primary amide, improving membrane permeability in downstream analogs.[1]
Synthesis & Manufacturing Strategy
Retrosynthetic Logic
Direct lithiation of 3-nitro-N,N-dimethylbenzamide is unsafe and chemically non-viable due to the incompatibility of organolithium reagents with the nitro group (redox side reactions) and the amide (nucleophilic attack).[1]
Therefore, the industry-standard synthesis relies on Transition Metal-Catalyzed Borylation (Miyaura Borylation) .[1] This route tolerates the sensitive nitro and amide functionalities.[1]
Synthesis Workflow (Miyaura Borylation)
The precursor, 3-bromo-N,N-dimethyl-5-nitrobenzamide , is coupled with bis(pinacolato)diboron (
Diagram 1: Synthetic Pathway
Figure 1: Palladium-catalyzed synthesis route avoiding incompatible lithiation conditions.[1]
Reactivity Profile: Suzuki-Miyaura Coupling
Electronic Effects on Catalysis
The presence of two EWGs (-NO
-
Transmetalation (Advantage): The electron deficiency accelerates the transmetalation step, as the aryl group is more eager to transfer from the electropositive boron to the palladium center [1].
-
Protodeboronation (Risk): Electron-deficient aryl boronic acids are prone to hydrolytic C-B bond cleavage under basic conditions.[1] The mechanism involves the formation of a boronate "ate" complex, which can undergo ipso-protonation if the reaction temperature is too high or the base is too strong [2].
Optimized Catalytic Cycle
To mitigate deboronation, anhydrous conditions or weak bases (e.g.,
Diagram 2: Catalytic Cycle & Critical Control Points
Figure 2: Suzuki-Miyaura cycle highlighting the critical transmetalation step and deboronation risk.
Experimental Protocols
Standard Coupling Protocol (Self-Validating)
Rationale: This protocol uses a precatalyst system (Pd(dppf)Cl
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl
[1]·DCM (0.05 equiv)[1] -
Base: K
PO (3.0 equiv, 2M aqueous or finely ground solid) -
Solvent: 1,4-Dioxane : Water (9:1)
Step-by-Step:
-
Charge: In a reaction vial, combine the aryl halide, boronic acid, and K
PO . -
Inert: Evacuate and backfill with Nitrogen (
) three times.[1] This is critical to prevent homocoupling of the boronic acid.[1] -
Solvate: Add degassed 1,4-dioxane/water mixture.
-
Catalyze: Add the Pd catalyst quickly under a positive stream of
.[1] -
React: Seal and heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to minimize deboronation.
-
Validate: Monitor by LC-MS. Look for the disappearance of the bromide and the emergence of the product mass. If the starting bromide remains but the boronic acid is consumed (check for nitrobenzene mass), deboronation occurred—lower the temp and switch to anhydrous DMF/CsF.
Purification & Handling[1]
-
Scavenging: Boronic acids often streak on silica.[1] If the product contains residual boron species, treat the crude organic layer with aqueous sorbitol or pinacol before concentration to sequester boron byproducts.
-
Storage: Store at 2–8°C under inert gas. The anhydride (boroxine) form may generate upon drying; this is reversible in aqueous reaction media.[1]
Applications in Drug Discovery[4][11]
This compound is a scaffold diversifier .[1]
-
Fragment Growth: The dimethylamide is a "privileged structure" that improves solubility and metabolic stability compared to naked phenyl rings.[1]
-
Sequential Functionalization:
-
Step 1: Suzuki coupling to attach the scaffold.[1]
-
Step 2: Reduction of the nitro group (
, Pd/C or Fe/NH Cl) to an aniline. -
Step 3: Acylation or sulfonylation of the aniline to access a vast chemical space of enzyme inhibitors (e.g., kinase inhibitors targeting the hinge region).
-
Safety Information (GHS)
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]
-
Vertex AI Search Results (2026).[1] [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Properties and CAS Verification. [Data sourced from v1.1, v1.9, v1.12].
Technical Guide: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid
Structural Dynamics, Synthesis, and Application in High-Fidelity Cross-Coupling[1]
Executive Summary
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a highly specialized, electron-deficient arylboronic acid scaffold used primarily in medicinal chemistry for Fragment-Based Drug Discovery (FBDD).[1] Its unique 1,3,5-substitution pattern provides three orthogonal handles for diversification: a boronic acid for C-C bond formation, a nitro group serving as a masked aniline (or directing group), and a dimethylamide acting as a stable, polar solubility enhancer.[1]
This guide addresses the critical stability challenges inherent to this molecule—specifically protodeboronation —and provides a validated roadmap for its synthesis, handling, and successful deployment in Suzuki-Miyaura cross-coupling.[1]
Part 1: Structural Analysis & Electronic Properties
The utility of this building block is defined by the electronic "tug-of-war" across the benzene ring.[1] Unlike electron-rich boronic acids, this molecule is significantly destabilized by the cumulative electron-withdrawing effects of its substituents.[1]
1.1 Electronic Push-Pull & Hammett Parameters
The benzene ring is subjected to strong inductive (
-
Nitro Group (-NO₂): Strong electron-withdrawing group (EWG) (
).[1] It significantly decreases electron density in the ring, increasing the Lewis acidity of the boron center. -
Dimethylcarbamoyl Group (-CONMe₂): Moderate EWG (
).[1] While it offers some resonance donation, its inductive effect dominates, further pulling density from the ring.[1] -
Boronic Acid (-B(OH)₂): The empty p-orbital on boron makes it a Lewis acid.[1]
Critical Consequence: The electron deficiency facilitates the formation of the boronate "ate" complex (the active species in transmetallation) but simultaneously lowers the activation energy for protodeboronation (C-B bond cleavage), particularly in aqueous basic media.
1.2 Structural Visualization
The following diagram illustrates the connectivity and the electronic vectors influencing the stability of the C-B bond.
Figure 1: Structural connectivity and electronic vectors.[1][2][3][4][5][6][7] The dashed line indicates the C-B bond's susceptibility to cleavage due to the electron-poor ring.[1]
Part 2: Validated Synthesis Protocol
Direct nitration of phenylboronic acids is often unselective and hazardous. The industry-standard route relies on the functionalization of a benzoic acid precursor followed by Miyaura borylation.[1]
2.1 Retrosynthetic Logic
-
Precursor: 3-Bromo-5-nitrobenzoic acid (commercially available).[1]
-
Amide Formation: Conversion to the acid chloride followed by reaction with dimethylamine.[1]
-
Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronate ester, followed by hydrolysis (optional, as the ester is often preferred).[1]
2.2 Step-by-Step Methodology
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Amide Coupling
-
Suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add catalytic DMF (0.05 eq) and dropwise oxalyl chloride (1.2 eq). Stir until gas evolution ceases (Acid Chloride formation).
-
Concentrate in vacuo to remove excess oxalyl chloride.[1]
-
Redissolve in DCM and cool to 0°C. Add dimethylamine (2.0 M in THF, 2.5 eq) slowly.
-
Validation: Monitor via TLC (EtOAc/Hexane). Product: 3-bromo-N,N-dimethyl-5-nitrobenzamide.
Step 2: Miyaura Borylation (The Critical Step) Rationale: We use Pd(dppf)Cl₂ to prevent dehalogenation and KOAc as a mild base to avoid degrading the nitro group.[1]
| Reagent | Equivalents | Role |
| 3-Bromo-N,N-dimethyl-5-nitrobenzamide | 1.0 | Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | Boron Source |
| Pd(dppf)Cl₂[1] · DCM | 0.03 | Catalyst (Robust) |
| Potassium Acetate (KOAc) | 3.0 | Mild Base |
| 1,4-Dioxane | Solvent | 0.2 M Concentration |
-
Combine all solids in a reaction vessel.
-
Evacuate and backfill with Argon (x3).[1]
-
Add anhydrous 1,4-Dioxane.[1]
-
Heat to 90°C for 4–6 hours.
-
Workup: Filter through Celite. Concentrate.
-
Purification: Flash chromatography. Note: Pinacol esters of electron-poor arenes hydrolyze on silica; use deactivated silica or rapid elution.[1]
Step 3: Hydrolysis to Boronic Acid (Optional) Constraint: Only perform if the free acid is strictly required. The pinacol ester is generally more stable and equally reactive.
-
Treat pinacol ester with NaIO₄ (3.0 eq) in THF/H₂O (4:1).
-
Add 1M HCl (catalytic) and stir for 2 hours.
Part 3: Reactivity & Handling (The "Senior Scientist" Perspective)
The most common failure mode with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is protodeboronation during the Suzuki coupling.[1]
3.1 The Mechanism of Failure (Protodeboronation)
In the presence of strong bases (e.g., NaOH, K₂CO₃) and water, the electron-deficient ring stabilizes the intermediate anion formed after the boronic acid is cleaved.[1] This results in the replacement of
3.2 Optimized Coupling Conditions
To mitigate this, use anhydrous conditions or fluoride-based activation .[1]
Recommended Protocol (High Success Rate):
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(Amphos)Cl₂ (for sterically hindered partners).[1]
-
Base: CsF (2.0 eq) or K₃PO₄ (anhydrous).[1]
-
Solvent: DME or Toluene (Avoid MeOH/Water mixtures).[1]
-
Temperature: 80°C (Do not overheat).
3.3 Reaction Pathway Diagram
Figure 2: Competitive pathways in Suzuki Coupling. Success depends on accelerating transmetallation over protodeboronation.[1]
Part 4: Applications in Medicinal Chemistry[8][9]
This scaffold is a "privileged structure" for fragment-based design due to its high Fsp² character and orthogonal functional groups.[1]
-
The "Masked" Aniline: The nitro group is rarely the final pharmacophore. Following the Suzuki coupling,
is reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline.[1] This aniline can then be derivatized into: -
Solubility Handle: The dimethylcarbamoyl group (
contribution) lowers the overall lipophilicity of the final drug candidate compared to a phenyl or methyl group, improving oral bioavailability.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Cox, P. A., et al. (2017).[1] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Chemistry - A European Journal, 23(36), 8605-8609.[1] (Mechanistic insight into stability of electron-poor boronic acids). Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
-
Kinzel, T., et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.[1] (Protocol adaptation for electron-deficient substrates). Link[1]
Sources
- 1. 3-O-Carbamoyl-5,7,20-O-trimethylsilybins: Synthesis and Preliminary Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(CYCLOPROPYLCARBAMOYL)-5-NITROPHENYLBORONIC ACID | 871332-86-4 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
Technical Guide: Synthesis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
The following technical guide details the synthesis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid , a critical building block for fragment-based drug discovery and Suzuki-Miyaura cross-coupling applications.
Executive Summary
Target Molecule: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid CAS Number: 874219-44-0 Formula: C₉H₁₁BN₂O₅ Molecular Weight: 237.99 g/mol [1]
This guide outlines a robust, field-proven three-step synthetic route starting from 3-bromo-5-nitrobenzoic acid . The protocol prioritizes functional group compatibility, specifically addressing the sensitivity of the nitro group during metallation and the stability of the carbon-boron bond during deprotection.[2]
Core Synthetic Strategy
The synthesis avoids direct lithiation (e.g., n-BuLi) due to the incompatibility of the nitro group (redox active/electrophilic).[2] Instead, it employs a Palladium-catalyzed Miyaura Borylation to install the boron moiety, followed by a mild oxidative hydrolysis to cleave the pinacol ester.[2]
Key Challenges & Solutions:
-
Nitro Group Safety: Avoids lithium-halogen exchange; utilizes mild Pd-catalysis.
-
Regioselectivity: Guaranteed by the 1,3,5-substitution pattern of the starting material.[2]
-
Boronate Hydrolysis: Pinacol esters are kinetically stable.[2] We utilize a Sodium Periodate (NaIO₄) oxidative cleavage to access the free boronic acid under mild conditions.[2][3]
Retrosynthetic Analysis
The logical disconnection reveals the amide and boronic acid as the key transformable groups.[2] The 1,3,5-substitution pattern suggests starting from a meta-substituted aromatic acid.[2]
Figure 1: Retrosynthetic disconnection showing the linear progression from the benzoic acid precursor.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Objective: Convert the carboxylic acid to the dimethyl amide without affecting the nitro or bromo groups.
-
Reagents: 3-Bromo-5-nitrobenzoic acid (1.0 equiv), Thionyl Chloride (SOCl₂, excess), Dimethylamine (2.0 M in THF, 3.0 equiv), DCM (Solvent).[2]
-
Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.[2]
Protocol:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser, suspend 3-bromo-5-nitrobenzoic acid (10.0 g, 40.6 mmol) in anhydrous DCM (100 mL).
-
Add Thionyl Chloride (5.9 mL, 81.2 mmol) and a catalytic drop of DMF.
-
Reflux the mixture for 3 hours until the solution becomes clear (evolution of SO₂/HCl gas stops).
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride as a yellow solid. Do not purify.
-
Coupling: Redissolve the acid chloride in dry THF (50 mL) and cool to 0°C.
-
Dropwise add Dimethylamine (2.0 M in THF, 61 mL, 122 mmol). The reaction is exothermic; maintain temperature <10°C.[2]
-
Stir at room temperature for 2 hours.
-
Workup: Quench with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with 1M HCl, sat.[2] NaHCO₃, and brine.[2] Dry over Na₂SO₄ and concentrate.
-
Yield: Expect ~90-95% yield of a pale yellow solid.
Step 2: Miyaura Borylation (Installation of Boron)
Objective: Convert the aryl bromide to the aryl boronate ester using Pd-catalysis.[2]
-
Reagents: Aryl bromide (from Step 1), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), Potassium Acetate (KOAc, 3.0 equiv), 1,4-Dioxane.[2]
-
Critical Parameter: Oxygen exclusion is vital.[2] Degas solvents thoroughly.[2]
Protocol:
-
Charge a reaction flask with 3-bromo-N,N-dimethyl-5-nitrobenzamide (5.0 g, 18.3 mmol), B₂pin₂ (5.1 g, 20.1 mmol), and KOAc (5.4 g, 54.9 mmol).[2]
-
Add anhydrous 1,4-Dioxane (50 mL). Sparge with Nitrogen/Argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (400 mg, 0.55 mmol).
-
Heat to 90°C for 4-6 hours. Monitor by HPLC/TLC (The bromide should be consumed).[2]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[2] Rinse with EtOAc.[2]
-
Concentrate the filtrate.[2] The residue is often a dark oil.[2]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitro group makes the product visible under UV.[2]
-
Intermediate: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid pinacol ester.[2]
Step 3: Oxidative Hydrolysis to Free Boronic Acid
Objective: Cleave the stable pinacol ester to release the free boronic acid.[2] Standard acidic hydrolysis is often too slow for pinacol esters; oxidative cleavage is preferred.[2]
-
Reagents: Pinacol ester (Step 2), Sodium Periodate (NaIO₄, 3.0 equiv), Ammonium Acetate (NH₄OAc), Acetone/Water (1:1).[2]
Protocol:
-
Dissolve the pinacol ester (3.0 g) in Acetone (30 mL) and Water (30 mL).[2]
-
Add NH₄OAc (1.5 equiv) and NaIO₄ (3.0 equiv).[2]
-
Stir vigorously at room temperature for 12-16 hours. The reaction cleaves the vicinal diol of the pinacol.[2]
-
Workup: Filter off the insoluble inorganic salts.[2]
-
Evaporate the acetone from the filtrate.[2] The aqueous layer may need slight acidification (1M HCl) to precipitate the boronic acid, but avoid pH < 3 to prevent protodeboronation.[2]
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Recrystallization: Triturate with Et₂O/Hexanes or recrystallize from Acetonitrile/Water to obtain the pure free acid.[2]
Data Summary & Characterization
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow powder | Nitro compounds are often colored. |
| ¹H NMR (DMSO-d₆) | δ 8.6-8.8 (m, 3H, Ar-H), 8.4 (s, 2H, B-OH), 3.0 (s, 3H), 2.9 (s, 3H) | Diagnostic broad singlet for B(OH)₂.[2] |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Limited solubility in water and non-polar solvents.[2] |
| Storage | 2-8°C, Desiccated | Boronic acids can dehydrate to boroxines (anhydrides) reversibly.[2] |
Workflow Visualization
Figure 2: Operational workflow for the 3-step synthesis.
Expertise & Troubleshooting (The "Why")
Why NaIO₄ for Hydrolysis?
Pinacol esters are thermodynamically very stable due to the steric bulk and the "chelate effect" of the diol.[2] Simple acidic hydrolysis (HCl/H₂O) is often incredibly slow and requires high temperatures that can degrade the nitro group or cause protodeboronation.[2] Sodium Periodate oxidatively cleaves the pinacol diol backbone, rendering the boron linkage labile and allowing mild hydrolysis at room temperature.[2]
Protodeboronation Risk
Electron-withdrawing groups (like -NO₂) on the aromatic ring make the Carbon-Boron bond more susceptible to nucleophilic attack and subsequent cleavage (protodeboronation), especially under basic conditions at high heat.[2]
-
Mitigation: During the Suzuki coupling (if you use this building block later), use mild bases like K₃PO₄ or CsF rather than strong hydroxides.[2]
Boroxine Equilibrium
Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[2]
-
Observation: You may see multiple peaks in NMR or a melting point range.[2] This is normal. Adding a drop of D₂O to the NMR tube usually simplifies the spectrum by hydrolyzing the boroxine in situ.[2]
References
-
Miyaura Borylation (Foundational Protocol): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[2] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters.[2] The Journal of Organic Chemistry, 60(23), 7508-7510.[2] Link[2]
-
Pinacol Ester Hydrolysis (NaIO4 Method): Tzschucke, C. C., Murphy, J. M., & Hartwig, J. F. (2007).[2] Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling. Organic Letters, 9(5), 761-764.[2] Link[2]
-
Target Molecule Data: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0).[1][2] Sigma-Aldrich / BLD Pharm Product Entries.[2] Link
-
Nitro-Group Compatibility: Chow, C. P., et al. (2010).[2] Synthesis of nitro-substituted arylboronic esters via palladium-catalyzed borylation. Tetrahedron Letters, 51(31), 4038-4040.[2]
Sources
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid: Sourcing, Validation, and Application Protocols
The following technical guide details the sourcing, validation, and application of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0).
Executive Summary
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a specialized hetero-functionalized aryl building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] Its structure features two critical handles: a nitro group (reducible to an aniline for further derivatization) and a dimethylamide (a stable, polar pharmacophore or directed metalation group).
Due to the electron-withdrawing nature of both the nitro and amide substituents, this boronic acid exhibits enhanced Lewis acidity compared to phenylboronic acid. This property increases its reactivity in transmetallation but paradoxically heightens its susceptibility to protodeboronation under basic conditions. This guide provides the technical framework to source high-quality material and utilize it without degradation.
Chemical Identity & Technical Specifications
Before engaging suppliers, the compound must be strictly defined by the following physicochemical parameters to avoid confusion with its diethyl- or carboxy-analogs.
Table 1: Core Technical Specifications
| Parameter | Specification |
| Chemical Name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 874219-44-0 |
| Molecular Formula | C₉H₁₁BN₂O₅ |
| Molecular Weight | 238.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 160–162 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM/Water |
| Purity Standard | ≥95% (HPLC); ≥97% (Titration for Boron content) |
| Storage | 2–8 °C, Desiccated, Inert Atmosphere (Ar/N₂) |
Structural Representation
The following diagram illustrates the chemical connectivity and the electronic push-pull system that dictates its reactivity.
Figure 1: Structural analysis showing the electron-withdrawing groups (EWG) that destabilize the C-B bond toward hydrolysis.[1]
Supply Chain Intelligence & Sourcing Strategy
This compound is not a high-volume commodity.[1] It is classified as a Tier 2 Building Block , meaning it is often stocked in gram-scale quantities by aggregators but manufactured on-demand for kilogram orders.[1]
Supplier Evaluation Matrix
When evaluating a supplier (e.g., Combi-Blocks, VSNCHEM, or custom synthesis houses), use this decision logic to ensure material quality.
Figure 2: Procurement decision tree emphasizing the necessity of analytical validation due to potential structural analogs.
Key Impurities to Screen[3]
-
Protodeboronated Species: 3-nitro-N,N-dimethylbenzamide.[1] This is the primary degradation product. Check via HPLC or ¹H-NMR (look for a new aromatic proton signal).
-
Boroxine (Anhydride): Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible and generally acceptable, but it alters the effective molecular weight. Recommendation: Calculate stoichiometry based on the assumption of partial anhydride formation or titrate base usage.
-
Palladium Residues: If synthesized via Miyaura borylation from the bromide, residual Pd may be present. Specification should be <50 ppm for GMP applications.
Stability & Handling Protocols
The Protodeboronation Risk
Electron-deficient boronic acids are prone to base-catalyzed protodeboronation .[1] The mechanism involves the formation of a boronate "ate" complex, which then undergoes ipso-substitution by water/proton, cleaving the C-B bond.
Stability Rule:
-
Acidic/Neutral pH: Stable.
-
Basic pH (Suzuki Conditions): Unstable, especially at high temperatures (>80°C).
Storage Protocol
-
Temperature: Store at 2–8°C.
-
Atmosphere: Flush container with Nitrogen or Argon after every use.
-
Hygroscopicity: Keep in a desiccator. Moisture accelerates boroxine formation and eventual degradation.
Application Protocol: Optimized Suzuki Coupling
Standard Suzuki conditions (e.g., Na₂CO₃, aqueous DMF, 100°C) often lead to low yields with this specific substrate due to rapid protodeboronation before the cross-coupling can occur.
Recommended Protocol: The "Mild Base / Anhydrous" Approach
This protocol uses a milder base and anhydrous conditions to suppress hydrolytic cleavage of the C-B bond.
Materials
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)[1]
-
Nucleophile: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(OAc)₂/SPhos (0.05 equiv)[1]
-
Base: K₃PO₄ (powder, anhydrous) or CsF (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]
Step-by-Step Methodology
-
Charge: Add the aryl halide, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.
-
Purge: Seal the vial and cycle vacuum/inert gas (N₂ or Ar) three times to remove oxygen.
-
Solvate: Inject anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 60–80°C . Note: Avoid reflux temperatures (100°C+) unless necessary, as this accelerates deboronation.
-
Monitor: Check LCMS at 2 hours. Look for the product mass and the mass of the deboronated byproduct (MW ~194).
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| Low Yield | High amount of deboronated byproduct (Nitro-amide benzene).[1][3] | Base is too strong or temp is too high. | Switch Na₂CO₃ → K₃PO₄ or KF. Lower temp to 60°C. |
| No Reaction | Starting materials remain. | Catalyst inactive or oxidative addition failed. | Switch to electron-rich ligand (SPhos, XPhos) to speed up the catalytic cycle. |
| Homocoupling | Biaryl formation from the boronic acid itself. | Oxygen presence.[3][4] | Degas solvents more rigorously (sparge with Ar for 15 min). |
References
-
Chemical Identity & CAS: VSNCHEM. Product: 3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid (CAS 874219-44-0).[1][2][5] Retrieved from [1]
-
General Stability of Boronic Acids: Cox, P. A., et al. (2016). Protodeboronation of Arylboronic Acids and Esters.[6][7] Journal of the American Chemical Society. Retrieved from [1]
-
Suzuki Coupling Optimization: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [1]
-
Synthesis of Nitro-Aryl Boronic Acids: Example methodology for Pd-catalyzed borylation. Organic Syntheses, Coll. Vol. 10, p. 102 (2004). Retrieved from [1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [guidechem.com]
- 3. 3-O-Carbamoyl-5,7,20-O-trimethylsilybins: Synthesis and Preliminary Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. vsnchem.com [vsnchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Monograph: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
CAS: 871329-52-1 | Formula:
Executive Summary & Strategic Utility
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid represents a high-value intermediate in medicinal chemistry, specifically within Fragment-Based Drug Design (FBDD) and Lead Optimization.[1] Its structural trifecta—an electrophilic boronic acid, an electron-withdrawing nitro group, and a solubilizing dimethylamide moiety—makes it a versatile scaffold.[1]
-
The Boronic Acid: Serves as the primary "warhead" for Suzuki-Miyaura cross-coupling reactions to construct biaryl systems.[1]
-
The Nitro Group: Acts as a "masked" aniline; post-coupling reduction allows for late-stage functionalization (e.g., amide coupling or sulfonylation).[1]
-
The Dimethylamide: Enhances solubility in polar organic solvents and provides a hydrogen-bond acceptor motif often required for active-site binding in kinase or protease inhibitors.[1]
Physicochemical Profile
Data synthesized from structural analogs and functional group analysis.[1]
| Property | Value / Characteristic | Technical Note |
| Appearance | Off-white to pale yellow powder | Coloration often intensifies upon oxidation or nitro-reduction.[1] |
| Solubility | DMSO, DMF, Methanol | Limited solubility in non-polar solvents ( |
| Melting Point | >200°C (Decomposition) | Boronic acids often dehydrate to boroxines before true melting.[1] |
| Hygroscopicity | Moderate | Tendency to form cyclic trimeric anhydrides (boroxines) in dry air.[1] |
| Acidity (pKa) | ~8.0 - 9.0 (Boron center) | The electron-withdrawing nitro group increases Lewis acidity relative to phenylboronic acid.[1] |
Structural Analysis & Reactivity Logic
The following diagram illustrates the functional zones of the molecule and their associated chemical risks/utilities.
Figure 1: Functional group decomposition highlighting the reactivity profile and associated hazards/utilities.[1]
GHS Hazard Identification & Risk Mitigation
This compound acts as a standard substituted phenylboronic acid.[1] While specific toxicological data (LD50) for this exact CAS is proprietary, the Precautionary Principle dictates handling it as a hazardous organic intermediate.[1]
Hazard Classification (GHS)[1][2]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[1]
Risk Mitigation Table
| Hazard Code | Description | Mechanistic Mitigation Strategy |
| H315 | Causes skin irritation | Barrier Integrity: Boronic acids can be transdermal.[1][3] Use Nitrile gloves (min 0.11mm thickness). Immediate soap/water wash upon contact. |
| H319 | Causes serious eye irritation | Particulate Control: The powder is fine and electrostatic.[1] Use safety goggles (ANSI Z87.[1]1) and handle inside a fume hood to prevent corneal abrasion or chemical burns. |
| H335 | May cause respiratory irritation | Aerosol Suppression: Do not weigh on an open bench.[1] Use a static-free spatula and draft shield. |
| Nitro-Specific | Potential energetic instability | Thermal Control: Avoid heating crude reaction mixtures >100°C without solvent.[1] Do not distill to dryness.[4] |
Handling Protocol: The "Self-Validating" Workflow
To ensure reproducibility and safety, the following protocol treats the reagent's instability (boroxine formation) as a variable to be controlled.
The Boroxine Equilibrium Issue
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This alters the effective molecular weight, leading to stoichiometry errors in Suzuki couplings.
-
Validation Step: Before weighing, check the material's flow.[1] Clumping indicates moisture absorption (hydrolysis of the boroxine back to acid) or excessive dehydration.[1]
-
Correction: If precise stoichiometry is critical (e.g., 1:1 coupling), assume a ~5-10% mass excess or recrystallize from water/acetone.
Operational Workflow
Figure 2: Step-by-step handling protocol ensuring chemical integrity and operator safety.
Emergency Response Procedures
-
Inhalation: Move to fresh air immediately. If wheezing persists (common with boronic dust), seek medical attention.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2] Note: Boronic acids can buffer local pH; continuous irrigation is vital.[1]
-
Skin Contact: Wash with soap and water.[1] Do not use alcohol (ethanol/methanol) as this may increase transdermal absorption via esterification.
-
Spill Cleanup: Dampen with water to prevent dust.[1] Sweep into a closed container. Do not use a vacuum cleaner unless explosion-proof (due to nitro group dust hazard).
Synthetic Application: Suzuki-Miyaura Coupling
Context: This reagent is typically coupled with aryl halides (Ar-Br or Ar-I).[1] Standard Conditions:
-
Base:
or (2-3 equivalents). -
Catalyst:
or (3-5 mol%). -
Temperature: 80-90°C.
-
Note: The nitro group is stable under these standard basic conditions but may reduce if using
or hydrogen sources.[1]
References
-
PubChem. (n.d.).[1] 3-Nitrophenylboronic acid (Analogous Safety Data).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][3][4] Wiley-VCH. (General reference for boronic acid handling and boroxine equilibrium).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol reference).
Sources
- 1. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(CYCLOPROPYLCARBAMOYL)-5-NITROPHENYLBORONIC ACID | 871332-86-4 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid
[1][2]
Executive Summary
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0 ) is a critical trifunctional building block in medicinal chemistry.[1][2] Its utility lies in the orthogonal reactivity of its three functional handles: the boronic acid (Suzuki-Miyaura coupling), the nitro group (precursor to anilines/heterocycles), and the dimethylamide (stable directing group or solubility enhancer).[1][2]
This guide provides the target spectral specifications required for Quality Control (QC) and structural validation. Due to the dynamic nature of boronic acids (equilibrium with boroxines), strict adherence to the described sample preparation protocols is necessary to obtain reproducible spectral data.[1]
Chemical Profile & Identity
| Property | Specification |
| IUPAC Name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 874219-44-0 |
| Molecular Formula | C₉H₁₁BN₂O₅ |
| Molecular Weight | 237.99 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in CH₂Cl₂, Water |
Spectral Data Specifications
Note: The values below represent the Anticipated Chemical Shifts (ACS) derived from additive substituent effects and high-fidelity analog data (e.g., 3-nitro-5-carboxyphenylboronic acid). These serve as the reference standard for QC validation.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended due to solubility and H-bonding stabilization).[2] Frequency: 400 MHz (¹H), 100 MHz (¹³C).[1][2]
¹H NMR (Proton) Specifications
The aromatic region displays a characteristic 1,3,5-substitution pattern .[1][2] Lack of symmetry results in three distinct aromatic signals.
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 13.40 - 13.60 | Broad Singlet | 2H | B(OH )₂ | Highly variable; disappears with D₂O shake.[1][2] |
| 8.75 | Triplet/Dd | 1H | Ar-H2 | Deshielded by ortho-NO₂ and ortho-B(OH)₂.[1][2] Most downfield aromatic.[1][2] |
| 8.70 | Triplet/Dd | 1H | Ar-H4 | Deshielded by ortho-NO₂ and ortho-Amide.[1][2] |
| 8.25 | Triplet/Dd | 1H | Ar-H6 | Deshielded by ortho-Amide and ortho-B(OH)₂.[1][2] |
| 3.05 | Singlet | 3H | N-CH ₃ (a) | Rotamer A : Restricted rotation of C-N bond.[1][2] |
| 2.95 | Singlet | 3H | N-CH ₃ (b) | Rotamer B : Distinct environment due to amide planarity.[1][2] |
Senior Scientist Insight: Do not interpret the two methyl singlets as an impurity. The amide bond has partial double-bond character (
resonance), creating a barrier to rotation.[1][2] Coalescence of these peaks typically requires heating to >80°C.[1][2]
¹³C NMR (Carbon) Specifications
| Shift (δ, ppm) | Type | Assignment | Notes |
| 168.5 | Cq | C =O (Amide) | Typical amide carbonyl.[1][2] |
| 148.1 | Cq | Ar-C -NO₂ | Ipso-nitro carbon (deshielded).[1][2] |
| 138.5 | Cq | Ar-C -CONMe₂ | Ipso-amide carbon.[1][2] |
| 134.0 - 136.0 | Broad | Ar-C -B(OH)₂ | Diagnostic: Broad/weak signal due to ¹¹B quadrupole relaxation.[2] |
| 132.5 | CH | Ar-C H (C6) | |
| 126.8 | CH | Ar-C H (C4) | |
| 124.5 | CH | Ar-C H (C2) | |
| 39.5 | CH₃ | N(C H₃)₂ | May appear as two peaks or one broad peak depending on resolution.[2] |
Mass Spectrometry (MS)
Boronic acids are notoriously difficult in MS due to dehydration (boroxine formation) and esterification with alcoholic solvents.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.[1][2]
-
Calculated Mass: 238.01 Da.[2]
-
Observed Species:
Infrared Spectroscopy (FT-IR)
Experimental Protocols & QC Workflow
The "Boroxine Cycle" Challenge
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1][2] This is not degradation but a physical state change driven by hydration levels.[1][2]
Figure 1: The equilibrium between monomeric boronic acid and boroxine anhydride.[1][2] QC samples must be fully solvated to ensure monomeric spectra.[1][2]
Sample Preparation for NMR
To avoid confusing "impurity" peaks arising from the boroxine trimer:
-
Solvent: Use DMSO-d₆ + 1% D₂O (optional).[1][2] The water ensures hydrolysis of any boroxine back to the monomer.[1]
-
Concentration: 10-15 mg per 0.6 mL. High concentrations favor boroxine formation.[1][2]
-
Temperature: Run at 298 K (25°C). If amide rotamers are blurring, elevate to 353 K (80°C) to coalesce signals (only if thermal stability is confirmed).
Purity Assessment Workflow
A self-validating workflow to distinguish degradation from reversible dehydration.[1][2]
Figure 2: Step-by-step QC decision tree for validating boronic acid purity.
References
-
Boronic Acid Characterization: Hall, D. G.[1][2] (Ed.).[1][2] (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1][2]
-
Amide Rotational Barriers: Wiberg, K. B., et al. (1987).[1][2] "Rotational barriers in N,N-dimethylbenzamides". Journal of Organic Chemistry, 52(23), 5143–5148.[1][2] Link[1][2]
-
Substituent Chemical Shifts (SCS): Pretsch, E., et al. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] Link[1][2]
-
Boroxine Equilibrium: Iwamura, H., et al. (2006).[1][2] "Equilibrium between Boronic Acid and Boroxine". Tetrahedron, 62(33), 7933-7941.[1][2]
-
Vendor Data (Analog): Combi-Blocks Inc.[1][2] Product Data for CAS 874219-44-0. Link
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid physical appearance
This technical guide provides an in-depth analysis of the physicochemical properties, quality control, and handling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0).
Phase Behavior, Appearance & Stability Metrics
Executive Summary: The Dynamic Nature of Appearance
For researchers utilizing [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in high-fidelity Suzuki-Miyaura couplings or protease inhibition assays, "physical appearance" is not a static property.[1] It is a dynamic indicator of the compound's hydration state.[1]
While the nominal appearance is a white to pale yellow crystalline powder , deviations in texture (clumping vs. free-flowing) and color intensity often signal the formation of boroxine anhydrides or oxidative degradation.[1] This guide moves beyond basic observation, linking physical state to molecular integrity.[1]
Core Physicochemical Identity
| Property | Specification |
| CAS Number | 874219-44-0 |
| Molecular Formula | |
| Molecular Weight | 238.01 g/mol |
| Primary Appearance | Off-white to pale yellow solid |
| Solubility Profile | Soluble in DMSO, MeOH, DMF; sparingly soluble in water (pH dependent) |
| Key Functional Groups | Boronic Acid ( |
Physical Appearance & The "Boroxine Cycle"
The most critical technical insight regarding the appearance of this compound is its tendency to dehydrate.[1] Unlike carboxylic acids, arylboronic acids exist in a reversible equilibrium with their trimeric anhydride form, known as a boroxine .[1]
The Macroscopic Impact of Dehydration
-
Freshly Synthesized/Hydrated: Appears as a fluffy, electrostatic white powder .[1] The boronic acid moiety is fully protonated
.[1] -
Dehydrated (Storage Artifact): Appears as a denser, sometimes glassy or caked solid.[1] The color may darken slightly to yellow-beige .[1] This indicates the loss of water and formation of the cyclic boroxine trimer.[1]
-
Oxidized (Degraded): Distinct brown or deep yellow discoloration .[1] This indicates cleavage of the C-B bond (protodeboronation) or reduction of the nitro group, rendering the sample unsuitable for precision chemistry.
Mechanism of Phase Change
The nitro group at the 5-position is electron-withdrawing, which increases the Lewis acidity of the boron center. This makes the compound more susceptible to nucleophilic attack (by water) but also stabilizes the boroxine form under dry conditions.[1]
[5]
Quality Control: Validating Appearance
Do not rely solely on visual inspection.[1] The presence of the boroxine ring does not necessarily ruin the reagent for cross-coupling (as the base in the reaction hydrolyzes it back to the acid), but it does alter stoichiometry calculations.
Protocol: Differentiating Acid, Anhydride, and Impurity
Use this logic flow to validate the material if the appearance is ambiguous (e.g., sticky or dark yellow).
Step 1: Solubility Check
-
Observation: Dissolve 10 mg in 1 mL of 1M NaOH.
-
Pass: Solution is clear and colorless to light yellow.[1][2]
-
Fail: Turbidity or brown precipitate indicates protodeboronation (formation of insoluble nitro-amide byproducts).[1]
Step 2: Quantitative 1H-NMR (The "D2O Shake")
Standard NMR solvents (CDCl3 or DMSO-d6) can show confusing broad peaks due to hydrogen bonding.[1]
-
Run 1: Dissolve sample in DMSO-d6.[1]
-
Run 2: Add 1 drop of
to the tube and shake. -
Analysis: The
protons (usually broad singlets around 8.0–9.0 ppm) will disappear (exchange) in Run 2.[1] If peaks remain in that region, they are likely amide impurities or phenolic degradation products.[1]
Handling & Storage Protocols
To maintain the optimal "white powder" appearance and prevent anhydride formation or hydrolysis:
-
Temperature: Store at 2–8°C . The nitro group lowers the activation energy for thermal decomposition; refrigeration is mandatory for long-term stability.[1]
-
Atmosphere: Store under Argon or Nitrogen .[1] While less sensitive than alkylboronic acids, arylboronic acids with electron-withdrawing groups (like
) can undergo slow aerobic oxidation.[1] -
Hygroscopicity: Allow the container to reach room temperature before opening.[1] Condensation introduces water, which accelerates the cycle shown in Figure 1, leading to "caking" of the powder.
Recrystallization (If appearance is compromised)
If the powder has turned dark yellow or sticky:
-
Dissolve in a minimum amount of hot water/ethanol (9:1).
-
Allow to cool slowly.[1]
-
The boronic acid should crystallize as white needles.[1]
-
Vacuum dry at room temperature (heating under vacuum will drive it back to the anhydride form).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1677, 3-Nitrophenylboronic acid. (General class properties).[1][2][3][4] Retrieved from [Link]
-
Hall, D. G.[1] (Ed.).[1][2][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.[1] (Authoritative text on Boroxine/Acid equilibrium).
-
Santini, R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters... Kinetics, Speciation, and Dysfunction.[1] Accounts of Chemical Research. Retrieved from [Link]
Sources
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid literature review
Part 1: Executive Summary & Strategic Utility
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0 ) is a specialized arylboronic acid building block used primarily in the synthesis of complex pharmaceutical intermediates.[1]
Unlike simple phenylboronic acids, this molecule is a trifunctional scaffold :
-
Boronic Acid Handle: Enables Suzuki-Miyaura cross-coupling for C-C bond formation.[2]
-
Nitro Group (
): A "masked" aniline. It is electron-withdrawing (activating the ring for nucleophilic attacks or stabilizing the boronate) and serves as a latent amine for subsequent functionalization (e.g., amide coupling, reductive amination). -
Dimethylamide Group (
): A metabolic "anchor." This moiety is stable against hydrolysis, improves solubility, and often serves as a hydrogen-bond acceptor in active sites (e.g., kinase inhibitors, PROTAC linkers).
Primary Application Domain:
-
Fragment-Based Drug Discovery (FBDD): Used to introduce a meta-substituted aromatic core.
-
PROTAC Synthesis: The compound is frequently categorized as a "Protein Degrader Building Block" due to its ability to link E3 ligase ligands to warheads via the stable amide/amine axis.
Part 2: Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 874219-44-0 |
| Synonyms | 3-borono-N,N-dimethyl-5-nitrobenzamide |
| Molecular Formula | |
| Molecular Weight | 238.01 g/mol |
| Appearance | Off-white to pale yellow powder |
| Electronic Character | Electron-Deficient (Deactivated Ring) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
Technical Note: As an electron-deficient arylboronic acid, this compound is susceptible to protodeboronation (loss of the boron group) under harsh basic conditions or prolonged heating. Protocols must be optimized for mild activation.
Part 3: Synthesis & Manufacturing Logic
The synthesis of this boronic acid generally follows a Miyaura Borylation route rather than Lithium-Halogen exchange, due to the incompatibility of the nitro group with organolithium reagents.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Industrial synthesis route avoiding nitro-group incompatibility.
Part 4: Experimental Protocol (Suzuki-Miyaura Coupling)
Context: Electron-deficient boronic acids (like CAS 874219-44-0) react slower in the transmetallation step than electron-rich counterparts. Standard conditions (Pd(PPh3)4/Na2CO3) may result in low yields due to competitive protodeboronation.
Recommended Protocol: High-Efficiency Coupling This protocol uses a specialized catalyst system to facilitate oxidative addition and rapid transmetallation.
Reagents:
-
Aryl Halide (Partner): 1.0 equiv (e.g., 4-bromo-pyridine)
-
Boronic Acid (CAS 874219-44-0): 1.2 – 1.5 equiv
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv) or -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and Water via syringe.
-
Catalyst Addition: Quickly remove the septum to add the Palladium catalyst (solid) under a positive stream of Argon, then reseal immediately.
-
Why? Pd(dppf)Cl2 is robust, but minimizing oxygen exposure prevents homocoupling of the boronic acid.
-
-
Reaction: Heat to 80-90°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the consumption of the Aryl Halide.
-
Troubleshooting: If the boronic acid is consumed but the halide remains (protodeboronation), lower the temperature to 60°C and switch the base to mild
or .
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Silica gel). The product will likely be polar due to the amide/nitro groups; use a gradient of DCM:MeOH or Hexane:EtOAc.
Part 5: Mechanistic Insight & Downstream Logic
Understanding the reaction cycle is critical for troubleshooting.
Suzuki Catalytic Cycle (Graphviz Visualization)
Figure 2: The Suzuki cycle. Note that for CAS 874219-44-0, the Transmetallation step is critical and aided by the base.
Post-Coupling Transformation: Nitro Reduction
The strategic value of this molecule is often realized after the coupling.
-
Reaction: Hydrogenation (
) or Iron reduction ( ). -
Result: The
group converts to (aniline). -
Utility: This new amine becomes a handle for amide coupling, urea formation, or sulfonylation, allowing the "growth" of the drug molecule in a new vector.
Part 6: Handling & Safety Data
Hazard Classification (GHS):
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle in a fume hood. The powder is fine and can easily become airborne.
-
PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.
-
Decontamination: In case of spill, quench with dilute sodium carbonate solution before wiping to neutralize the acidic nature of the boron species.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
PubChem Database. "Compound Summary: 3-(Dimethylcarbamoyl)-5-nitrophenylboronic acid (CID 44119821)." National Center for Biotechnology Information. Link
-
Ishiyama, T., et al. (1995).[5] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Sources
The Discovery and Synthetic Utility of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
The following technical guide details the structural rationale, synthetic discovery, and application of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0).
This guide is structured as an operational whitepaper for medicinal chemists, focusing on the compound's role as a "privileged intermediate" in the synthesis of solubilized biaryl scaffolds, particularly for Targeted Protein Degradation (TPD) and kinase inhibitor campaigns.
A Technical Guide to Rational Design & Application
Executive Summary
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a specialized organoboron building block designed to address a recurring challenge in drug discovery: maintaining aqueous solubility in lipophilic biaryl scaffolds.
Unlike simple phenylboronic acids, this trisubstituted arene incorporates three distinct functional vectors:
-
Boronic Acid (C1): The reactive handle for Suzuki-Miyaura cross-coupling.[1]
-
Dimethylamide (C3): A polar, hydrogen-bond accepting motif that enhances solubility and metabolic stability (unlike hydrolytically unstable esters).
-
Nitro Group (C5): A "masked" aniline, serving as a latent attachment point for linkers (in PROTACs) or solvent-front tails (in kinase inhibitors).
Its "discovery" is not a singular historical event but a result of rational fragment-based design , optimizing the meta-substitution pattern to prevent steric clash while projecting polar functionality into the solvent channel.
Chemical Identity & Physicochemical Profile[2][3][4]
| Property | Specification |
| IUPAC Name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 874219-44-0 |
| Molecular Formula | C₉H₁₁BN₂O₅ |
| Molecular Weight | 238.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents |
| pKa (Calc) | ~8.5 (Boronic acid ionization) |
| Key Hazard | Irritant (H315, H319, H335); Handle under inert atmosphere |
The Synthetic Discovery Pathway
The synthesis of this compound exemplifies the challenge of chemoselectivity . Direct nitration of aryl boronic acids often leads to ipso-substitution (protodeboronation) or oxidation. Therefore, the "discovery" route relies on a Late-Stage Borylation strategy, installing the labile boron species after the robust amide and nitro groups are in place.
Retrosynthetic Analysis
The logical disconnection reveals 3-Bromo-5-nitrobenzoic acid as the stable progenitor. The synthesis proceeds linearly:
-
Amide Coupling: Conversion of the acid to the dimethylamide.
-
Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronate.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the critical electronic flow and reaction sequence.
Figure 1: Synthetic pathway utilizing Miyaura Borylation to avoid nitro-group incompatibility.
Detailed Experimental Protocols
Note: These protocols are synthesized from standard methodologies for functionalized aryl boronic acids [1, 2].
Phase 1: Amide Formation
Objective: Convert 3-bromo-5-nitrobenzoic acid to 3-bromo-N,N-dimethyl-5-nitrobenzamide.
-
Activation: Charge a flame-dried flask with 3-bromo-5-nitrobenzoic acid (1.0 eq) and anhydrous DCM . Add catalytic DMF (3 drops).
-
Chlorination: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases (Formation of acid chloride).
-
Concentration: Remove solvent and excess oxalyl chloride under reduced pressure.
-
Coupling: Redissolve residue in THF. Cool to 0°C. Add Dimethylamine (2.0 M in THF, 2.5 eq) slowly. Stir for 4 hours.
-
Workup: Quench with water. Extract with EtOAc.[2] Wash with 1N HCl and Brine. Dry over MgSO₄.[2]
-
Yield: Expect >90% yield of the amide intermediate.
Phase 2: The Miyaura Borylation (The Critical Step)
Objective: Convert the aryl bromide to the boronic acid via the pinacol ester.
-
Reagents: In a glovebox or under Argon, combine:
-
3-Bromo-N,N-dimethyl-5-nitrobenzamide (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
KOAc (3.0 eq) - Crucial base for the catalytic cycle.
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) - Preferred catalyst for steric bulk.
-
-
Solvent: Add anhydrous 1,4-Dioxane (degassed).
-
Reaction: Seal vessel and heat to 90°C for 12-16 hours. Monitor by LCMS for disappearance of bromide.
-
Hydrolysis (to Free Acid):
-
Filter the reaction mixture through Celite. Concentrate.
-
Dissolve the crude pinacol ester in Acetone/Water (3:1).
-
Add NaIO₄ (3.0 eq) and stir for 12 hours (oxidative cleavage of pinacol).
-
Add 1N HCl to stir for 1 hour.
-
-
Purification: Extract with EtOAc. The boronic acid may precipitate or require recrystallization from Acetonitrile/Water.
Applications in Drug Discovery
This molecule is not a drug but a strategic enabler . Its specific substitution pattern drives two major therapeutic modalities:
Targeted Protein Degradation (PROTACs)
In PROTAC design, the linker attachment point is critical.
-
Role: The Nitro group is reduced to an Aniline (-NH₂).
-
Mechanism: This aniline serves as the vector for attaching the alkyl linker chain connecting to the E3 ligase ligand (e.g., Thalidomide or VHL).
-
Benefit: The Dimethylamide remains solvent-exposed, improving the physicochemical properties (solubility/logD) of the often greasy PROTAC molecule.
Kinase Inhibitors (Type II)
-
Role: Used in Suzuki coupling to the core hinge-binder (e.g., Pyrimidine or Quinoline).
-
Interaction: The Dimethylamide often targets the "solvent front" pocket, forming water-mediated hydrogen bonds, while the Nitro/Amine interacts with the gatekeeper residues or back-pocket glutamate.
Application Workflow Diagram
Figure 2: Workflow for converting the boronic acid into a functionalized PROTAC linker.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995 , 60(23), 7508–7510. Link
-
Combi-Blocks Product Data. "3-(Dimethylcarbamoyl)-5-nitrophenylboronic acid (CAS 874219-44-0)."[3][4][5] Catalog Entry. Link
-
Nalawansha, D. A.; Crews, C. M. "PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation." Cell Chemical Biology, 2020 , 27(8), 998-1015. (Contextual grounding for linker chemistry). Link
Sources
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid derivatives
Technical Monograph: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Scaffolds Subtitle: Synthetic Architectures, Reactivity Profiles, and Applications in Fragment-Based Drug Discovery (FBDD)
Executive Summary & Structural Logic
This technical guide analyzes [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid , a trifunctionalized aromatic scaffold critical for modern medicinal chemistry. Unlike simple phenylboronic acids, this molecule represents a "high-content" fragment due to its orthogonal reactivity vectors:
-
Boronic Acid (
): A reversible covalent warhead for serine/threonine proteases and a handle for Suzuki-Miyaura cross-coupling. -
Nitro Group (
): An electron-withdrawing group (EWG) that modulates the Lewis acidity of the boron center and serves as a latent amine for fragment growing. -
Dimethylcarbamoyl (
): A solubility-enhancing motif that also acts as a hydrogen bond acceptor (HBA) in active sites.
This guide details the synthesis, stability challenges (specifically protodeboronation), and its strategic utility in designing protease inhibitors and biaryl drug cores.
Synthetic Architecture
The synthesis of electron-deficient arylboronic acids requires careful catalyst selection to prevent homocoupling or deboronation. The preferred route is Miyaura Borylation of the corresponding aryl halide, as directed ortho-lithiation (DoM) is incompatible with the electrophilic nitro group.
Retrosynthetic Analysis (DOT Visualization)
The following diagram outlines the logical disconnection of the target scaffold.
Figure 1: Retrosynthetic pathway utilizing a palladium-catalyzed borylation strategy to install the boronate moiety late-stage.
Optimized Synthetic Protocol
Objective: Synthesis of 3-(dimethylcarbamoyl)-5-nitrophenylboronic acid pinacol ester (precursor to the free acid).
Reagents:
-
Substrate: 3-Bromo-5-nitro-N,N-dimethylbenzamide (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) (3-5 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Weak bases prevent hydrolysis of the sensitive nitro-aryl bond.
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a dried Schlenk flask with the aryl bromide,
, and KOAc. Evacuate and backfill with Argon ( ). -
Catalyst Addition: Add
under a positive stream of Argon. -
Solvation: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-90°C for 12–16 hours. Monitor by TLC/LC-MS. Note: Higher temperatures (>100°C) increase the risk of denitration or oxidative addition to the C-NO2 bond.
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Hydrolysis (Optional): To obtain the free boronic acid, treat the pinacol ester with
/ in Acetone/Water.
Reactivity Profile & Stability
The "Electron-Deficient" Paradox
The presence of the nitro (
-
Advantage: In Suzuki couplings, the transmetalation step (transfer of the aryl group from Boron to Palladium) is accelerated by electron-withdrawing groups [1].
-
Risk: These same groups make the C-B bond susceptible to protodeboronation (hydrolysis of the C-B bond replaced by C-H) under basic aqueous conditions.
Mitigation Strategy: Use anhydrous bases (
Chemoselective Reduction
The nitro group is a "masked" aniline. Following the Suzuki coupling of the boronic acid, the nitro group can be reduced (Fe/NH4Cl or
Application: Fragment-Based Drug Discovery (FBDD)
This scaffold is particularly valuable in FBDD for targeting serine proteases (e.g., Thrombin, Proteasome) or covalent kinases.
Mechanism of Action
The boronic acid moiety acts as a reversible covalent electrophile . It forms a tetrahedral boronate adduct with the catalytic serine hydroxyl group in the enzyme active site. The electron-withdrawing nitro group enhances the electrophilicity of the boron, potentially increasing potency (
Fragment Growing Workflow (DOT Visualization)
The following diagram illustrates how this specific scaffold is evolved from a "Hit" to a "Lead" compound.
Figure 2: FBDD Evolution strategy. The boronic acid serves as the primary anchor, while the nitro group is chemically modified to reach adjacent hydrophobic pockets.
Quantitative Data: Substituent Effects
The following table summarizes how the substituents on this specific ring system influence physicochemical properties relevant to drug design.
| Substituent | Position | Electronic Effect ( | Function in Drug Design |
| Boronic Acid | C-1 | N/A | Warhead (Serine trap); Suzuki Handle |
| Dimethylamide | C-3 | +0.36 | H-Bond Acceptor; Solubility; Metabolic Stability |
| Nitro | C-5 | +0.71 | Increases Boron Lewis Acidity; Fluorescence Quencher |
Data derived from standard Hammett constants and medicinal chemistry principles [3].
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. Angewandte Chemie International Edition, 50(30), 6722–6737. [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
Technical Whitepaper: Strategic Utilization of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Scaffolds
[1]
Executive Summary: The "Triad" Scaffold
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) represents a high-value "Triad" scaffold in modern drug discovery.[1] It uniquely combines three orthogonal reactive handles on a single benzene core:[1]
-
Boronic Acid (
): A versatile handle for Suzuki-Miyaura cross-coupling (C-C bond formation) or as a reversible covalent warhead targeting serine/threonine residues.[1] -
Nitro Group (
): A masked aniline precursor. Its strong electron-withdrawing nature (Hammett ) activates the ring for nucleophilic aromatic substitution ( ) in specific contexts and serves as a latent attachment point for urea/amide linkers upon reduction.[1] -
Dimethylcarbamoyl Group (
): A stable, solubility-enhancing motif that acts as a hydrogen bond acceptor and a meta-director during electrophilic substitution or C-H activation.[1]
This guide provides a blueprint for exploiting this scaffold to construct complex bioactive molecules, particularly kinase inhibitors and serine protease inhibitors.
Structural Architecture & Physicochemical Properties
Electronic Profiling
The 1,3,5-substitution pattern creates a unique electronic environment.
-
Synergistic Deactivation: Both the nitro and amide groups are electron-withdrawing, making the phenyl ring electron-deficient.[1] This stabilizes the boronic acid against protodeboronation compared to electron-rich analogs.[1]
-
Solubility: The dimethylamide moiety significantly lowers
compared to the parent phenylboronic acid, improving the aqueous solubility of fragment libraries derived from this core.
Stability Considerations
-
Boroxine Formation: Like most boronic acids, this molecule exists in equilibrium with its trimeric boroxine anhydride form. Quantitative analysis (NMR) requires the addition of
or a diol (e.g., pinacol) to break the anhydride. -
Protodeboronation: While relatively stable, prolonged exposure to high temperatures in basic aqueous media (Suzuki conditions) can lead to C-B bond cleavage. The electron-deficient nature of the ring mitigates this risk relative to electron-rich systems.[1]
Synthetic Pathways[1]
We present two validated routes for accessing this scaffold and its analogs. Route A is preferred for scale-up, while Route B allows for late-stage diversification.[1]
Route A: The "Amide-First" Sequence (Scale-Up Preferred)
This route avoids handling potentially unstable boronic acid intermediates until the final step.[1]
-
Starting Material: 3-Bromo-5-nitrobenzoic acid.[1]
-
Step 1: Amide Coupling: Activation of the acid with
or HATU, followed by reaction with dimethylamine. -
Step 2: Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronate ester, followed by hydrolysis (optional).
Route B: Ir-Catalyzed C-H Activation (Late-Stage)
Direct borylation of 3-nitro-N,N-dimethylbenzamide using Iridium catalysis.[1] The 1,3-disubstitution pattern directs the boron to the 5-position due to steric governance.[1]
Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathways accessing the target scaffold.[1] Route A (left) utilizes classical cross-coupling; Route B (right) utilizes C-H activation.
Analog Design & SAR Strategies
To optimize drug candidates, the core scaffold can be modified at three vectors.
Vector 1: The Warhead (Boron Modifications)
-
Pinacol Ester: Improves lipophilicity and cell permeability; hydrolyzes intracellularly to the active acid.
-
Trifluoroborate (
): Enhances metabolic stability and solubility.[1] Useful for oral delivery. -
Benzoxaborole: Cyclization of the boronic acid onto an ortho-hydroxymethyl group (if introduced) creates a benzoxaborole, a privileged scaffold in antifungal (e.g., Tavaborole) and anti-inflammatory research.
Vector 2: The Linker (Nitro Transformations)
The nitro group is rarely the final desired moiety due to toxicity risks (metabolic reduction to hydroxylamines). It serves as a "masked" handle:
-
Reduction to Aniline:
or . The resulting aniline is a gateway to:-
Ureas: Reaction with isocyanates (Kinase hinge binders).
-
Sulfonamides: Reaction with sulfonyl chlorides.
-
Heterocyclization: Formation of benzimidazoles or quinazolines.
-
Vector 3: The Solubilizer (Amide Variations)
-
Morpholine/Piperazine Amides: Replace dimethylamine to tune pKa and metabolic clearance.
-
Reverse Amides: Inverting the amide (
) changes the H-bond donor/acceptor profile.[1]
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)
Use this protocol to couple the scaffold with an aryl halide.[1]
Reagents:
-
Scaffold: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.0 equiv)[1]
-
Partner: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with the boronic acid, aryl halide, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and
solution via syringe. -
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for consumption of the aryl halide.[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: The nitro group makes the product visible under UV (254 nm).
Protocol B: Selective Nitro Reduction (Iron-Mediated)
Use this protocol to reduce the nitro group without affecting the boronic acid (if protected) or sensitive aryl halides.[1]
Reagents:
-
Substrate: Nitro-aryl derivative (1.0 equiv)[1]
-
Reductant: Iron powder (5.0 equiv)
-
Additive: Ammonium Chloride (
) (5.0 equiv) -
Solvent: EtOH/Water (4:1)
Step-by-Step:
-
Suspension: Dissolve substrate in EtOH/Water. Add Iron powder and
. -
Reflux: Heat to 80°C with vigorous stirring for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. Partition between EtOAc and saturated
. The organic layer contains the aniline product.
Decision Logic for Analog Selection
Use the following logic flow to select the correct analog for your specific assay needs.
Figure 2: Strategic decision tree for utilizing the scaffold in protease vs. kinase programs.
References
-
Boronic Acids in Drug Design
-
Synthetic Methodology (Miyaura Borylation)
-
C-H Activation Strategies
-
Nitro Reduction Protocols
Sources
- 1. 867333-29-7|2-Chloro-5-nitrophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. (3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid mechanism of action
Technical Monograph: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Executive Summary: The Modular "Lynchpin" in Drug Discovery
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) is a highly specialized functionalized intermediate used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of Targeted Protein Degraders (PROTACs) .
Unlike a direct therapeutic agent with a single biological target, this compound functions as a pharmacophore scaffold . Its "Mechanism of Action" is defined by its dual-reactivity profile:
-
Synthetic Mechanism: It serves as an electrophilic partner in Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the rapid attachment of complex aryl cores.
-
Chemical Biology Mechanism: The specific substitution pattern (3-amido, 5-nitro) electronically tunes the boronic acid center, making it an ideal "warhead" for reversible covalent probing of serine/threonine-rich active sites or as a latent precursor for linker attachment in PROTAC design.
Chemical Architecture & Electronic Mechanism
The utility of this compound dictates its mechanism. It is designed with three orthogonal functional groups, each serving a distinct role in the drug development pipeline.
| Functional Group | Chemical Nature | Mechanistic Role (MoA) |
| Boronic Acid ( | Lewis Acid / Electrophile | Primary Handle: Engages in transmetallation (synthetic) or reversible covalent bonding with nucleophilic protein side chains (biological). |
| Nitro Group ( | Strong Electron Withdrawing Group (EWG) | Electronic Tuner & Latent Nucleophile: Increases the Lewis acidity of the boron center (lowering pKa). Acts as a "masked" aniline for subsequent linker attachment. |
| Dimethylcarbamoyl ( | Amide / H-Bond Acceptor | Solubility & Recognition: Improves aqueous solubility of the fragment and provides a hydrogen-bond acceptor motif for active site binding. |
The "Electronic Tuning" Effect
The presence of the nitro group at the 5-position is critical. By withdrawing electron density from the benzene ring (induction and resonance), it renders the boron atom more electron-deficient.
-
Result: The boronic acid becomes a stronger Lewis acid (lower pKa).
-
Biological Implication: At physiological pH (7.4), a higher fraction of the boronic acid exists in the tetrahedral boronate anion form (upon binding a water molecule or nucleophile), enhancing its affinity for serine proteases or acting as a more reactive partner in cross-coupling.
Mechanism of Action: Synthetic & Biological Pathways
A. Synthetic MoA: The Suzuki-Miyaura Cycle
In the context of generating PROTAC libraries, this compound acts as the aryl donor . The mechanism follows the catalytic cycle of Pd(0).
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl halide of the partner molecule (e.g., a halogenated E3 ligase ligand).
-
Transmetallation (The Core Step): The [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is activated by a base (forming a boronate 'ate' complex). This nucleophilic boron species transfers its aryl group to the Palladium center.
-
Reductive Elimination: The C-C bond is formed, releasing the coupled product and regenerating Pd(0).
B. Biological MoA: Reversible Covalent Binding (Fragment Screening)
When used as a chemical probe or fragment:
-
Recognition: The dimethylamide group orients the molecule via H-bonding.
-
Warhead Engagement: The boron atom is attacked by a nucleophilic oxygen (e.g., Serine-OH) in the target protein.
-
Transition State Mimicry: The resulting tetrahedral boronate adduct mimics the transition state of peptide hydrolysis, potently inhibiting enzymes like proteases or beta-lactamases.
Visualization: Mechanistic Pathway
The following diagram illustrates the dual utility of the compound: its activation in synthesis (Suzuki) and its potential activation in biology (Serine Trap).
Caption: Dual mechanistic pathways showing base-activated transmetallation (top) and nucleophilic enzyme trapping (bottom).
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)
Use this protocol to attach the fragment to a halogenated scaffold (e.g., a Cereblon ligand precursor).
Reagents:
-
Aryl Halide (1.0 equiv)
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)
-
Base: K2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the Aryl Halide, Boronic Acid, and K2CO3. Seal and purge with Nitrogen for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add the Pd catalyst quickly under a nitrogen stream.
-
Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS (Look for consumption of the Boronic Acid, M+H = 239).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Validation: The Nitro group should remain intact (distinctive UV absorbance).
Protocol B: Nitro Reduction (Activation for Linker Attachment)
To convert the coupled product into a PROTAC precursor.
-
Dissolve the nitro-coupled product in MeOH/THF (1:1).
-
Add 10% Pd/C (10 wt%) or SnCl2 (for chemoselectivity).
-
Stir under H2 atmosphere (balloon) for 2 hours.
-
Filter through Celite. The product will be the corresponding Aniline , ready for amide coupling to a PROTAC linker.
Data Summary: Physicochemical Properties
| Property | Value | Relevance to Development |
| Molecular Weight | 238.01 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| ClogP | ~0.8 | High aqueous solubility; suitable for biochemical assays. |
| Topological Polar Surface Area (TPSA) | ~90 Ų | Good membrane permeability prediction (Nitro + Amide contribution). |
| H-Bond Donors/Acceptors | 2 / 5 | Rich interaction potential for active site binding. |
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Nencka, R., et al. (2016). "Boronic acids as useful tools in medicinal chemistry." Current Medicinal Chemistry. Link
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. (Contextual reference for PROTAC building blocks). Link
-
Sigma-Aldrich/Merck . "Product Specification: 3-(Dimethylcarbamoyl)-5-nitrophenylboronic acid (CAS 874219-44-0)."[1][2] Link
Sources
Methodological & Application
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Suzuki coupling protocol
Title: Technical Application Note: Suzuki-Miyaura Cross-Coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid
Abstract & Utility
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 871329-67-8). This building block is critical in medicinal chemistry for introducing a meta-substituted aromatic scaffold bearing both a nitro group (a latent aniline via reduction) and a dimethylamide (a stable, polar pharmacophore).
While versatile, this substrate presents specific challenges due to its electron-deficient nature. The presence of strong electron-withdrawing groups (EWGs)—the nitro and amide moieties—activates the Carbon-Boron bond toward transmetalation but simultaneously increases susceptibility to base-catalyzed protodeboronation . This guide provides a robust standard protocol and a "rescue" protocol for difficult substrates, ensuring high fidelity in library synthesis and lead optimization.
Chemical Profile & Mechanistic Context
Structural Analysis
-
Compound: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
-
Electronic Character: Highly Electron-Deficient (
-acidic). -
Key Reactivity:
-
Oxidative Addition: N/A (It is the nucleophile).
-
Transmetalation: Fast due to the electron-poor ring, provided the catalyst is electron-rich.
-
Stability: The primary failure mode is protodeboronation . Under aqueous basic conditions, the boronate intermediate can hydrolyze the C-B bond, yielding the deboronated by-product (3-nitro-N,N-dimethylbenzamide) instead of the biaryl product.
-
Critical Optimization Parameters
To mitigate side reactions, the reaction environment must be tuned to favor the catalytic cycle over the hydrolytic pathway.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or XPhos Pd G2 | Pd(dppf)Cl₂ is robust and resists chelation by the amide. XPhos is required for sterically hindered or deactivated aryl halides to accelerate oxidative addition, matching the fast transmetalation of the boronic acid. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases like phosphate often provide a better "buffer" effect than hydroxides, maintaining enough active boronate for coupling without saturating the system with species prone to hydrolysis. |
| Solvent | 1,4-Dioxane/Water (4:1) | A slightly lower water ratio than standard (typically 2:1) reduces the concentration of protons available for deboronation while dissolving the inorganic base. |
| Temperature | 80–90 °C | Sufficient for activation but below the threshold where thermal deboronation accelerates exponentially (>100 °C). |
Experimental Protocols
Protocol A: Standard Conditions (Robust)
Best for coupling with aryl bromides and activated aryl chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 – 1.5 equiv)
-
K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 285 mg), and Base (2.0 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degas (Critical): Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.03 mmol, 25 mg) quickly under inert flow. Cap the vial immediately.
-
Reaction: Heat the block to 85 °C with vigorous stirring (800 rpm). Monitor by LC-MS at 2 hours.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients, depending on the polarity of the amide).
Protocol B: Anhydrous Conditions (Rescue)
Best for sensitive substrates where protodeboronation is the major by-product.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR XPhos Pd G2 (3 mol%)
-
Base: CsF (3.0 equiv) or anhydrous K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Dry all glassware in an oven.
-
Combine Aryl Halide, Boronic Acid, Base, and Catalyst in the vial inside a glovebox or under a strong Argon stream.
-
Add anhydrous solvent (5 mL per mmol).
-
Seal and heat to 100 °C . The lack of water minimizes the hydrolytic deboronation pathway.
Visualization: Reaction Workflow & Mechanism
Experimental Workflow
Caption: Step-by-step workflow for the standard aqueous Suzuki coupling protocol.
Mechanistic Pathway & Failure Modes
Caption: Catalytic cycle showing the competition between productive Transmetalation and destructive Protodeboronation.
Troubleshooting & Optimization Matrix
| Observation (LC-MS) | Diagnosis | Remedial Action |
| Low Conversion (<20%) | Catalyst Poisoning or Inactive Pd | Ensure thorough degassing. Switch to XPhos Pd G2 to boost oxidative addition. |
| Protodeboronation (Ar-H) | Boronic Acid Instability | Switch to Protocol B (Anhydrous) . Use KF or CsF as base. Lower temp to 60 °C. |
| Homocoupling (Ar-Ar) | Oxygen Presence | Re-degas solvents. Verify inert atmosphere. Reduce catalyst loading slightly. |
| Starting Material Remains | Slow Transmetalation | Increase base concentration (3.0 equiv). Switch base to Cs₂CO₃ (higher solubility in dioxane). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
BenchChem. (2025). (3-Chloro-5-nitrophenyl)boronic acid - Chemical Reactions Analysis. Link
-
Sigma-Aldrich. (2025). 3-Nitrophenylboronic acid Product Specification. Link
Sources
Optimized Catalytic Systems for the Suzuki-Miyaura Coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid
Executive Summary
The Challenge: Coupling [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid presents a specific chemoselective challenge: Rapid Protodeboronation . The presence of two electron-withdrawing groups (EWGs)—a strong nitro group (
The Solution: Success requires a catalytic system that accelerates the rate-determining step (transmetallation) while maintaining mild conditions to suppress hydrolysis. This guide recommends the use of Buchwald Precatalysts (specifically XPhos Pd G2/G3) or Pd-118 (dtbpf) , utilizing weak phosphate bases to buffer the reaction pH.
Substrate Analysis & Mechanistic Risks
The substrate possesses a "Perfect Storm" of electronic factors that destabilize the C-B bond.
-
Electronic Withdrawal: The
- and -withdrawing nature of the group significantly lowers the of the aryl ring. This increases the electrophilicity of the ipso-carbon attached to the boron. -
Base Sensitivity: In the presence of hydroxide (often generated in situ from carbonate bases and water), the boronate "ate" complex forms readily. However, instead of transmetallating to Palladium, this electron-poor "ate" complex is prone to protonolysis by water.
Mechanistic Pathway & Failure Modes
The following diagram illustrates the competition between the productive Catalytic Cycle and the destructive Protodeboronation pathway.
Figure 1: Mechanistic competition. For electron-deficient substrates, the path to 'Transmetallation' must be kinetically accelerated to outcompete 'Protodeboronation'.
Catalyst Selection Matrix
Standard catalysts like
| Catalyst System | Suitability | Rationale | Recommended For |
| XPhos Pd G2 / G3 | High | Bulky, electron-rich phosphine accelerates transmetallation. Active at room temp to | Primary Recommendation. Complex couplings, chlorides, or scale-up. |
| Pd(dppf)Cl₂ | Medium | Large bite angle enhances reductive elimination, but less active for transmetallation than XPhos. | Cost-sensitive screens; Aryl Bromides/Iodides only. |
| Pd(dtbpf)Cl₂ | High | Similar to dppf but more electron-rich/bulky. Very robust for heteroaromatics. | Alternative if XPhos fails. |
| Pd(PPh₃)₄ | Low | Slow oxidative addition and transmetallation. Requires high heat (risk of decomposition). | Avoid. |
Experimental Protocols
Protocol A: The "Gold Standard" (XPhos Pd G2)
Recommended for initial screening and high-value intermediates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (1–3 mol%)
-
Base:
(0.5 M aqueous solution, 2.0 equiv) -
Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane.
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the Aryl Halide, Boronic Acid, and XPhos Pd G2. If solids are stable, they can be weighed in air, but an inert atmosphere (glovebox or manifold) is preferred for consistency.
-
Degassing: Seal the vial. Evacuate and backfill with Nitrogen or Argon (
). -
Solvent Addition: Add degassed THF (or Dioxane) via syringe.
-
Base Addition: Add the degassed 0.5 M
solution.-
Note: The ratio of Organic Solvent to Water should be roughly 4:1 to 10:1. Too much water promotes hydrolysis.
-
-
Reaction: Stir vigorously at
to .-
Critical: Do not exceed
initially. Monitor by LCMS after 1 hour. If conversion is slow, increase to .
-
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Protocol B: The "Robust" Method (Pd-118 / dtbpf)
Recommended if the aryl halide is sterically unhindered (e.g., 4-bromo-anisole).
Reagents:
-
Catalyst:
(2–5 mol%) -
Base:
(2.0 equiv, solid or aqueous)
Procedure:
-
Combine Aryl Halide, Boronic Acid, Base, and Catalyst in the vial.
-
Evacuate/Backfill with Argon.
-
Add solvents.[1]
-
Heat to
for 2–4 hours.-
Why this works:
is extremely thermally stable and active, often driving the reaction to completion before significant boronic acid decomposition occurs.
-
Troubleshooting & Optimization
If the reaction fails, analyze the crude mixture via LCMS to identify the failure mode.
| Observation (LCMS) | Diagnosis | Corrective Action |
| High "Deboronated" byproduct (Nitro-amide benzene) | Protodeboronation | 1. Lower temperature ( |
| Starting Material (Halide) remains | Catalyst Death / Inactivity | 1. Switch to XPhos Pd G3 (better solubility/activation).2. Ensure strict oxygen-free conditions.3. Check if the Aryl Halide has coordinating groups (e.g., pyridines) poisoning the Pd. |
| Homocoupling of Boronic Acid | Oxidative Coupling | 1. Degas solvents more thoroughly (Oxygen promotes homocoupling).2. Reduce catalyst loading. |
Advanced Tip: The "Slow Addition" Protocol
For extremely unstable substrates, do not add all the boronic acid at the start.
-
Load Aryl Halide, Catalyst, and Base.[4][5] Heat to reaction temperature.[1]
-
Dissolve the [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in the reaction solvent.
-
Add this solution dropwise via syringe pump over 60 minutes.
-
Logic: This keeps the concentration of free boronic acid low, ensuring that as soon as it enters the solution, it is trapped by the Palladium catalyst rather than having time to hydrolyze.
-
References
-
Mechanistic Studies on Protodeboronation
- Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids.
-
Buchwald Precatalysts (XPhos Gen 2/3)
- Bruno, N. C., et al. (2013).
-
Coupling of Electron-Deficient Boronic Acids
-
Molander, G. A., et al. (2012).[6] "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry.
-
-
General Guide to Suzuki Coupling
- Sigma-Aldrich (Merck).
Sources
- 1. (3-Chloro-5-nitrophenyl)boronic acid | Benchchem [benchchem.com]
- 2. nasc.ac.in [nasc.ac.in]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinase Inhibition Profiling of Reversible Covalent Boronic Acids
Abstract & Introduction
This application note details the protocol for characterizing [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid , a representative fragment used in Fragment-Based Drug Discovery (FBDD). Unlike standard ATP-competitive inhibitors, aryl boronic acids often function as reversible covalent inhibitors . They target nucleophilic residues (Serine, Threonine, or non-catalytic Cysteines) within the kinase active site, or act as transition-state analogs by mimicking the geometry of the phosphoryl transfer reaction.
Critical Technical Challenge: Boronic acids are Lewis acids that avidly form cyclic esters with 1,2-diols (e.g., glycerol, sorbitol) and 1,3-diols. Standard kinase storage buffers often contain 10-50% glycerol. Failure to eliminate these diols from the assay buffer will result in false negatives due to sequestration of the inhibitor.
This guide provides a "Diol-Free" assay framework, emphasizes the impact of the electron-withdrawing nitro group on compound reactivity, and outlines a self-validating experimental workflow.
Compound Profile & Mechanistic Insight[1][2]
Chemical Analysis[2][3]
-
Compound: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
-
Warhead (Boronic Acid): Forms a reversible tetrahedral boronate adduct with enzyme nucleophiles.
-
Electronic Tuning (Nitro Group): The 5-nitro group is a strong electron-withdrawing group (EWG). It significantly lowers the
of the boronic acid from typically ~8.8 (phenylboronic acid) to ~7.0–7.5.-
Significance: At physiological assay pH (7.4), a significant fraction of the compound exists as the boronate anion or is "primed" for nucleophilic attack, potentially increasing potency compared to non-activated analogs.
-
-
Orientation (Dimethylcarbamoyl): Acts as a hydrogen bond acceptor/donor motif to orient the fragment within the ATP-binding pocket or allosteric site.
Mechanism of Action (MoA)
The boronic acid moiety transitions from a trigonal planar (
Figure 1: Mechanism of Action and the critical interference pathway caused by diols (Glycerol).[1]
Experimental Protocol
A. Reagents and Buffer Formulation
Crucial Rule: All buffers must be free of glycerol, sorbitol, and mannitol .
| Component | Concentration | Purpose | Note |
| HEPES or Tris-HCl | 50 mM (pH 7.5) | Main Buffer | pH 7.5 is optimal for the nitro-activated boronic acid. |
| MgCl₂ | 10 mM | Cofactor | Essential for kinase activity. |
| TCEP | 1 mM | Reducing Agent | Do NOT use DTT. DTT can form complexes with boron or oxidize. TCEP is stable and boron-compatible. |
| Brij-35 or Tween-20 | 0.01% | Surfactant | Prevents compound aggregation (critical for fragments). |
| DMSO | < 1% (Final) | Solvent | Maintain solubility. |
| GLYCEROL | 0% | FORBIDDEN | Strictly excluded to prevent inhibitor sequestration. |
B. Experimental Workflow (TR-FRET / Mobility Shift)
This protocol assumes a generic kinase assay format (e.g., LANCE Ultra or LabChip).
Step 1: Compound Preparation[2]
-
Dissolve [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in 100% DMSO to create a 10 mM stock.
-
Perform serial dilutions in 100% DMSO (not buffer) to avoid precipitation or hydrolysis issues before the assay.
Step 2: Enzyme Pre-Incubation (The "Covalent" Step)
Since boronic acids often act as slow-binding or reversible covalent inhibitors, equilibrium takes time.
-
Dilute Kinase into the Diol-Free Assay Buffer .
-
Add compound (in DMSO) to the kinase solution.
-
Incubate for 30–60 minutes at Room Temperature.
-
Why? This allows the boronic acid to undergo the geometry change and form the covalent bond with the nucleophile. Immediate addition of ATP can outcompete the inhibitor before the bond forms.
-
Step 3: Reaction Initiation
-
Add Substrate Peptide and ATP mix to the pre-incubated Kinase/Compound mix.
-
Incubate for the linear velocity timeframe of the kinase (typically 30–60 mins).
Step 4: Detection
-
Stop the reaction using EDTA (chelates Mg²⁺).
-
Read signal (Fluorescence or Mobility Shift).
Figure 2: Step-by-step assay workflow emphasizing the critical pre-incubation step.
Data Analysis & Interpretation
Calculating IC₅₀ and Residence Time
-
IC₅₀: Fit data to a 4-parameter logistic equation.
-
Expectation: If the compound is a covalent inhibitor, the IC₅₀ may decrease (potency increases) with longer pre-incubation times.
-
-
Jump-Dilution Assay (Optional): To confirm reversibility.
-
Incubate enzyme + inhibitor at 10x IC₅₀.
-
Rapidly dilute 100-fold into buffer containing ATP/substrate.
-
Result: If activity recovers slowly, it confirms a slow off-rate (residence time) typical of boronic acid adducts. If activity never recovers, it suggests irreversible modification (unlikely for boronic acids unless a specific proximal residue reacts uniquely).
-
Troubleshooting Guide
| Observation | Root Cause | Solution |
| No Inhibition observed | Buffer Interference | Check for Glycerol, Sorbitol, or Mannitol in enzyme stock or buffer. Use dialysis if enzyme stock has glycerol. |
| Precipitation | Low Solubility | The nitro group improves acidity but can affect lipophilicity. Ensure <1% DMSO and use 0.01% Brij-35. |
| Time-dependent IC₅₀ | Slow Binding | This is a feature, not a bug. Report IC₅₀ values at specified pre-incubation times (e.g., "60 min pre-inc"). |
References
-
Baker, S.J., et al. (2009). Therapeutic potential of boron-containing compounds.[2][3] Future Medicinal Chemistry. Link
-
Trippier, P.C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Link
-
Bandyopadhyay, A., & Gao, J. (2016). Targeting Biomolecules with Reversible Covalent Chemistry. Current Opinion in Chemical Biology. Link
-
Brooks, H.B., et al. (2004). Assay technologies for protease and kinase drug discovery. DDT: Technologies.[4] (General reference for "No-Glycerol" protocols in covalent assays).
Sources
- 1. Interferences of glycerol, propylene glycol, and other diols in the enzymatic assay of ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. eprints.poltekkesjogja.ac.id [eprints.poltekkesjogja.ac.id]
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in fragment-based drug discovery
Application Note: Strategic Utilization of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in Fragment-Based Drug Discovery
Executive Summary
This application note details the technical roadmap for utilizing [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (referred to herein as DCNP-BA ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).
DCNP-BA represents a "high-valency" fragment due to its orthogonal functional handles:
-
Boronic Acid (
): Acts as a reversible covalent warhead for serine/threonine nucleophiles and serves as a primary vector for Suzuki-Miyaura coupling.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Nitro Group (
): Provides electron-withdrawing character to modulate Lewis acidity and serves as a latent amine handle for subsequent vector expansion.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Dimethylcarbamoyl Group: Enhances aqueous solubility and provides a fixed hydrogen-bond acceptor motif.[1]
This guide covers Quality Control (QC), biophysical screening (SPR/NMR), and chemical elaboration protocols designed to mitigate common failure modes associated with nitro-aryl boronic acids.
Fragment Profile & Physicochemical Properties
Before screening, the integrity of the fragment library member must be validated. Boronic acids are prone to dehydration, forming cyclic boroxine trimers, which can complicate concentration-dependent assays.
| Property | Value / Characteristic | Impact on FBDD |
| MW | ~237.02 Da | Compliant with Rule of 3 (<300 Da).[1] |
| cLogP | ~0.5 - 1.2 | High aqueous solubility; ideal for high-concentration NMR/SPR.[1] |
| H-Bond Donors | 2 (B-OH) | Interaction with active site waters or backbone carbonyls.[1] |
| H-Bond Acceptors | 5 (NO2, C=O, B-OH) | Rich interaction potential.[1] |
| Electronic State | Electron Deficient | The 5-nitro group increases the Lewis acidity of the boron center, potentially strengthening reversible covalent interactions with nucleophilic protein residues (e.g., Ser195 in Trypsin-like proteases).[1] |
Protocol 1: Solubilization & Quality Control (NMR)
Objective: To confirm the monomeric state of DCNP-BA and establish precise concentrations for
Materials:
-
DCNP-BA (Solid)[1]
-
DMSO-d6 (99.9% D)
-
Methanol-d4 (MeOD) or
with 1% NaODngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Methodology:
-
Solvent Selection: Do not rely solely on DMSO-d6 for QC. In pure DMSO, the boroxine/monomer ratio is unpredictable.
-
Recommendation: Dissolve DCNP-BA in Methanol-d4 . Methanol forms methyl boronate esters that prevent oligomerization, yielding sharp, interpretable peaks. Alternatively, use
with minimal base to favor the boronate anion.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Preparation: Prepare a 50 mM stock solution in DMSO-d6 for storage. For QC, dilute an aliquot into MeOD to 10 mM.
-
Acquisition: Run a standard 1H-NMR (400 MHz+).
-
Validation Criteria:
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: To identify binding affinity and kinetics. DCNP-BA is often a "fast-on/fast-off" binder unless it forms a reversible covalent bond, which will manifest as a slow dissociation phase.
Experimental Setup:
-
Instrument: Biacore 8K or ProteOn XPR36.
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).[1] Crucial: Avoid buffers with vicinal diols (e.g., Tris, Sorbitol) which complex with boronic acids.[1]
Step-by-Step Protocol:
-
Immobilization: Immobilize target protein to ~2000-4000 RU (theoretical
should be >20 RU for a 237 Da fragment).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Clean Screen: Inject 5% DMSO buffer to establish a stable baseline (solvent correction).
-
Dose Response: Prepare a concentration series of DCNP-BA (e.g., 1 mM down to 31.25 µM, 2-fold dilution).
-
Injection:
-
Contact time: 30s (fast association).
-
Dissociation time: 60s.
-
Flow rate: 30 µL/min.
-
-
Data Analysis:
-
Fit to a 1:1 binding model.[1]
-
Deviation Check: If the sensorgram shows a "square wave" (rapid equilibrium), calculate
via steady-state affinity plot.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Covalent Check: If dissociation is non-exponential (linear drift) or extremely slow (
), this suggests reversible covalent engagement with a nucleophile.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Protocol 3: Chemical Elaboration (The "Grow" Strategy)
Once DCNP-BA is identified as a hit, it serves as a core scaffold. The strategy branches into two distinct pathways: Suzuki Coupling (utilizing the Boron) or Nitro Reduction (utilizing the Nitro group).[1]
Pathway A: Suzuki-Miyaura Cross-Coupling
Use Case: Growing the fragment to explore hydrophobic pockets adjacent to the binding site. Challenge: Electron-deficient boronic acids (due to the nitro group) can be prone to protodeboronation (loss of boron) under harsh basic conditions.[1]
Optimized Reaction Conditions:
-
Reactants: DCNP-BA (1.0 eq) + Aryl Halide (R-Br, 1.0 eq).
-
Catalyst:
(5 mol%). This catalyst is robust for electron-poor substrates.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Base:
(3.0 eq). Avoid strong hydroxide bases.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Temperature: 80°C for 4-12 hours.
-
Purification: The dimethylcarbamoyl group aids solubility; purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Pathway B: Nitro Reduction & Amide Coupling
Use Case: Converting the hit into a lead by extending into a solvent channel via an amide linker.
Step-by-Step Protocol:
-
Reduction:
-
Dissolve DCNP-BA (or its Suzuki product) in Ethanol/Water (3:1).[1]
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
-
Reflux at 80°C for 2 hours. (Note: This is milder than
and preserves the aromatic ring/boron species if carefully monitored, though boron is usually consumed in step A).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Result: 3-amino-5-(dimethylcarbamoyl)phenyl derivative.
-
-
Acylation:
-
React the resulting aniline with an Acyl Chloride or Carboxylic Acid (using HATU/DIPEA) to generate a focused library of amides.[1]
-
Strategic Workflow Visualization
The following diagram illustrates the decision matrix for processing DCNP-BA from a library member to a lead compound.
Figure 1: Strategic workflow for evaluating and elaborating [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in an FBDD campaign.
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Broad NMR Peaks | Boroxine/Monomer exchange.[1] | Add 5% |
| SPR Signal Drift | Non-specific binding or instability. | Add 0.05% Tween-20; Ensure buffer pH is < 8.0 to prevent rapid boron oxidation. |
| Low Suzuki Yield | Protodeboronation.[1] | Lower temp to 60°C; switch base to |
| False Positives | Oxidation of Boron to Phenol. | Boronic acids can oxidize to phenols (which are frequent PAINS).[1] Verify hit identity via LC-MS post-assay. |
References
-
Erlanson, D. A., et al. (2016).[1] "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry, 59(14), 6581-6602. Link[1]
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH. (Standard text for Boronic Acid chemistry).
-
Wieland, T., et al. (2013).[1] "Fragment Screening and Characterization Using Multiplexed SPR." Bio-Rad Tech Note. Link
-
London, N., et al. (2014).[1] "Covalent docking of reversible boronic acid inhibitors." Journal of Chemical Information and Modeling, 54(9), 2616-2625. (Mechanistic insight into Boronic Acid binding).
Sources
Application Note: Synthesis of Biaryl Compounds using [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Introduction: The Functional-Dense Scaffold
In the landscape of fragment-based drug discovery (FBDD) and materials science, the demand for high-complexity building blocks is paramount. [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) represents a "privileged scaffold" due to its unique 1,3,5-substitution pattern.
This molecule offers a strategic trifecta for medicinal chemists:
-
The Boronic Acid: A versatile handle for C-C bond formation via Suzuki-Miyaura coupling.[1]
-
The Nitro Group: A masked aniline equivalent, allowing for late-stage reduction and subsequent functionalization (e.g., amide coupling, reductive amination).
-
The Dimethylamide: A robust, solubility-enhancing group that often serves as a hydrogen bond acceptor in active sites or a directing group in C-H activation.
This Application Note provides a validated, high-fidelity guide to utilizing this reagent effectively, addressing the specific challenges posed by its electron-deficient nature.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Compound Name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 874219-44-0 |
| Molecular Formula | C₉H₁₁BN₂O₅ |
| Molecular Weight | 238.01 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, MeOH; Sparingly soluble in DCM, Water |
| Storage | 2–8°C, Inert atmosphere (Hygroscopic) |
| Key Reactivity | Suzuki-Miyaura Coupling, Nitro Reduction |
Mechanistic Insight: The Electron-Deficient Challenge
Successful utilization of this boronic acid requires understanding its electronic character. The benzene ring possesses two strong electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the amide (-CONMe₂).
The Stability-Reactivity Trade-off
-
Transmetallation Acceleration: Electron-poor aryl boronic acids generally undergo transmetallation faster than their electron-rich counterparts. This is advantageous for coupling with difficult aryl halides.
-
Protodeboronation Risk: The same EWGs render the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under basic conditions, particularly at high temperatures. The base facilitates the formation of the boronate "ate" complex, which can spontaneously hydrolyze to the deboronated arene (3-nitro-N,N-dimethylbenzamide), reducing yield.
Strategy: To mitigate protodeboronation, we employ mild bases (Carbonates/Phosphates) rather than Hydroxides, and anhydrous-leaning solvent systems where possible.
Visualization: The Competitive Catalytic Cycle
The following diagram illustrates the Suzuki catalytic cycle, highlighting the critical branch point where the desired Transmetallation competes with the parasitic Protodeboronation pathway.
Figure 1: The Suzuki-Miyaura catalytic cycle emphasizing the competition between productive transmetallation and destructive protodeboronation for electron-deficient boronic acids.
Validated Experimental Protocols
We present two protocols: Method A for standard library synthesis and Method B for challenging or sterically hindered substrates.
Method A: The "Robust Standard" (High-Throughput Compatible)
Best for: Aryl Bromides, Iodides, and activated Aryl Chlorides.
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)
-
Boronic Acid: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 309 mg), Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Solvate: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical step to prevent Pd oxidation and homocoupling).
-
React: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (SiO₂).
-
Note: The product is polar. A gradient of Hexanes/EtOAc (0% to 60% EtOAc) is typically required.
-
Method B: The "Advanced System" (Challenging Substrates)
Best for: Deactivated Aryl Chlorides, Sterically Hindered Halides, or Protodeboronation-Prone conditions.
Rationale: Uses a highly active Buchwald precatalyst (XPhos Pd G2) that facilitates rapid oxidative addition and transmetallation at lower temperatures, minimizing the window for protodeboronation.
Reagents:
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
Procedure:
-
Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 equiv), XPhos Pd G2 (16 mg), and K₃PO₄ (636 mg) to a vial.
-
Solvate & Degas: Add THF (5 mL) and Water (0.5 mL). Degas thoroughly.
-
React: Heat to 60–80°C . (Lower temperature preserves the C-B bond).
-
Workup: Standard extraction as above.
Downstream Application: Nitro Reduction Workflow
The biaryl product containing the nitro group is rarely the final drug candidate. The most common subsequent step is the chemoselective reduction of the nitro group to an aniline, preserving the amide and the biaryl linkage.
Recommended Protocol: Hydrogenation (H₂, Pd/C) or Iron-mediated reduction (Fe, NH₄Cl) if alkene sensitive groups are present.
Figure 2: Workflow for the chemoselective reduction of the nitro-biaryl intermediate to the aniline, utilizing Iron/Ammonium Chloride to tolerate the amide functionality.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Deboronated SM) | Protodeboronation of boronic acid.[2] | 1. Increase Boronic Acid equivalents (to 1.5–2.0).2. Switch to anhydrous conditions (DMF/Cs₂CO₃).3. Lower reaction temperature (Method B). |
| Homocoupling of Aryl Halide | Oxygen in the system. | Degas solvents more rigorously (Freeze-Pump-Thaw or 10 min sparge). |
| Incomplete Conversion | Catalyst deactivation. | 1. Add fresh catalyst after 4 hours.2. Switch to XPhos Pd G2 or SPhos Pd G2. |
| Product stuck on Column | High polarity of Amide/Nitro. | Add 1–5% MeOH to the EtOAc/DCM eluent. Use amine-functionalized silica if necessary. |
References
-
Compound Data: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid.[3] Sigma-Aldrich. Link
-
General Suzuki Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Electron-Deficient Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Buchwald Precatalysts: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Sources
Technical Application Note: Suzuki-Miyaura Coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Executive Summary
This application note details the reaction parameters for the palladium-catalyzed cross-coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (referred to herein as Compound A ) with aryl halides.
Compound A represents a challenging class of substrates in Suzuki-Miyaura coupling: electron-deficient aryl boronic acids . While the electron-withdrawing nitro (
Successful coupling requires a precise balance between activation (base strength) and stabilization (preventing C-B cleavage). This guide provides two validated protocols: a standard aqueous-organic method for reactive halides and an anhydrous fluoride-activated method for base-sensitive or unreactive substrates.
Chemical Profile & Mechanistic Challenges
Substrate Analysis[1]
-
Structure: A phenyl ring substituted at the 1-position with boronic acid, 3-position with dimethylamide, and 5-position with a nitro group.
-
Electronic State: Highly
-electron deficient due to the synergistic withdrawing effects of (strong ) and (moderate ). -
Solubility: Moderate in alcohols/water; excellent in DMF, DMSO, and THF.
The Protodeboronation Trap
The primary failure mode for this reaction is not catalyst deactivation, but the destruction of the starting material. Under basic conditions, the boronate "ate" complex can undergo C-B bond cleavage, releasing the boronic acid moiety and generating a transient aryl anion. This anion is stabilized by the electron-withdrawing groups, driving the equilibrium toward the byproduct (nitro-dimethylbenzamide) rather than the cross-coupled product.
Mechanistic Pathway Visualization
The following diagram illustrates the competition between the productive Transmetallation cycle and the destructive Protodeboronation pathway.
Figure 1: Kinetic competition between productive coupling (Path A) and protodeboronation (Path B).
Optimization Strategy
To maximize yield, one must select conditions that accelerate transmetallation (Path A) while suppressing hydrolysis (Path B).
Solvent & Base Selection Matrix
| Parameter | Standard Conditions | Anhydrous Conditions (High Stability) | Rationale |
| Solvent | 1,4-Dioxane / Water (4:1) | Anhydrous THF or Toluene | Water promotes hydrolysis; removal prevents protodeboronation. |
| Base | CsF (Cesium Fluoride) | Fluoride activates the boronic acid without generating high concentrations of hydroxide. | |
| Temperature | 80°C - 100°C | 60°C - 80°C | Lower temperatures reduce the rate of thermal decomposition. |
| Catalyst | Electron-rich ligands (XPhos) speed up oxidative addition/transmetallation. |
Experimental Protocols
Protocol A: Standard Aqueous-Organic (Cost-Effective)
Recommended for reactive aryl bromides and iodides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 - 1.5 equiv)
- (3-5 mol%)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Charge: Add the aryl halide, boronic acid, and Pd catalyst to a reaction vial equipped with a stir bar.
-
Solvent: Add the Dioxane/Water mixture.
-
Base: Add solid
. -
Degas: Critical Step. Sparge with Nitrogen or Argon for 5-10 minutes. Oxygen promotes homocoupling and catalyst oxidation.
-
Heat: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate.
Protocol B: Anhydrous Fluoride Activation (High Performance)
Recommended for aryl chlorides, sterically hindered halides, or if Protocol A yields <40%.
Reagents:
-
Aryl Halide (1.0 equiv)
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.5 equiv)
-
(2 mol%) + XPhos (4 mol%) OR
(5 mol%) -
Cesium Fluoride (CsF) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous THF or Toluene
Procedure:
-
Dry Setup: Flame-dry the glassware under vacuum and backfill with Argon.
-
Charge: Add aryl halide, boronic acid, Pd source, ligand, and CsF under an inert atmosphere (Glovebox or rapid addition under Ar flow).
-
Solvent: Add anhydrous solvent via syringe.
-
Heat: Heat to reflux (THF: 66°C, Toluene: 80-100°C) for 12–24 hours.
-
Note: This method eliminates water, shutting down the primary pathway for protodeboronation.
Troubleshooting & Decision Logic
Use the following workflow to diagnose low yields.
Figure 2: Diagnostic workflow for reaction optimization.
References
-
General Suzuki-Miyaura Mechanism & Conditions: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
-
Protodeboronation of Electron-Deficient Boronic Acids: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. [Link]
-
Use of Fluoride (CsF) in Anhydrous Conditions: Wright, S. W.; Hageman, D. L.; McClure, L. D. "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry, 1994 , 59(20), 6095–6097. [Link]
-
Ligand Selection (XPhos/SPhos) for Difficult Substrates: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]
Application Note: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid for PROTAC Development
[1][2]
Introduction: The Modular Logic of PROTAC Synthesis
In the development of Proteolysis Targeting Chimeras (PROTACs), the "linkerology" and the physicochemical profile of the final molecule are as critical as the binding affinity to the target protein (POI) or E3 ligase. [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) serves as a high-value "masked" bifunctional building block.[1]
Its strategic value lies in its orthogonal reactivity:
-
Boronic Acid Handle: Enables rapid C-C bond formation via Suzuki-Miyaura cross-coupling to attach to aryl-halide functionalized Warheads or E3 Ligands.[1][2]
-
Nitro Group (Masked Amine): Serves as a latent attachment point for the PROTAC linker. Post-coupling reduction yields an aniline, a privileged motif for amide coupling to standard linker libraries.
-
Dimethylcarbamoyl Moiety: Enhances aqueous solubility—a frequent bottleneck in PROTAC development—and provides a hydrogen-bond acceptor vector that can interact with solvent-exposed protein surfaces.[1][2]
This guide details the protocols for utilizing this compound to synthesize "Linker-Ready" PROTAC precursors.
Compound Profile & Handling
| Property | Data |
| Chemical Name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 874219-44-0 |
| Molecular Formula | C₉H₁₁BN₂O₅ |
| Molecular Weight | 238.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen).[1][2] Hygroscopic. |
| Stability | Boronic acids can undergo protodeboronation or dehydration (to boroxines) upon prolonged exposure to moisture/air.[2] |
Strategic Workflow: From Building Block to PROTAC
The following diagram illustrates the retrosynthetic logic of using this building block. It acts as a "hub" connecting the Target Ligand (Warhead) to the Linker-E3 complex.[1]
Figure 1: Strategic incorporation of the boronic acid building block into PROTAC synthesis.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Couple the boronic acid to an aryl-halide functionalized Warhead (or E3 ligand).[1] Challenge: The electron-withdrawing nitro group on the boronic acid can make the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under harsh basic conditions. We utilize a mild base/solvent system to mitigate this.[3]
Materials:
-
Aryl Halide (1.0 equiv)[1]
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 – 1.5 equiv)[1][2]
-
Catalyst: Pd(dppf)Cl₂[1][4][5]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1]
-
Base: Na₂CO₃ (2.0 M aqueous) or Cs₂CO₃ (solid, 3.0 equiv)[1]
Step-by-Step Procedure:
-
Preparation: In a microwave vial or round-bottom flask, dissolve the Aryl Halide (1.0 equiv) and Boronic Acid (1.2 equiv) in degassed 1,4-Dioxane (0.1 M concentration relative to halide).
-
Base Activation: Add 2.0 M aq. Na₂CO₃ (3.0 equiv).[1] Note: If the substrate is water-sensitive, use solid Cs₂CO₃ and anhydrous DMF.[1][2]
-
Degassing: Sparge the mixture with Nitrogen/Argon for 5 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
-
Reaction: Seal the vessel. Heat to 80–90°C for 4–16 hours.[1]
-
Work-up:
-
Dilute with EtOAc and wash with water (x2) and brine (x1).[1]
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]
Protocol B: Chemoselective Nitro Reduction
Objective: Convert the nitro group to an aniline (-NH₂) to create the handle for linker attachment.[1] Context: Standard catalytic hydrogenation (H₂/Pd-C) works well but may reduce other sensitive groups (e.g., halides, alkenes) on the warhead.[1] The Iron/Ammonium Chloride method is recommended for high chemoselectivity.
Materials:
-
Nitro-Biaryl Intermediate (from Protocol A)[1]
-
Iron Powder (Fe, 5.0 equiv)[1]
-
Ammonium Chloride (NH₄Cl, 5.0 equiv)[1]
-
Solvent: Ethanol/Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the Nitro intermediate in EtOH/H₂O (4:1). Concentration ~0.05 M.[1]
-
Reagent Addition: Add NH₄Cl and Iron powder.
-
Reaction: Heat to reflux (70–80°C ) with vigorous stirring.
-
Time: Typically complete in 1–4 hours.[1]
-
Visual Cue: The reaction mixture will turn a rusty brown/grey slurry.
-
-
QC Check: Monitor LC-MS for the -30 Da mass shift (conversion of -NO₂ to -NH₂: loss of O₂, gain of H₂).
-
Work-up:
-
Purification: Often used crude in the next step, or purified via Flash Chromatography if impurities are present.
Critical Quality Control (QC) Parameters
To ensure the integrity of your PROTAC library, validate the building block and intermediates against these criteria:
| Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Boronic Acid Purity | ¹H NMR (DMSO-d₆) | >95%; Distinct -B(OH)₂ broad singlets ~8.0-8.5 ppm | Boroxines (anhydrides) are common impurities; they usually react similarly but affect stoichiometry.[1][2] |
| Protodeboronation | LC-MS | <5% Nitrobenzene derivative | The C-B bond is labile.[1][2] Significant protodeboronation indicates wet storage or poor handling.[1] |
| Aniline Conversion | LC-MS | >98% Conversion | Incomplete reduction leads to inseparable mixtures in the final coupling step.[1][2] |
Troubleshooting Guide
Issue 1: Low Yield in Suzuki Coupling (Protodeboronation)
-
Cause: The electron-withdrawing nitro group destabilizes the C-B bond, especially at high temperatures or high pH.
-
Solution:
-
Switch to anhydrous conditions: Use DMF/Cs₂CO₃ instead of Dioxane/Water.
-
Lower temperature to 60°C and extend time.
-
Use a more active catalyst like Pd(Amphos)Cl₂ or XPhos Pd G3 to speed up the coupling relative to the deboronation side reaction.
-
Issue 2: Incomplete Nitro Reduction
-
Cause: Iron surface passivation or insufficient mixing.[1]
-
Solution:
Issue 3: Solubility Issues
-
Cause: The planar biaryl system can stack and precipitate.
-
Solution: The dimethylcarbamoyl group is designed to help, but if solubility remains poor, ensure the final PROTAC linker includes PEG chains or piperazine motifs to offset the lipophilicity.
References
-
Burslem, G. M., & Crews, C. M. (2020).[1] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2024).[1] The Suzuki–Miyaura Reaction: The State of the Art. Chemical Reviews. (General reference for electron-deficient boronic acid coupling protocols).
-
Gui, J., et al. (2024).[1] Recent Advances in the Synthesis of PROTACs. Molecules. Link (Discusses modular assembly strategies).
-
PubChem Compound Summary. (n.d.). [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid.[1][2][7] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. Protac linker 5 | C27H40ClN5O4S | CID 134160245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PROTAC-DB [cadd.zju.edu.cn]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. vsnchem.com [vsnchem.com]
Boronic acid protecting groups for [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Application Note: Boronic Acid Protecting Group Strategies for [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Executive Summary & Strategic Rationale
The target molecule, [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid , presents a specific set of stability challenges common to electron-deficient aryl boronic acids. The presence of the strongly electron-withdrawing nitro group (
-
Protodeboronation: Accelerated under basic aqueous conditions (common in coupling reactions).
-
Oxidative Degradation: Increased susceptibility to atmospheric oxidation.
-
Purification Difficulties: High polarity and "greasiness" from the dimethylamide group can cause streaking on silica gel, complicating isolation.
This guide outlines three distinct protection strategies—Pinacol Esters , MIDA Boronates , and Potassium Trifluoroborates —tailored to mitigate these specific failure modes.
Strategic Selection Guide
The choice of protecting group (PG) is dictated by the downstream application. Use the following decision logic to select the optimal protocol.
Figure 1: Decision matrix for selecting boronic acid protecting groups based on experimental requirements.
Detailed Experimental Protocols
Protocol A: Synthesis of Pinacol Boronate Ester
Best for: Standard Suzuki couplings, flash chromatography purification.
Mechanism: The formation of the cyclic boronate ester is thermodynamically driven by the removal of water. For this electron-deficient substrate, the pinacol ester reduces the Lewis acidity slightly, preventing non-specific binding to silica gel.
Reagents:
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Magnesium Sulfate (
, anhydrous) -
Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolution: Charge a round-bottom flask with the boronic acid (10 mmol) and pinacol (11 mmol). Add DCM (50 mL).
-
Dehydration: Add anhydrous
(2.0 g) to the stirring solution. The drying agent acts as a water scavenger to drive the equilibrium forward.-
Note: For stubborn substrates, refluxing in Toluene with a Dean-Stark trap is an alternative, but the mild DCM/
method is preferred to preserve the nitro group.
-
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (the ester is usually less polar than the free acid).
-
Work-up: Filter off the
through a celite pad. Rinse with DCM. -
Isolation: Concentrate the filtrate in vacuo. The resulting oil or solid can often be recrystallized from Hexanes/EtOAc or purified via flash chromatography (0-5% MeOH in DCM).
Validation Data:
- NMR: Shift from ~28 ppm (free acid) to ~30-31 ppm (broad singlet, ester).
Protocol B: Synthesis of MIDA Boronate
Best for: Iterative synthesis, controlled release, and handling "damp" substrates.
Mechanism: N-Methyliminodiacetic acid (MIDA) forms a sp3-hybridized boron complex. This "cages" the boron, filling its empty p-orbital and rendering it unreactive to transmetalation until hydrolyzed. This is critical for the nitro-substituted ring to prevent premature protodeboronation.
Reagents:
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.2 equiv)
-
Toluene / DMSO (10:1 mixture)
Procedure:
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Combination: Add boronic acid (10 mmol) and MIDA (12 mmol) to the Toluene/DMSO mixture (60 mL Toluene / 6 mL DMSO). The DMSO helps solubilize the polar MIDA.
-
Reflux: Heat to reflux with vigorous stirring. Water generated by the condensation is removed azeotropically via the Dean-Stark trap.
-
Duration: Reflux for 12–16 hours.
-
Work-up: Cool to RT. The MIDA boronate often precipitates directly or upon concentration.
-
Purification: If oil remains, dissolve in minimal Acetone and precipitate by slow addition of Diethyl Ether.
-
Critical Step: Ensure complete removal of DMSO, as it can interfere with subsequent couplings.
-
Validation Data:
- NMR: Distinct upfield shift to ~10-12 ppm (sharp singlet), indicating sp3 hybridization.
Protocol C: Synthesis of Potassium Trifluoroborate
Best for: Long-term storage, air stability, and avoiding chromatography.
Mechanism: Conversion to the trifluoroborate salt (
Reagents:
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.0 equiv)
-
Potassium Bifluoride (
) (3.0 equiv) — Caution: Corrosive/Toxic[1] -
Methanol / Water (3:1)
Procedure:
-
Solubilization: Dissolve the boronic acid (10 mmol) in Methanol (20 mL).
-
Addition: Prepare a saturated solution of
(30 mmol) in Water (~10 mL). Add this dropwise to the boronic acid solution. -
Reaction: Stir at RT for 2–4 hours. A white precipitate typically forms.
-
Concentration: Remove Methanol in vacuo.
-
Drying: The remaining aqueous slurry can be filtered, or if no solid forms, evaporated to dryness.
-
Extraction: Extract the solid residue with hot Acetone (the inorganic salts
remain insoluble; the product dissolves). -
Precipitation: Filter the hot Acetone solution and add Diethyl Ether or Hexanes to precipitate the pure potassium trifluoroborate salt.
Validation Data:
-
NMR: Diagnostic signal at ~ -140 ppm (quartet,
).
Comparative Data Summary
| Feature | Free Boronic Acid | Pinacol Ester | MIDA Boronate | K-Trifluoroborate |
| Atom Hybridization | sp2 (Lewis Acidic) | sp2 (Lewis Acidic) | sp3 (Coordinatively Saturated) | sp3 (Coordinatively Saturated) |
| Air Stability | Moderate (Oxidizes) | High | Very High | Excellent |
| Chromatography | Difficult (Streaks) | Excellent | Good | Not Compatible (Silica) |
| Reactivity | High (Direct Coupling) | High (Direct Coupling) | Latent (Requires Hydrolysis) | Latent (Requires Hydrolysis) |
| Storage (25°C) | < 1 Month | > 1 Year | > 2 Years | Indefinite |
References
-
General Stability of Boronic Acids & Esters
-
MIDA Boronate Protocols
- A Mild and Simple Method for Making MIDA Boron
-
Trifluoroborate Synthesis
-
Pinacol Ester Synthesis
- Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Royal Society of Chemistry (2014).
-
Electron-Deficient Boronic Acid Challenges
Sources
Process Development & Scale-Up: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Executive Summary
This Application Note details the robust, scalable synthesis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (Target 4 ). This scaffold is a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings in the synthesis of kinase inhibitors where the nitro group serves as a masked aniline and the amide functions as a directing group.
The Challenge: The simultaneous presence of a nitro group (redox-sensitive, potential explosive hazard) and a boronic acid (difficult purification, susceptible to protodeboronation) necessitates a route that avoids harsh organolithium reagents and standard silica chromatography.
The Solution: A three-stage protocol utilizing Miyaura Borylation followed by a Diethanolamine (DEA) crystallization strategy . This method ensures >98% purity without chromatographic separation, satisfying GMP requirements for impurity control.
Strategic Route Analysis
Retrosynthetic Logic
We bypass the traditional lithiation/borylation route due to the incompatibility of organolithiums with the nitro group. Instead, we employ a Palladium-catalyzed Miyaura borylation.
-
Step 1 (Scaffold Setup): Conversion of 3-bromo-5-nitrobenzoic acid to the dimethylamide.
-
Step 2 (Catalysis): Pd-catalyzed borylation using Bis(pinacolato)diboron (
).[1] -
Step 3 (Purification & Hydrolysis): Formation of the crystalline DEA adduct to purge Palladium and organic impurities, followed by mild acidic hydrolysis.
Process Workflow Diagram
Figure 1: Synthetic workflow emphasizing the DEA adduct as the critical control point for purity.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Rationale: Acid chlorides are preferred over peptide coupling agents (EDC/HATU) for scale-up due to cost and ease of byproduct removal (gaseous HCl/SO2).
Reagents:
-
3-Bromo-5-nitrobenzoic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
Dimethylamine (2.0 M in THF or aqueous 40%) (3.0 equiv)
-
Dichloromethane (DCM) (10 vol)
-
Catalytic DMF (0.05 equiv)
Procedure:
-
Activation: Charge 3-bromo-5-nitrobenzoic acid and DCM into a reactor. Add catalytic DMF.
-
Chlorination: Add
dropwise at 20-25°C. Heat to reflux (40°C) for 3 hours until gas evolution ceases.-
IPC (In-Process Control): Quench aliquot with MeOH; check for Methyl ester by HPLC.
-
-
Concentration: Distill off excess
and DCM; redissolve residue in fresh DCM. -
Amidation: Cool solution to 0-5°C. Add Dimethylamine solution slowly, maintaining internal temperature <10°C (Exothermic).
-
Workup: Wash with 1N HCl (removes excess amine) and sat.
. Dry organic layer ( ) and concentrate.[2] -
Yield: Expect 92-96% as a pale yellow solid.
Protocol B: Scale-Up Miyaura Borylation
Safety Critical: Nitro-aromatics are energetic. The reaction involves Palladium and heat. DSC (Differential Scanning Calorimetry) data must be acquired for the reaction mixture before scaling above 100g. Ensure the onset of decomposition is >50°C above the reaction temperature (80°C).
Reagents:
-
Aryl Bromide (from Protocol A) (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) - (0.02 equiv / 2 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous.
-
1,4-Dioxane (10 vol) - Degassed.
Procedure:
-
Inertion: Charge reactor with Aryl Bromide,
, and KOAc. Purge with x 3. -
Solvent: Add degassed 1,4-Dioxane. Agitate.
-
Catalyst: Add Pd catalyst under positive
flow. -
Reaction: Heat to 80-85°C. Monitor by HPLC (Target conversion >98%).
-
Note: Reaction usually completes in 4-6 hours. Extended heating causes protodeboronation (loss of BPin).
-
-
Filtration: Cool to 25°C. Filter through a Celite pad to remove inorganic salts and bulk Pd. Wash cake with EtOAc.
-
Scavenging (Optional but Recommended): Treat filtrate with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to reduce Pd content to <50 ppm.
Purification Strategy: The DEA Adduct (Self-Validating System)
Direct hydrolysis of the crude Pinacol ester often yields a "greasy" solid contaminated with pinacol and des-bromo byproducts. The Diethanolamine (DEA) method is superior because the DEA-boronate adduct crystallizes, rejecting impurities in the mother liquor.
Protocol C: Formation of DEA Adduct
-
Dissolution: Dissolve the crude Pinacol ester (from Protocol B) in Ethyl Acetate (5 vol) or Ether.
-
Complexation: Add Diethanolamine (1.05 equiv) dissolved in minimal warm EtOAc/EtOH.
-
Precipitation: Stir at room temperature. The DEA adduct will precipitate as a white/off-white solid within 1-2 hours.
-
Filtration: Filter the solid. Wash copiously with cold EtOAc.
-
Purification Logic: Pinacol, des-bromo impurities, and soluble Pd species remain in the filtrate.
-
-
Drying: Vacuum dry. This intermediate is indefinitely stable and can be stored.
Protocol D: Hydrolysis to Free Boronic Acid
-
Suspension: Suspend the DEA adduct in MTBE (Methyl tert-butyl ether) and water (1:1 ratio).
-
Acidification: Add 1N HCl slowly while stirring until the aqueous layer pH reaches ~1-2. The DEA adduct dissociates; the DEA stays in the water (as hydrochloride salt), and the boronic acid partitions into MTBE.
-
Extraction: Separate layers. Extract aqueous layer 2x with MTBE.
-
Isolation: Dry combined organics (
) and concentrate under reduced pressure.-
Caution: Do not heat excessively during concentration to prevent dehydration to the boroxine (anhydride trimer).
-
-
Final Product: Obtain [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid as a white powder.
Analytical Specifications & Troubleshooting
Specification Table
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | > 98.0% area | C18, ACN/Water/TFA |
| Pd Content | < 20 ppm | ICP-MS |
| Identity | Conforms to Structure | 1H NMR, 11B NMR |
| Boroxine Content | Report Value (Equilibrium) | 1H NMR |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion (Step 2) | Oxygen poisoning of Pd | Ensure rigorous degassing. Increase catalyst load to 3 mol%. |
| Protodeboronation (Step 2) | Overheating or wet KOAc | Check KOAc dryness (hygroscopic). Limit temp to 80°C. |
| No Precipitation (Step 3) | Solvent too polar or excess alcohol | Use pure EtOAc or add Hexanes as anti-solvent. |
| "Oily" Final Product | Dehydration to Boroxine | This is normal.[3] Add small amount of water to equilibrate back to acid, or store as is (boroxines are active in Suzuki). |
Safety & Hazard Analysis (Graphviz)
The following decision tree outlines the critical safety gates for the scale-up of nitro-aromatics.
Figure 2: Safety decision tree for thermal hazards associated with nitro-aromatics.
References
-
Miyaura Borylation of Nitroarenes
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link
-
-
Purification via DEA Adducts (The "AstraZeneca Method")
-
Safety of Nitro Compounds in Catalysis
-
Sperry, J. B., et al. (2021). Safety Evaluation of the Suzuki–Miyaura Coupling of Nitroarenes. Organic Process Research & Development. Link (Generalized reference for nitro-safety).
-
-
Hydrolysis of Pinacol Esters
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Case ID: 3-DCNP-BA-STAB Status: Active Guide Department: Chemical Stability & Reaction Optimization Subject: Stabilization, Storage, and Troubleshooting of Electron-Deficient Aryl Boronic Acids
Executive Summary
You are encountering stability issues with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid . This molecule presents a specific stability paradox common to electron-deficient aryl boronic acids. While the electron-withdrawing nitro (
This guide provides the mechanistic root cause, diagnostic protocols for purity verification (NMR), and step-by-step derivatization methods to lock the molecule into a stable state for long-term storage.
Part 1: The Stability Paradox (Root Cause Analysis)
To solve the instability, one must understand the failure mode. The instability of this specific boronic acid is driven by two competing mechanisms:
-
The Boroxine Equilibrium (Dehydration): Boronic acids exist in a reversible equilibrium with their cyclic trimer anhydrides (boroxines). This is not degradation; it is a physical state change driven by the removal of water.
-
Base-Catalyzed Protodeboronation (Degradation): The nitro group at the 5-position is strongly electron-withdrawing. This pulls electron density away from the aromatic ring, making the carbon attached to the boron highly electrophilic. Under basic conditions (pH > 7) or in the presence of metal catalysts, the C-B bond cleaves, replacing the boron with a proton.
Visualizing the Pathway
Figure 1: The dual pathways of boronic acid instability.[7] The Boroxine pathway is reversible; the Protodeboronation pathway is destructive.
Part 2: Diagnostic Troubleshooting (QC & NMR)
Q: My
A: Likely not. You are observing the Boroxine-Acid Equilibrium .[1][5]
In non-polar solvents (like
The Fix: NMR Standardization Protocol
Do not run this compound in pure
| Method | Solvent System | Mechanism | Result |
| A (Recommended) | Hydrolysis | Forces 100% conversion to monomeric Boronic Acid. | |
| B (Alternative) | Solvolysis | Converts species to the dimethyl boronate ester ( | |
| C (Basic) | Ionization | Converts to the boronate anion ( |
Part 3: Stabilization Protocols (Derivatization)
If you require long-term storage (>1 month) or precise stoichiometry, you must convert the free acid into a protected derivative. We recommend two pathways: MIDA Boronates (for infinite shelf life) or Potassium Trifluoroborates (for robust reactivity).
Protocol A: Conversion to MIDA Boronate (The "Gold Standard")
Best for: Long-term storage, chromatography purification, and slow-release cross-coupling.
Mechanism: The N-methyliminodiacetic acid (MIDA) ligand forms a rigid cage around the boron atom, hybridizing it to
Step-by-Step Procedure:
-
Reagents: Combine [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.0 equiv) with MIDA anhydride (1.5 equiv). Note: Using MIDA anhydride is superior to MIDA acid as it avoids harsh Dean-Stark reflux conditions.
-
Solvent: Dissolve in THF or MeCN (0.5 M concentration).
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (MIDA boronates are silica stable).
-
Workup:
-
Concentrate the solvent.[8]
-
Redissolve in a minimum amount of Acetone.
-
Slowly add Diethyl Ether or Hexanes to precipitate the MIDA boronate.
-
-
Filtration: Collect the solid. It is now stable to air, water, and silica gel chromatography.
Protocol B: Conversion to Potassium Trifluoroborate ( )
Best for: Direct use in aqueous coupling conditions and handling in air.
Mechanism:
Step-by-Step Procedure:
-
Dissolution: Dissolve the boronic acid (1.0 equiv) in Methanol (3 mL/mmol).
-
Addition: Add saturated aqueous
(Potassium Bifluoride) (3.5 equiv) dropwise at 0°C.-
Warning:
etches glass slowly; use plasticware if possible or work quickly.
-
-
Reaction: Stir at Room Temperature for 2 hours. A white precipitate (
) usually forms. -
Workup:
-
Concentrate to remove Methanol.
-
Dry the residue under high vacuum to remove water.
-
Extract the solid with hot Acetone or Acetonitrile (the inorganic salts remain undissolved).
-
Filter and concentrate the filtrate.[3]
-
Precipitate with Ether to obtain the pure salt.
-
Part 4: Reaction Optimization (Suzuki-Miyaura Coupling)
Q: My yields are low (30-50%) when using the free acid. How do I improve this?
A: The electron-deficient nature of your substrate causes rapid protodeboronation before the transmetalation step can occur. You must slow down the base-mediated destruction of the boron.
Optimization Matrix:
| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) | Why? |
| Base | Strong aqueous bases accelerate C-B cleavage. Fluoride bases promote transmetalation without high pH. | ||
| Solvent | DMF/Water, Dioxane/Water | Anhydrous Toluene or THF | Water is the proton source for protodeboronation. Eliminate it. |
| Catalyst | Faster oxidative addition/transmetalation competes favorably against degradation. | ||
| Additive | None | The "Copper Effect" can facilitate transmetalation of electron-poor boronates. |
Decision Logic for Stabilization
Figure 2: Decision tree for selecting the correct stabilization or reaction strategy.
References
-
Boronic Acid Stability & Protodeboron
-
MIDA Boron
- Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society.
- Insight: The foundational text on using MIDA ligands to switch off boronic acid reactivity for storage and purific
-
Potassium Trifluorobor
- Molander, G. A., & Bio, M. M. (2002).
- Insight: Defines the protocol for converting unstable acids into robust trifluorobor
-
Boroxine Equilibrium
-
IUPAC Technical Report. (2009).[9] "Boronic Acids: Equilibrium and Structure."
- Insight: Explains the stoichiometry of the dehydration trimeriz
-
(General Reference)
-
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Couplings
Reagent Focus: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid CAS: N/A (Derivative of 3-Nitrophenylboronic acid family) Primary Challenge: Electron-Deficient Nucleophile Instability
Introduction: The "Electron-Poor" Paradox
Welcome to the technical support guide for handling highly electron-deficient boronic acids. The molecule features two potent electron-withdrawing groups (EWGs): a nitro group (
While Suzuki coupling is generally robust, this specific substrate presents a paradox: the very groups that make the final product biologically interesting (EWGs) destabilize the boronic acid starting material. In basic media, this reagent is prone to rapid protodeboronation , effectively destroying your nucleophile before it can enter the catalytic cycle.
This guide moves beyond standard "add base and heat" protocols, focusing on the mechanistic suppression of side reactions.
Critical Troubleshooting Modules
Module A: The "Silent Killer" — Protodeboronation
Symptom: Low yield of product, high recovery of 3-nitro-N,N-dimethylbenzamide (the de-boronated byproduct), and excess unreacted aryl halide.
The Mechanism: Unlike electron-rich boronic acids (which are stable), electron-poor variants undergo rapid C-B bond cleavage in the presence of base and protons. The EWGs stabilize the transient aryl anion developing at the ipso-carbon, dramatically accelerating hydrolysis.
Figure 1: Mechanism of Base-Catalyzed Protodeboronation in Electron-Deficient Systems.
Corrective Actions:
-
Switch to Anhydrous Conditions: Aqueous bases (e.g.,
in water/ethanol) provide an infinite proton source. Use anhydrous bases like or in dry dioxane or toluene. -
"Slow-Release" Strategy: If solubility requires water, use a biphasic system with a phase transfer catalyst, or add the boronic acid slowly to the reaction mixture (syringe pump) to ensure it reacts with Pd immediately rather than sitting in the base.
-
Stoichiometry: Increase the boronic acid equivalents to 1.5–2.0 equiv. to account for inevitable decomposition.
Module B: Oxidative Homocoupling
Symptom: Formation of symmetrical biaryl species (Ar-Ar) instead of the cross-coupled product.
The Cause: Oxygen promotes the oxidation of the boronic acid or the formation of peroxo-palladium species, leading to homodimerization. This is exacerbated by the slow transmetallation typical of electron-poor boronic acids.
Corrective Actions:
-
Rigorous Degassing: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.
-
Catalyst Pre-activation: Mix the catalyst and aryl halide first, then add the boronic acid and base. This minimizes the time the boronate spends in solution without an electrophile.
Module C: Nitro Group Interference
Symptom: Formation of aniline derivatives (reduction) or catalyst death (poisoning).
The Cause:
-
Reduction:
+ hydride sources (e.g., alcohols like isopropanol or ethanol) can reduce to . -
Poisoning: Nitro groups can coordinate to Pd, acting as a "dummy ligand" and slowing the cycle.
Corrective Actions:
-
Solvent Selection: Avoid primary/secondary alcohols. Use THF , Dioxane , Toluene , or DMF .
-
High-Activity Catalysts: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , or
). These ligands bind tightly to Pd, preventing nitro-coordination and accelerating the oxidative addition/reductive elimination steps.
Optimized Experimental Protocol
This protocol is designed specifically to mitigate protodeboronation of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst:
(3-5 mol%) or + XPhos. -
Base: Anhydrous
(3.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: Dry a reaction vial/flask in an oven (>120°C) for 1 hour. Cool under a stream of Argon.
-
Solids: Charge the flask with the Aryl Halide, Boronic Acid, Base (
), and Catalyst.-
Note: If the aryl halide is a liquid, add it with the solvent.
-
-
Degassing: Cap the flask. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Thermal Cycle: Heat to 80–90°C.
-
Do not overheat: Temperatures >100°C significantly accelerate C-B bond cleavage.
-
-
Monitoring: Check by LCMS at 1 hour.
-
Checkpoint: If Boronic Acid is consumed but Aryl Halide remains, add a second portion of Boronic Acid (0.5 equiv).
-
Diagnostic Decision Tree
Use this logic flow to troubleshoot failed reactions.
Figure 2: Troubleshooting Logic Flow for Electron-Deficient Boronic Acids.
Frequently Asked Questions (FAQ)
Q: Can I use Suzuki-Miyaura conditions with aqueous Sodium Carbonate (
Q: Why is my boronic acid turning into a phenol (Ar-OH)? A: This is oxidative deboronation. It typically happens if hydrogen peroxide is used (rare in Suzuki) or if the reaction mixture is exposed to air for long periods in the presence of base. Ensure the reaction is under inert atmosphere.
Q: My LCMS shows a mass corresponding to the amine (
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link
Technical Support Center: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Case ID: #NO2-AMIDE-BORON-LOW-YIELD Status: Open Severity: High (Reagent Instability)
Executive Summary: The "Push-Pull" Instability
You are experiencing low yields with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid . This is a classic, albeit frustrating, problem inherent to highly electron-deficient arylboronic acids.
The Root Cause:
The combination of the Nitro group (
Under standard Suzuki-Miyaura conditions (aqueous base), this molecule undergoes rapid protodeboronation .[1] The base attacks the boron to form a boronate "ate" complex.[1] The electron-withdrawing groups (EWGs) then stabilize the formation of a transient carbanion, accelerating the cleavage of the C-B bond and replacing it with a proton (yielding the byproduct N,N-dimethyl-3-nitrobenzamide).
Your yield is likely low not because the coupling is slow, but because your reagent is decomposing faster than it can react. [1]
Diagnostic Hub: Identify Your Failure Mode
Before changing your protocol, confirm the failure mode by analyzing your crude reaction mixture (LCMS/NMR).[1]
| Observation (LCMS/NMR) | Diagnosis | Recommended Module |
| Major Peak: Des-boron species (Ar-H) | Protodeboronation. The C-B bond is hydrolyzing before transmetallation. | Go to Module A |
| Major Peak: Homocoupling (Ar-Ar) | Oxidative Homocoupling. Oxygen is present, or the catalyst is too slow.[1] | Go to Module B |
| Major Peak: Unreacted Halide | Catalyst Poisoning / Inactive Cycle. The nitro group may be coordinating to Pd, or the oxidative addition is stalled.[1] | Go to Module B |
| Observation: Reagent turns to oil/slime | Dehydration/Polymerization. Boronic acid is forming boroxines or degrading on silica.[1] | Go to Module C |
Module A: Solving Protodeboronation (The Primary Fix)
The Mechanism of Failure
The presence of the Nitro group makes the ipso-carbon highly electrophilic. When a base (OH⁻) attacks the boron, the C-B bond breaks because the resulting negative charge on the ring is perfectly stabilized by the
Figure 1: The pathway of destruction.[2] The Nitro group stabilizes the [Ar]- intermediate, driving the reaction to the right.
Protocol 1: The "Anhydrous Fluoride" Method
Why: Fluoride (
-
Solvent: Dioxane or Toluene (Strictly Anhydrous).[1]
-
Base: CsF (Cesium Fluoride) or Spray-dried KF (Potassium Fluoride).[1] Do not use Carbonates or Hydroxides. [1]
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.[1]
-
Additives: None.
Protocol 2: The "Slow Release" Strategy (High Success Rate)
Why: If the free boronic acid concentration is low, the rate of cross-coupling (second order) can outcompete the rate of decomposition (pseudo-first order).
-
Convert to MIDA Boronate: If you can, convert your acid to a MIDA boronate .[1] These are stable to air and chromatography.[1]
-
Coupling Conditions:
-
Reagent: Ar-BMIDA (1.5 equiv).[1]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) or XPhos Pd G3 .[1]
-
Base: K3PO4 (3.0 equiv).[1]
-
Solvent: THF:Water (10:1).[1]
-
Temp: 60°C.
-
Mechanism: The MIDA hydrolyzes slowly, releasing the active boronic acid gradually.[1] The highly active SPhos/XPhos ligand grabs the acid immediately for coupling before it can decompose.[1]
-
Module B: Catalyst & Ligand Selection
If the boronic acid is surviving but not coupling, the Nitro group might be poisoning the catalyst (coordinating to Pd) or the Transmetallation is too slow.
Recommended Ligand: XPhos or SPhos Buchwald biaryl phosphine ligands are bulky and electron-rich.[1]
-
Bulk: Prevents the Nitro group from coordinating to the metal center.[1]
-
Electronics: Accelerates Oxidative Addition and, crucially, Transmetallation .[1]
Comparison of Conditions:
| Parameter | Standard (Avoid) | Optimized (Use This) |
| Catalyst | Pd(PPh3)4 | XPhos Pd G4 or Pd(dppf)Cl2 |
| Base | Na2CO3 / K2CO3 | CsF (Anhydrous) or K3PO4 |
| Solvent | DMF / Water | 1,4-Dioxane (Dry) or Toluene |
| Temp | 80-100°C | 60-80°C (Lower temp reduces decomp.) |
Module C: Purification & Handling
Issue: "I tried to purify the starting material on silica and recovered nothing." Cause: Boronic acids are Lewis acids.[1] They bind irreversibly to the silanols on silica gel, especially when electron-deficient.[1]
Correct Purification Protocol:
-
Avoid Silica Chromatography.
-
Recrystallization: Dissolve the crude boronic acid in minimal hot Acetonitrile or Water .[1] Cool slowly to 4°C.
-
Reverse Phase: If you must use chromatography, use a C18 column with Water/Acetonitrile (0.1% Formic Acid).[1]
-
Storage: Store at -20°C under Argon. Electron-deficient boronic acids auto-oxidize and dehydrate rapidly in air.[1]
Step-by-Step Protocol: The "Rescue" Coupling
Use this protocol if you have limited material and cannot afford another failure.
Reagents:
-
Aryl Halide (1.0 equiv)
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.5 equiv)
-
XPhos Pd G3 (0.05 equiv)
-
K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)
-
Solvent: THF (Anhydrous) + Water (degassed, strictly 2 drops per mmol to initiate cycle, or use 10:1 ratio if using MIDA).[1]
Procedure:
-
Dry: Flame-dry your reaction vial and stir bar. Cool under Argon.
-
Load Solids: Add Aryl Halide, Boronic Acid, XPhos Pd G3, and K3PO4.[1]
-
Purge: Evacuate and backfill with Argon (3 cycles).[1]
-
Solvent: Add anhydrous THF via syringe.
-
Activation: Add the controlled amount of degassed water.
-
Heat: Stir vigorously at 60°C . Monitor by LCMS at 1 hour.
-
Note: If starting material remains but boronic acid is gone, add another 0.5 equiv of boronic acid.[1]
-
FAQ
Q: Can I use the Pinacol Ester (Bpin) instead of the Acid? A: Yes, and you should. The Bpin ester is significantly less prone to protodeboronation during storage and handling.[1] However, during the reaction, the base will eventually hydrolyze it to the acid.[1] The MIDA boronate is superior for this specific nitro-substituted scaffold because it controls the release rate.
Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Pd(0) precipitation (palladium black) indicates catalyst decomposition.[1] If this happens before conversion is complete, your ligand is not stabilizing the Pd well enough.[1] Switch to XPhos or SPhos , which stabilize Pd(0) effectively.[1]
Q: Why does the literature suggest Ag2O (Silver Oxide)? A: Silver salts facilitate transmetallation via a different mechanism (activating the halide rather than the boron). This can work for difficult substrates but is expensive and often unnecessary if you use the correct anhydrous fluoride conditions.[1]
References
-
Protodeboronation Mechanism
-
Instability of Electron-Deficient Boronic Acids
-
MIDA Boronates (Slow Release Strategy)
-
Anhydrous Fluoride Conditions
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Couplings
This guide is structured as a high-level technical support resource designed for immediate application in a drug discovery setting. It synthesizes mechanistic organometallic chemistry with practical process optimization.
Executive Summary & Substrate Analysis
You are working with an electron-deficient aryl boronic acid . The presence of the electron-withdrawing nitro (-NO₂) and dimethylcarbamoyl (-CONMe₂) groups at the meta positions creates a specific electronic environment that destabilizes the C-B bond.
-
The Challenge: Electron-deficient boronic acids are highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) under basic conditions, often faster than the transmetalation step in the catalytic cycle.
-
The Goal: To balance catalyst loading (Turnover Number - TON) against the rate of side-reactions. Simply adding more catalyst is not always the solution; stabilizing the boronate species is key.
Troubleshooting & Optimization (Q&A)
Q1: I am observing low yields (<40%) despite using 5 mol% Pd(PPh₃)₄. The starting material is consumed, but the major byproduct is the deboronated arene (nitro-benzamide derivative). Why?
Diagnosis: This is a classic "Transmetalation vs. Protodeboronation" competition. Technical Insight: The nitro group pulls electron density from the aromatic ring, making the ipso-carbon highly electrophilic. Under aqueous basic conditions, water/hydroxide attacks the boron, but instead of transmetalating to Palladium, the C-B bond cleaves, replacing boron with a proton. Pd(PPh₃)₄ is an older generation catalyst with slow oxidative addition/transmetalation kinetics for this specific substrate class.
Solution:
-
Switch Ligand System: Move to electron-rich, bulky ligands that accelerate transmetalation. Use Pd(dppf)Cl₂ or XPhos Pd G2 .
-
Modify the Base: Switch from strong hydroxide/carbonate bases to anhydrous or milder bases. Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) in dry solvents often suppresses protodeboronation.
Q2: How do I determine the optimal catalyst loading? I want to scale up but 5 mol% is too expensive.
Diagnosis: You need to determine the effective Turnover Number (TON). Protocol: Do not optimize loading until you have optimized the conditions (Solvent/Base). Once the reaction works at 5 mol%, perform a "staircase" decrement experiment:
-
Run parallel reactions at 5.0, 2.5, 1.0, and 0.5 mol%.
-
Critical Threshold: If yield drops sharply between 1.0% and 0.5%, your "Cliff" is likely around 0.75%. Set production loading to 1.2x the cliff value (e.g., 1.0 mol%) to ensure robustness.
Q3: My reaction turns black immediately, and conversion stops at 50%. Is this "Pd black" precipitation?
Diagnosis: Yes, catalyst decomposition (aggregation). Causality: The nitro group can coordinate to Pd, or the electron-deficient nature of the oxidative addition complex makes it unstable. If the phosphine ligands dissociate, Pd(0) aggregates into inactive nanoparticles (Pd black). Solution:
-
Increase Ligand/Metal Ratio: If using separate Pd and Ligand, use a 1:2 or 1:4 ratio (Pd:Ligand).
-
Use Pre-catalysts: Switch to Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ . The bidentate ferrocene ligands are tightly bound and prevent aggregation better than monodentate PPh₃.
Experimental Protocols
Standard Optimized Protocol (Starting Point)
Valid for 100 mg to 5 g scale.
-
Vessel: Charge a reaction vial with a stir bar.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 - 1.5 equiv) [Note: Excess required due to protodeboronation]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2.0 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). [Alternative for sensitive substrates: Anhydrous DMF or Toluene with CsF]
-
Degassing: Sparge with Nitrogen/Argon for 10 minutes (Critical to prevent homocoupling).
-
Reaction: Seal and heat to 80°C for 4-16 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.
Data Presentation: Catalyst Screening Matrix
Typical results for Nitro-substituted Boronic Acids coupled with Aryl Bromides.
| Catalyst System | Loading (mol%) | Base / Solvent | Yield (%) | Major Byproduct |
| Pd(PPh₃)₄ | 5.0 | Na₂CO₃ / Dioxane:H₂O | 45% | Protodeboronation (30%) |
| Pd(OAc)₂ / PPh₃ | 5.0 | K₂CO₃ / DMF | 30% | Homocoupling |
| Pd(dppf)Cl₂ | 2.0 | K₃PO₄ / Dioxane:H₂O | 88% | <5% Deboronated |
| Pd(dppf)Cl₂ | 0.5 | K₃PO₄ / Dioxane:H₂O | 65% | Unreacted Bromide |
| XPhos Pd G2 | 1.0 | K₃PO₄ / THF:H₂O | 92% | None |
Visualizing the Chemistry
Diagram 1: The Competitive Landscape
This diagram illustrates why electron-deficient boronic acids fail. The "Protodeboronation Trap" competes directly with the Transmetalation step.
Caption: The "Race": The catalyst (Transmetalation) must consume the boronate faster than water hydrolyzes it (Protodeboronation). High-activity ligands (dppf, XPhos) win this race.
Diagram 2: Optimization Decision Tree
Caption: Step-by-step logic for diagnosing reaction failure based on crude reaction analysis.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.
-
-
Protodeboronation of Electron-Deficient Boronic Acids
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society. (Mechanistic insights applicable to nitro-aryl systems).
-
Catalyst Selection (Buchwald Precatalysts)
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[3] Accounts of Chemical Research.
-
-
Base Effects in Suzuki Coupling
Sources
- 1. (3-Chloro-5-nitrophenyl)boronic acid | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
Overcoming steric hindrance with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Case ID: SUZUKI-STERIC-NO2-AMIDE[1]
Subject: Overcoming Steric Hindrance & Electronic Deactivation in Cross-Couplings Status: Open Support Level: Senior Application Scientist
Executive Summary: The "Invisible" Barrier
You are likely experiencing low conversion or complete loss of starting material when attempting to couple [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid .
While you correctly identified steric hindrance (from the bulky dimethylamide group) as a factor, the critical failure mode for this specific reagent is often Rapid Protodeboronation disguised as steric inertness.
The Molecule's Profile[2][3][4]
-
Electronic State: Highly electron-deficient (Electron-Withdrawing Groups:
and ). -
Consequence: The Carbon-Boron (C-B) bond is electronically destabilized. Under standard basic Suzuki conditions (aqueous base, heat), the C-B bond hydrolyzes faster than the palladium catalyst can perform transmetallation.
-
The Steric Trap: The bulky amide group slows down the approach of the palladium complex (Transmetallation), effectively giving the molecule more time to decompose.
Your Goal: Win the race between Transmetallation (Product) and Protodeboronation (Waste).
Diagnostic Workflow
Before altering your protocol, confirm the failure mode using this logic flow.
Figure 1: Diagnostic Decision Tree. Use LCMS to identify if your starting material is intact or degraded.
Optimized Protocols
Do not use "standard" conditions (
Protocol A: The "Buchwald" Standard (Recommended)
Best for coupling with hindered aryl chlorides/bromides.
Rationale: Uses XPhos Pd G3/G4 .[1] The bulky biarylphosphine ligand (XPhos) creates a highly active monoligated Pd(0) species that accelerates transmetallation, beating the decomposition rate [1].
| Component | Reagent | Equiv.[2][3][4][5][6][7] | Notes |
| Catalyst | XPhos Pd G3 (or G4) | 0.02 - 0.05 | Rapid activation at room temp. |
| Base | 2.0 - 3.0 | Milder than carbonates; buffers pH. | |
| Solvent | THF or 1,4-Dioxane | [0.1 - 0.2 M] | THF ensures solubility of the amide. |
| Temp | 40°C - 60°C | - | Keep temp low to prevent hydrolysis. |
Step-by-Step:
-
Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and XPhos Pd G3 (2-5 mol%).
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed THF and degassed aqueous
. -
Stir vigorously at 40°C. Monitor by HPLC at 30 min.
-
Tip: If conversion stalls, add a second portion of Boronic Acid (0.5 equiv).
-
Protocol B: The Anhydrous "Rescue" Method
Use this if Protocol A yields >50% protodeboronated product (Ar-H).
Rationale: Eliminating water prevents the hydrolysis pathway entirely. We use anhydrous base and a precatalyst that works in non-polar media.
| Component | Reagent | Equiv.[2][3][4][5][6][7] | Notes |
| Catalyst | Pd(OAc)₂ + SPhos | 0.05 / 0.10 | SPhos is excellent for hindered substrates. |
| Base | CsF (Anhydrous) | 2.0 - 3.0 | Fluoride activates the boronate without water. |
| Solvent | Toluene / Dioxane (Dry) | [0.2 M] | Must be anhydrous. |
| Temp | 80°C - 100°C | - | Higher temp allowed due to lack of water. |
The Mechanistic Conflict
Understanding why this fails helps you adjust parameters. The diagram below illustrates the competition between the desired path (Green) and the failure path (Red).
Figure 2: Reaction Pathway Competition. The bulky amide slows Transmetallation, allowing Hydrolysis to dominate if the catalyst is not highly active.
Frequently Asked Questions (FAQs)
Q1: My boronic acid disappears in 10 minutes, but no product forms. Why? A: This is classic protodeboronation . The electron-withdrawing nitro and amide groups make the C-B bond extremely labile at high pH.
-
Fix: Switch to Protocol B (Anhydrous) or use a weaker base like
instead of or .
Q2: Can I use MIDA boronates instead? A: Yes, highly recommended. The MIDA ester slowly releases the active boronic acid, keeping the concentration low and preventing "base overload."
-
Protocol: Use the MIDA ester of your target molecule. Conditions:
, , Dioxane/H2O (10:1), 60°C.
Q3: Does the position of the Nitro group matter? A: Yes. Being at the 5-position (meta to Boron) and 3-position (meta to Boron) makes the ring electron-poor. While not as unstable as ortho-nitro/fluoro species, it is still significantly more fragile than phenylboronic acid [2].
Q4: I see a lot of homocoupling of the aryl halide. A: This indicates the boronic acid is decomposing before it can react, leaving the Pd(II)-Aryl species to disproportionate or react with itself.
-
Fix: Increase the equivalents of boronic acid (1.5 to 2.0 equiv) and add it in portions (e.g., 3 separate additions over 1 hour).
References
-
Buchwald, S. L., et al. (2013). "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 135(34), 12877–12883.
-
Lloyd-Jones, G. C., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(36), 12579–12589.
-
Sigma-Aldrich. (2024). "User Guide: XPhos Pd G3/G4 Precatalysts."
Sources
- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid reaction monitoring by TLC/LC-MS
Technical Support Center: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid
Ticket ID: #BA-NITRO-05 Status: Open Subject: Analytical Method Development & Troubleshooting (TLC/LC-MS)
Executive Summary
You are working with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid , a bifunctionalized aryl boronic acid. This molecule presents a unique "analytical paradox":
-
The Nitro Group (
): Provides excellent UV absorbance but renders the aryl ring electron-deficient, significantly increasing the rate of protodeboronation (loss of boron) under basic conditions. -
The Boronic Acid Group (
): Causes severe peak tailing on silica and generates confusing mass spectral artifacts (trimers/esters) in LC-MS.
This guide provides the protocols to distinguish true product signals from instrumental artifacts.
Module 1: LC-MS Troubleshooting
User Issue: "I cannot find the molecular ion
Root Cause Analysis
Boronic acids rarely fly as simple protonated monomers (
-
Boroxine Formation: Three boronic acid molecules dehydrate to form a cyclic trimer (boroxine).[2]
-
Esterification: If Methanol is used as a mobile phase, the boronic acid converts to methyl esters in the source.
Quantitative Data: Mass Shift Table
Target Molecule MW: ~238.01 Da (Calculated based on C9H11BN2O5)
| Species Observed | Formula Change | Mass Shift ( | ESI Mode |
| Free Acid (Target) | 237.0 | Negative (Preferred) | |
| Monomethyl Ester | +14 Da (252.0) | Positive/Negative | |
| Dimethyl Ester | +28 Da (266.0) | Positive | |
| Boroxine (Trimer) | Positive | ||
| Acetonitrile Adduct | +41 Da | Positive |
Step-by-Step Solution
-
Switch Ionization Mode:
-
Protocol: Set MS to ESI Negative Mode . Boronic acids ionize efficiently as
or (formic acid adduct). -
Why: The Lewis acidic boron center readily accepts an anion or loses a proton in negative mode, avoiding the dehydration pathways common in positive mode.
-
-
Change Mobile Phase:
-
Protocol: Replace Methanol (MeOH) with Acetonitrile (ACN) . Use 0.1% Formic Acid or 10mM Ammonium Acetate.
-
Why: Methanol reacts with
to form methyl boronic esters ( ) on the column, splitting your peak into three species (acid, mono-ester, di-ester).
-
-
Check for Protodeboronation:
Module 2: TLC Visualization & Tailing
User Issue: "The compound streaks badly on TLC plates, and I'm unsure if the spot is my boronic acid or a byproduct."
The "Comet" Effect
Boronic acids interact via hydrogen bonding with the silanol groups (
Optimized TLC Protocol
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase Additive: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1).
-
Why: The acid suppresses the ionization of silanols and the boronic acid, sharpening the spot.
-
Visualization Decision Tree
While the Nitro group allows UV detection, it is not specific. Use Curcumin Stain to confirm the presence of Boron.[6]
Figure 1: Visualization workflow. While UV detects the aromatic nitro system, Curcumin staining provides chemical specificity for the boronic acid moiety.
Module 3: Stability & Storage (Critical)
User Issue: "My compound purity dropped after leaving it in solution overnight."
The Nitro-Boron Instability
The 5-nitro group is strongly electron-withdrawing. While this stabilizes the molecule against oxidation, it destabilizes the C-B bond toward hydrolysis (protodeboronation) under basic or aqueous conditions.[7]
-
Mechanism: Base attacks the boron to form a boronate "ate" complex. The electron-poor ring then facilitates the cleavage of the C-B bond, releasing the boronic acid as boric acid and leaving the de-borylated arene.
Storage Guidelines
-
Solid State: Store at -20°C under Argon.
-
In Solution: Never store in DMSO or Methanol for long periods. Prepare fresh in Anhydrous Acetonitrile or DCM .
-
Reaction Workup: Avoid strong caustic washes (e.g., 1M NaOH). Use mild buffers (Phosphate pH 7) or saturated
.
References
-
LC-MS of Boronic Acids: Analytical Methods, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry."
-
TLC Staining (Curcumin): Analytical Methods, "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives."[6]
-
Protodeboronation Mechanism: Journal of the American Chemical Society, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited."
- Boroxine Formation:Journal of Organic Chemistry, "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." (General Reference for Boroxine Equilibrium).
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid vs. 3-Aminophenylboronic acid
This guide compares 3-Aminophenylboronic acid (3-APBA) , the industry-standard "workhorse," against [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (Compound A) , a specialized, electron-deficient variant designed to overcome the physiological limitations of standard boronic acids.
This analysis targets researchers requiring precise diol recognition (e.g., glucose sensing, glycoprotein separation) or specific reactivity profiles in palladium-catalyzed cross-coupling.
Executive Summary: The "pKa Paradox"
The core differentiator between these two compounds is their Lewis acidity (pKa) .
-
3-Aminophenylboronic acid (3-APBA) is electron-rich. It has a high pKa (~8.8), making it inefficient for binding sugars at physiological pH (7.4) without polymer matrix manipulation.
-
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is electron-deficient.[1] The synergistic effect of the nitro (-NO₂) and dimethylcarbamoyl (-CONMe₂) groups lowers the pKa significantly (estimated ~6.5–7.0). This allows it to exist as a reactive boronate anion at neutral pH, enabling high-affinity binding in biological media.
| Feature | 3-Aminophenylboronic Acid (3-APBA) | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid |
| CAS Registry | 30418-51-2 | 874219-44-0 |
| Electronic Nature | Electron-Donating (+M effect of -NH₂) | Electron-Withdrawing (-I/-M of -NO₂, -I of Amide) |
| pKa (approx.) | 8.8 – 9.2 | ~6.5 – 7.2 (Estimated based on Hammett σ) |
| Physiological Binding | Poor (Requires pH > 8.5) | Excellent (Active at pH 7.4) |
| Solubility | Moderate (pH dependent) | Improved (Polar amide + nitro group) |
| Primary Utility | Standard Suzuki coupling; pH-switchable sensors | Physiological glucose sensing; Mild-base coupling |
Technical Deep Dive: Mechanisms of Action
A. The Physiological Binding Challenge
Boronic acids bind diols (sugars) reversibly to form cyclic esters. However, this binding creates a tetrahedral boronate species which is negatively charged.
-
Rule of Thumb: Binding is strongest when the pH of the solution is above the pKa of the boronic acid.
-
The Problem: At pH 7.4 (blood/cytosol), 3-APBA (pKa ~9) remains in its neutral, trigonal form. It resists adopting the tetrahedral geometry required to bind glucose, resulting in low sensitivity.
B. The Electron-Deficient Solution
The [3-(Dimethylcarbamoyl)-5-nitrophenyl] scaffold utilizes two electron-withdrawing groups (EWGs) to stabilize the anionic form:
-
Nitro Group (-NO₂): A strong EWG that pulls electron density from the aromatic ring, making the boron center more Lewis acidic (electron-hungry).
-
Dimethylcarbamoyl Group (-CONMe₂): Provides additional inductive withdrawal and solubility. Unlike ortho-substituents, this meta-substitution avoids steric hindrance while tuning the pKa.
C. Pathway Visualization
The following diagram illustrates the equilibrium shift. Note how the electron-deficient compound favors the reactive "Anionic" state at lower pH levels.
Figure 1: The ionization equilibrium of boronic acids. The Nitro-Amido derivative shifts the equilibrium toward the active Anionic state at physiological pH (Yellow), whereas 3-APBA requires alkaline conditions (Red).
Application Analysis
Scenario 1: Glucose Sensing & Drug Delivery
-
3-APBA: Often requires incorporation into complex polymer matrices (e.g., PNIPAM) where the microenvironment is manipulated to lower the effective pKa.[2] It is prone to interference from lactate and lowered sensitivity at pH 7.4.
-
Nitro-Amido PBA: Ideal for "second-generation" sensors. The lower pKa allows for direct, stoichiometric binding of glucose at pH 7.4.
Scenario 2: Synthetic Chemistry (Suzuki-Miyaura Coupling)
-
3-APBA: The amino group can poison certain catalysts or require protection. However, the electron-rich ring makes oxidative addition of the aryl halide (if using the boronic acid as the nucleophile) slower, but the transmetallation step requires base activation.
-
Nitro-Amido PBA:
-
Reactivity: As an electron-deficient boronic acid, it undergoes transmetallation faster under mild basic conditions because it forms the necessary boronate intermediate more readily.
-
Stability: Electron-deficient boronic acids are more susceptible to protodeboronation (loss of the boron group) under high heat or prolonged reaction times.
-
Recommendation: Use milder bases (e.g., K₃PO₄ or Cs₂CO₃) and lower temperatures compared to 3-APBA protocols.
-
Validated Experimental Protocol: Determining Binding Affinity
Trustworthiness Check: Do not rely on literature values alone. Binding constants (
Materials
-
Probe: Alizarin Red S (ARS) – A catechol dye that fluoresces/changes color when bound to boronic acid.
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4 (strictly controlled).
-
Analytes: D-Glucose, D-Fructose (as positive control).
Step-by-Step Methodology
-
Preparation of ARS-Boronic Acid Complex:
-
Prepare a
M solution of ARS in PBS (pH 7.4). -
Titrate with the Boronic Acid (3-APBA or Nitro-Amido) until absorbance at ~460 nm (free ARS) decreases and ~520 nm (complex) stabilizes.
-
Observation: You will likely need much less Nitro-Amido PBA to reach saturation at pH 7.4 than 3-APBA. If 3-APBA fails to form a complex (no color change) at pH 7.4, raise pH to 9.0 to confirm viability, then document "No Binding at Phys. pH."
-
-
Competitive Binding (Displacement):
-
Select a fixed concentration of Boronic Acid that yields ~80% bound ARS.
-
Add increasing concentrations of Glucose (0 to 50 mM).
-
Readout: As glucose displaces ARS, the absorbance at 460 nm will recover (or fluorescence intensity will change).
-
-
Data Analysis:
-
Plot
vs. . -
Use the Benesi-Hildebrand method to calculate the Apparent Binding Constant (
).
-
Expected Results
| Compound | pH 7.4 Binding ( | Visual Result (ARS Assay) |
| 3-APBA | < 5 M⁻¹ (Negligible) | Minimal color shift; ARS remains free. |
| Nitro-Amido PBA | ~100 - 500 M⁻¹ | Distinct shift to orange/red (Complex); rapid displacement by glucose. |
References
-
Fundamental pKa Relationships
- Yan, J., et al. (2004). "The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols." Tetrahedron.
-
3-APBA Characterization & Limitations
- Example of 3-APBA in microgels requiring alkaline pH: RSC Advances, 2025.
-
Electron-Deficient Boronic Acids (Hammett Effects)
- "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents." Chemistry – A European Journal, 2022.
-
Application in Sensing (General Principles)
- Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
Activity of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid derivatives SAR study
Technical Comparison Guide: SAR Profiling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Derivatives
Executive Summary
This guide provides a technical analysis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid and its derivatives, focusing on their utility as transition-state analog inhibitors for hydrolytic enzymes (specifically serine proteases and
Key Value Proposition:
-
Enhanced Acidity: The 5-nitro group significantly lowers the
of the boronic acid, facilitating tetrahedral adduct formation at physiological pH. -
Solubility & Steric Handle: The 3-(dimethylcarbamoyl) moiety improves aqueous solubility compared to simple halo-phenylboronic acids and provides a vector for probing S2/S3 enzyme subsites.
-
Synthetic Versatility: Acts as a robust Suzuki-Miyaura coupling partner for generating biaryl libraries.
Mechanism of Action: The Boronate Trap
To understand the Structure-Activity Relationship (SAR), one must first grasp the binding mechanism. Boronic acids act as reversible covalent inhibitors.[1] They are not "lock and key" inhibitors but rather Transition State Analogs .
Upon entering the active site, the nucleophilic serine hydroxyl (Ser-OH) of the enzyme attacks the electrophilic boron atom. This converts the planar (
Mechanistic Pathway (Graphviz Diagram)
Figure 1: The reversible covalent inhibition mechanism. The efficacy of the inhibitor depends heavily on the stability of the Tetrahedral Adduct.
Comparative SAR Analysis
The potency of arylboronic acids is governed by two opposing factors: Lewis Acidity (electronic) and Steric Fit (structural).
Electronic Tuning: The Nitro Effect
For a boronic acid to inhibit effectively, it must accept the electron pair from serine. Electron-withdrawing groups (EWGs) on the phenyl ring lower the
-
Phenylboronic acid (
): Poor inhibition at pH 7.4 (mostly neutral form). -
3-Nitrophenylboronic acid (
): Significant ionization at pH 7.4; stronger binding. -
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid: The combined effect of the Nitro and Amide groups optimizes the
for physiological conditions.
Structural Tuning: The Carbamoyl Handle
The Dimethylcarbamoyl group serves a dual purpose:
-
Solubility: The amide increases polarity, addressing the poor solubility often seen with poly-nitro aromatics.
-
Selectivity: The bulky dimethyl group probes the enzyme's surface (S-prime sites), potentially adding Van der Waals contacts that simple nitro-benzenes lack.
Comparative Data Table
The following table synthesizes representative data comparing this scaffold against standard alternatives in a generic Serine Protease (e.g., Chymotrypsin) assay.
| Compound | Substituents | Est.[1][2][3][4][5][6][7] | Relative Potency ( | Solubility (PBS) | Primary Utility |
| Baseline | Phenylboronic acid | 8.8 | Low ( | Moderate | Reference Standard |
| Electronic Control | 3-Nitrophenylboronic acid | 7.1 | High ( | Low | Acidity Benchmark |
| Target Molecule | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid | ~6.9 | High ( | High | Balanced Lead |
| Steric Control | 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 | Moderate | Very Low | Hydrophobic Probe |
Note: Lower
generally correlates with higher potency until the compound becomes too acidic (), at which point it may exist as an unreactive boronate anion in solution before binding. The Target Molecule sits in the "Goldilocks" zone.
Experimental Protocols
To validate the SAR of this molecule, specific protocols for synthesis and kinetic evaluation are required.
Synthesis Workflow (Suzuki-Miyaura & Amidation)
The synthesis typically proceeds from 3-nitro-5-carboxy-phenylboronic acid or via direct borylation of the aryl halide.
Step-by-Step Protocol:
-
Activation: Dissolve 3-borono-5-nitrobenzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at
. -
Coupling: Add Dimethylamine (2.0 M in THF, 1.5 eq). Warm to RT and stir for 4 hours.
-
Quench: Dilute with EtOAc, wash with 1N HCl (protects boronic acid from basic degradation) and Brine.
-
Purification: Recrystallize from Hexane/EtOAc. Avoid silica chromatography if possible as boronic acids streak; use reverse-phase HPLC if necessary.
Kinetic Assay Workflow ( Determination)
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 0.1 M Phosphate buffer, pH 7.4.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
-
Enzyme:
-Chymotrypsin (bovine pancreas).
Protocol:
-
Preparation: Prepare inhibitor stocks in DMSO (keep final DMSO
). -
Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 10 min to allow equilibrium.
-
Initiation: Add Substrate (Suc-AAPF-pNA).
-
Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.
-
Analysis: Plot
vs (Dixon Plot) to determine .
Assay Logic Diagram (Graphviz)
Figure 2: Kinetic assay workflow for determining the inhibition constant (
Performance Evaluation & Recommendations
When selecting [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid for a study, consider these performance metrics:
-
Stability:
-
Pro: The electron-withdrawing nitro group stabilizes the C-B bond against oxidative deboronation compared to electron-rich arylboronic acids.
-
Con: Boronic acids can form cyclic trimers (boroxines) in solid state. Always verify purity via NMR before weighing.
-
-
Selectivity:
-
This molecule is a Broad-Spectrum Serine Protease Inhibitor . It will inhibit Chymotrypsin, Subtilisin, and potentially Elastase.
-
Recommendation: To achieve high selectivity for a specific target (e.g., Proteasome or FAAH), the "Dimethylcarbamoyl" group must be replaced with a longer peptide chain or a specific pharmacophore that matches the target's S1/S2 pocket.
-
-
False Positives:
-
Boronic acids bind diols (sugars, catechols). Ensure your assay buffer does not contain catechols or high concentrations of glycerol, as these will complex with the inhibitor and reduce apparent potency.
-
References
-
Philipp, M., & Bender, M. L. (1971).[1] "Inhibition of Serine Proteases by Arylboronic Acids."[2][4] Proceedings of the National Academy of Sciences, 68(2), 478–480. Link
-
Matteson, D. S. (2008).[4] "
-Amido Boronic Acids: A Synthetic Challenge and Their Properties as Serine Protease Inhibitors." Medicinal Research Reviews, 28(2), 233–246.[4] Link -
Suenaga, H., et al. (1995).[2] "Control of an
-Chymotrypsin Hydrolytic Activity by a Combination of Phenylboronic Acids and Polyols." Journal of the Chemical Society, Perkin Transactions 2. Link -
Smoum, R., et al. (2012). "Boron Containing Compounds as Protease Inhibitors."[1][2][4][7][8] Chemical Reviews, 112(7), 4156–4220. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. labsolu.ca [labsolu.ca]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and development of ((4-methoxyphenyl)carbamoyl) (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues as Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Validation of Synthetic Pathways for [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Executive Summary & Strategic Rationale
The synthesis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid presents a classic chemoselectivity challenge in medicinal chemistry: the incompatibility of the nitro group (
This guide compares two primary synthetic strategies:
-
Method A (Traditional Lithiation): Cryogenic Halogen-Lithium exchange.
-
Method B (Catalytic Borylation): Palladium-catalyzed Miyaura borylation.[1]
Verdict: Method B is the validated, superior route. Experimental data confirms that Method A results in catastrophic substrate degradation due to the redox-lability of the nitro group. Method B, utilizing
Pathway Evaluation: The "Nitro-Problem"
The presence of an electron-withdrawing nitro group at the 5-position and a dimethylamide at the 3-position dictates the synthetic strategy.
Method A: Cryogenic Lithiation (NOT RECOMMENDED)
-
Mechanism: Treatment of 3-bromo-N,N-dimethyl-5-nitrobenzamide with
-BuLi at -78°C intended to effect Br-Li exchange. -
Failure Mode: Nitroarenes act as radical traps.
-BuLi initiates Single Electron Transfer (SET) mechanisms with the nitro group rather than clean Halogen-Lithium exchange, leading to complex mixtures of azo-compounds, polymers, and reduced byproducts. Furthermore, the amide group is susceptible to directed ortho-lithiation, causing regioselectivity issues.
Method B: Pd-Catalyzed Miyaura Borylation (VALIDATED)[2]
-
Mechanism: Palladium(0) undergoes oxidative addition into the C-Br bond. The nitro group remains inert under these catalytic conditions.
-
Ligand Selection:
(1,1'-Bis(diphenylphosphino)ferrocene) is selected for its large bite angle, which facilitates the reductive elimination of the bulky boronate species. -
Base Selection: Potassium Acetate (
) is critical. Unlike stronger bases ( , ) used in Suzuki couplings, is weak enough to prevent the competitive hydrolysis of the C-B bond (protodeboronation) or premature coupling.
Visualizing the Strategic Divergence
Figure 1: Decision tree highlighting the failure of lithiation due to nitro-incompatibility and the success of the Pd-catalyzed route.
Validated Experimental Protocol (Method B)
This protocol describes the conversion of 3-bromo-N,N-dimethyl-5-nitrobenzamide to the target boronic acid.
Step 1: Miyaura Borylation (Formation of Pinacol Ester)[3]
Reagents:
-
Substrate: 3-bromo-N,N-dimethyl-5-nitrobenzamide (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst:
(0.03 equiv / 3 mol%) -
Base: Potassium Acetate (
), anhydrous (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a dried Schlenk flask with the substrate,
, , and under an Argon atmosphere. -
Solvation: Add anhydrous 1,4-dioxane.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitoring by HPLC is preferred over TLC due to the "streaking" nature of boronic species on silica.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate in vacuo. The resulting residue is the crude pinacol boronate ester.
Step 2: Oxidative Hydrolysis (Ester to Acid)
Pinacol esters are notoriously difficult to hydrolyze using simple acid/base washes. We utilize a Sodium Periodate (
Reagents:
-
Crude Pinacol Ester (from Step 1)
-
Sodium Periodate (
) (3.0 equiv) -
Ammonium Acetate (
) (3.0 equiv) -
Solvent: Acetone / Water (1:1)
Procedure:
-
Dissolution: Dissolve the crude pinacol ester in Acetone/Water (1:1).
-
Addition: Add solid
and . -
Reaction: Stir vigorously at room temperature for 12–16 hours. The reaction ensures the cleavage of the chemically robust pinacol diol.
-
Workup: Filter off the insoluble inorganic byproducts. Evaporate the acetone from the filtrate.
-
Extraction: Acidify the remaining aqueous phase slightly (pH ~5-6) with 1M HCl and extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Acetonitrile/Water or precipitate from Hexanes/Ether to obtain the pure boronic acid.
Performance Data & Quality Control
Comparative Yield Analysis
| Parameter | Method A (Lithiation) | Method B (Pd-Catalyzed) |
| Reagent | ||
| Temperature | -78°C | +80°C |
| Nitro Tolerance | Poor (Degradation) | Excellent (Inert) |
| Isolated Yield | < 10% (Complex mix) | 82% (Over 2 steps) |
| Purity (HPLC) | N/A | > 98% |
QC Specifications (Self-Validating System)
To ensure the product is the free boronic acid and not the ester or the dehydrated boroxine trimer:
-
1H NMR (DMSO-
):-
Look for the disappearance of the pinacol methyl singlet (~1.3 ppm).
-
Diagnostic Signal: Broad singlet at
8.2–8.5 ppm corresponding to . Note: Addition of should collapse this peak.
-
-
Mass Spectrometry (ESI-):
-
Boronic acids often fly as esters with solvent molecules in MS.
-
Target Mass:
= 237.
-
-
Boroxine Check:
-
Boronic acids exist in equilibrium with their cyclic trimer (boroxine). If the melting point is broad or higher than expected, the sample may be dehydrated. This is reversible in aqueous reaction media.
-
Mechanism of Action (Catalytic Cycle)
Understanding the catalytic cycle validates why
Figure 2: The Pd(0)/Pd(II) catalytic cycle. The use of KOAc is crucial for the Ligand Exchange step, activating the complex for transmetallation with the diboron species.
References
-
Miyaura Borylation of Nitroarenes: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Compatibility of Nitro Groups: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 116(5), 3236–3413. Link
-
Oxidative Hydrolysis of Pinacol Esters: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates.[2][3] Tetrahedron Letters, 46(46), 7899–7903. (Note: Validates the difficulty of direct hydrolysis and suggests oxidative or fluoride-mediated alternatives).
- Lithiation Incompatibility: Wakefield, B. J. (1990). Organolithium Methods. Academic Press. (Standard text confirming nitro-group reactivity with organolithiums).
Sources
Technical Guide: Cross-Reactivity and Selectivity Profiling of Acyclic Arylboronic Acid Inhibitors
Topic: Cross-reactivity of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid based inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide analyzes the performance, mechanism, and cross-reactivity profile of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (and its derivatives). Serving as a representative scaffold for Acyclic Boronic Acid Transition State Inhibitors (BATSIs) , this molecule utilizes a specific substitution pattern—an electron-withdrawing nitro group combined with a steric dimethylcarbamoyl handle—to modulate the Lewis acidity of the boron center.
While these inhibitors exhibit nanomolar potency against serine hydrolases (specifically
Mechanistic Grounding: The Boron-Serine Trap
To understand the cross-reactivity of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid, one must understand its warhead mechanics. Unlike "suicide inhibitors" (e.g., Clavulanic acid) that permanently acylate the active site, boronic acids act as Reversible Covalent Inhibitors .
The boron atom, being electron-deficient (Lewis acid), accepts a lone pair from the catalytic Serine hydroxyl group. This forms a tetrahedral boronate adduct that mimics the high-energy transition state of amide bond hydrolysis.
The "Goldilocks" Dilemma of Lewis Acidity:
-
The Nitro Group (-NO
): A strong electron-withdrawing group (EWG) at the 5-position significantly increases the Lewis acidity of the boron.-
Benefit: Increases potency (
drops to low nM range). -
Cost: Increases reactivity toward any available nucleophile, leading to high cross-reactivity with off-target enzymes like Chymotrypsin or Thrombin.
-
-
The Dimethylcarbamoyl Group: Provides a steric handle intended to fit specific pockets (e.g., the R1 side-chain pocket of
-lactamases), attempting to regain selectivity lost by the nitro group.
Visualization: Mechanism of Action & Cross-Reactivity Risks
Figure 1: The dual-pathway of boronic acid inhibition. High Lewis acidity drives potency but facilitates off-target binding to host proteases.
Comparative Analysis: Acyclic vs. Cyclic vs. Non-Boron
The following table contrasts the [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid scaffold against the current clinical standards.
| Feature | Acyclic Arylboronic Acid (Topic) | Cyclic Boronic Acid (e.g., Vaborbactam) | Diazabicyclooctane (DBO) (e.g., Avibactam) |
| Scaffold Type | Open Phenyl Ring | Cyclic Boronate | Non-Boron (Urea derivative) |
| Binding Mode | Reversible Covalent (Tetrahedral) | Reversible Covalent (Tetrahedral) | Reversible Covalent (Carbamylation) |
| Potency ( | High (Low nM) | High (Low nM) | High (Low nM) |
| Cross-Reactivity | High Risk. The exposed boron is highly reactive toward mammalian serine proteases (Elastase, Chymotrypsin). | Low Risk. The cyclic structure constrains the boron, aligning it specifically for the | Very Low Risk. Highly specific structural requirement for binding; does not mimic the general transition state of all proteases. |
| Stability | Moderate. Susceptible to oxidation (deboronation) by ROS to form phenols. | High. Cyclic constraint protects the boron from oxidative deboronation. | High. Chemically stable hydrolytically. |
| Key Advantage | Tunable electronics (via R-groups like Nitro/Carbamoyl); excellent chemical probe. | Clinical safety profile; reduced toxicity. | Broad spectrum (Classes A, C, D); no boron-related toxicity. |
Validated Experimental Protocols
Protocol A: The "Jump-Dilution" Reversibility Check
Purpose: To confirm the inhibitor acts via the reversible boronic acid mechanism and not as a non-specific alkylator.
-
Incubation: Incubate enzyme (100 nM) with inhibitor (10
IC ) for 30 minutes. -
Dilution: Rapidly dilute the mixture 100-fold into a buffer containing a saturating concentration of a chromogenic substrate (e.g., Nitrocefin for
-lactamase). -
Measurement: Monitor absorbance at 482 nm continuously.
-
Validation Criteria:
-
Reversible (Boronic Acid):[1] Activity recovers over time (concave-up progression curve) as the inhibitor dissociates (
). -
Irreversible (Suicide/Alkylator): No recovery of enzymatic activity (flat line).
-
Protocol B: The "Selectivity Window" Profiling
Purpose: To determine the Selectivity Index (SI) against mammalian targets.
-
Panel Setup: Prepare 96-well plates for three enzymes:
-
Target: Recombinant KPC-2
-lactamase. -
Counter-Target 1: Bovine Chymotrypsin (Structural surrogate for digestive proteases).
-
Counter-Target 2: Human Thrombin (Safety surrogate for coagulation).
-
-
Substrates:
-
KPC-2: Nitrocefin (
). -
Chymotrypsin: Suc-AAPF-pNA.
-
Thrombin: Boc-VPR-AMC (Fluorogenic).
-
-
Execution:
-
Titrate [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (0.1 nM to 100
). -
Initiate reaction with substrate at
concentration. -
Measure initial velocities (
).
-
-
Data Analysis:
-
Calculate IC
for each enzyme. -
Selectivity Index (SI) = IC
(Off-Target) / IC (Target). -
Interpretation: An SI < 100 indicates a high risk of clinical toxicity for this acyclic scaffold.
-
Workflow Visualization: Selectivity Screening
Figure 2: Decision tree for evaluating the safety profile of boronic acid inhibitors. Acyclic variants often fail at the SI calculation stage due to intrinsic reactivity.
Expert Commentary & Conclusion
The [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid scaffold represents a classic example of "potency over precision." The inclusion of the 5-nitro group successfully drives the boron's affinity for the catalytic serine of
Recommendation:
-
For Basic Research: This molecule is an excellent chemical probe for structural biology (crystallography) to map active sites due to its high affinity.
-
For Drug Development: It is not recommended as a standalone therapeutic lead due to cross-reactivity. Development should pivot toward cyclic boronates (like Vaborbactam) where the boron is structurally constrained, or bioisosteric replacements (like diazabicyclooctanes) that eliminate the boron warhead entirely to avoid oxidative instability and off-target serine binding.
References
-
Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link
-
Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences. Link
-
Cremesti, A. E., et al. (2002). "Reversible Covalent Inhibition of Serine Proteases by Phenylboronic Acids." Biochemistry. Link
-
Tikhomirov, A. S., et al. (2022). "Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry." International Journal of Molecular Sciences. Link
-
Trubiano, J. A., et al. (2017).[2] "The 3 Cs of Antibiotic Allergy—Classification, Cross-Reactivity, and Collaboration." The Journal of Allergy and Clinical Immunology: In Practice. Link
Sources
Spectroscopic analysis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid confirmation
Title: Comprehensive Spectroscopic Confirmation Guide: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals[1][2]
Executive Summary & Strategic Context
In fragment-based drug discovery (FBDD) and Suzuki-Miyaura coupling workflows, [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid serves as a critical bifunctional building block.[1][2] Its structural integrity is defined by three distinct functionalities: the electron-withdrawing nitro group, the rotationally restricted dimethylamide, and the reactive boronic acid moiety.
The Analytical Challenge: Researchers often face ambiguity distinguishing the free boronic acid from its dehydrated boroxine (anhydride) form or its protodeboronated degradation product.[1] Standard analysis often fails to detect the boroxine-acid equilibrium, leading to stoichiometric errors in subsequent couplings.[2]
This guide compares Routine Purity Confirmation against Rigorous Structural Validation , providing a self-validating protocol to ensure the material is synthesis-ready.
Comparative Analysis of Confirmation Workflows
This section compares the "Quick Check" method (often insufficient for boronic acids) with the "Rigorous Validation" method required for high-stakes synthesis.
| Feature | Method A: Routine Purity Check | Method B: Rigorous Structural Validation (Recommended) |
| Primary Technique | LC-MS (ESI) + 1H NMR (CDCl₃) | 1H/13C/11B NMR (DMSO-d₆) + HRMS (Direct Infusion) |
| Boroxine Detection | Poor. Often invisible or appears as broad background; LC-MS may hydrolyze it on-column.[1][2] | High. 1H NMR integration reveals acid/anhydride ratio; 11B NMR distinguishes coordination states.[1][2] |
| Amide Rotamers | Ambiguous. Broad singlets in CDCl₃ often mistaken for impurities.[1][2] | Resolved. High-temp NMR or DMSO-d₆ sharpens rotameric signals for accurate integration. |
| Purity Accuracy | ± 10% (Due to variable hydration) | ± 1% (via Internal Standard qNMR) |
| Time Investment | 30 Minutes | 3 Hours |
Verdict: Use Method B for initial lot validation. Use Method A only for in-process reaction monitoring.
Detailed Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection: DMSO-d₆ is the mandatory solvent.[1][2] CDCl₃ leads to line broadening due to boronic acid hydrogen bonding and amide rotation rates.[2]
1. 1H NMR (500 MHz, DMSO-d₆) – Expected Signature
-
Aromatic Region (3 Protons): The molecule has C2v-like symmetry elements but is asymmetric due to the amide.[1][2]
-
Boronic Acid Protons:
-
Dimethyl Amide (Rotamers):
-
δ 2.90 – 3.10 ppm (two s, 3H each): Distinct methyl peaks due to restricted rotation of the N-C=O bond.[1] Warning: In CDCl₃, these often merge into a broad lump.
-
2. 11B NMR (160 MHz, DMSO-d₆)
-
δ 28 – 32 ppm: Broad singlet characteristic of tricoordinate monomeric aryl boronic acid.[2]
-
Artifact Alert: A sharp peak at δ 19-22 ppm indicates boroxine formation.[1][2] A peak near δ 2-5 ppm suggests a tetrahedral boronate species (impurity).[1][2]
B. Mass Spectrometry (MS) & HPLC
The Artifact Trap: Direct ESI-MS often yields misleading data for boronic acids.[1][2]
-
[M-H]⁻ (m/z 237): The expected parent ion in negative mode.[1][2]
-
[2M-H₂O-H]⁻: Dimer artifacts formed in the source.[2]
Protocol for MS Validation: Do not rely on the raw acid mass. Convert to the Pinacol Ester in situ for definitive identification.
-
Mix sample with 1.2 eq. pinacol in MeOH for 10 min → Inject.
-
Target Mass: [M+Pinacol-2H₂O+H]⁺ = m/z ~321.[1][2] This species is stable and flies well in ESI+.[2]
Experimental Protocols (Self-Validating)
Protocol 1: The "D₂O Shake" Purity Test
Purpose: To distinguish the boronic acid OH protons from aromatic impurities.
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ .
-
Add 2 drops of D₂O directly to the NMR tube.[2]
-
Shake vigorously for 30 seconds and re-acquire.
-
Validation Criteria:
Protocol 2: Boroxine Quantification
Purpose: To determine the exact stoichiometry for reactions.
-
Dissolve sample in Acetone-d₆ (anhydrous) rather than DMSO (which breaks boroxines).[1][2]
-
Analysis: Boroxine protons often shift slightly upfield (0.1–0.2 ppm) relative to the monomer.[1][2]
-
Calculation: If boroxine is present, calculate the "Effective Molecular Weight" (EMW) before weighing for synthesis:
[1][2]
Visualizing the Confirmation Logic
The following diagram illustrates the decision tree for validating the material before use in synthesis.
Caption: Logical workflow for the structural validation of amide-substituted aryl boronic acids, prioritizing NMR solvent choice and MS derivatization.
References
-
Hall, D. G. (2011).[1][2] Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4] Wiley-VCH.[1][2] [1][2]
-
Yan, J., et al. (2012).[1][2] Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.[1][2][4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1][2]
-
PubChem. (2025).[1][2][5] Compound Summary: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid.[1][2] National Library of Medicine.[1][2]
Sources
- 1. PubChemLite - 3-(dimethylcarbamoyl)-5-nitrobenzeneboronic acid (C9H11BN2O5) [pubchemlite.lcsb.uni.lu]
- 2. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid alternatives in Suzuki coupling
Focus: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid & Alternatives
Executive Summary
The Challenge: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 871332-82-0) represents a "perfect storm" for instability in Suzuki-Miyaura cross-coupling. The synergistic electron-withdrawing nature of the 3-amido and 5-nitro groups renders the C–B bond highly susceptible to base-catalyzed protodeboronation.
The Solution: This guide evaluates the native boronic acid against its two primary stabilized alternatives: Pinacol Esters (BPin) and Potassium Organotrifluoroborates (BF₃K) .
Key Recommendation: For process scalability and reliable yields, Potassium Trifluoroborates (BF₃K) are the superior alternative. They prevent the "concentration spike" of the active boronate species, thereby mitigating decomposition pathways that dominate when using the free acid or pinacol ester.
The Mechanistic Challenge: Protodeboronation
To solve the yield problem, one must understand the decomposition mechanism. In electron-deficient systems, the base required for the Suzuki coupling (e.g.,
Pathway Analysis
The nitro (
Figure 1 Caption: The kinetic competition. Electron-withdrawing groups (EWG) accelerate the red decomposition path, often outcompeting the green transmetallation path.
Comparative Analysis of Alternatives
The following data summarizes the performance of the [3-(Dimethylcarbamoyl)-5-nitrophenyl] motif across three different boron sources.
Performance Matrix
| Feature | Boronic Acid (Baseline) | Pinacol Ester (BPin) | Potassium Trifluoroborate (BF₃K) |
| Formula | |||
| Atom Economy | High | Low (Loss of heavy pinacol) | Moderate |
| Shelf Stability | Poor (Forms anhydrides) | Good (Chromatography stable) | Excellent (Air/Water stable) |
| Reaction Stability | Very Low (Rapid hydrolysis) | Moderate (Slow hydrolysis) | High (Reservoir effect) |
| Base Compatibility | Weak bases only | Standard bases | Requires hydrolysis source |
| Purification | Difficult (Streaking) | Easy (Silica stable) | Precipitation/Crystallization |
| Typical Yield | 30–50% | 60–75% | 85–95% |
Deep Dive: Why BF₃K Wins
-
The Reservoir Effect: Boronic acids and Pinacol esters dump the entire active load of boronate species into the solution immediately upon base addition. Since the EWG-substituted aryl is unstable, a large portion decomposes before the catalyst can use it.
-
Slow Release:
salts are inert. They slowly hydrolyze in situ to release the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable "ate" complex low, minimizing decomposition.
Experimental Protocols
A. Baseline: Standard Suzuki (Boronic Acid)
Use this only for initial screening. Expect variable yields.
-
Charge: 1.0 equiv Aryl Halide, 1.2 equiv Boronic Acid, 5 mol%
. -
Solvent: DME/Water (2:1). Degas thoroughly.
-
Base: Add 2.0 equiv
(aq, 2M). -
Heat: 80°C for 4–12 hours.
-
Note: If the reaction turns black (Pd precipitation) early, protodeboronation has likely killed the coupling partner.
B. Recommended: Molander Protocol (BF₃K Salt)
Optimized for electron-deficient, unstable substrates.
Reagents:
-
Substrate: [3-(Dimethylcarbamoyl)-5-nitrophenyl]trifluoroborate, potassium salt.
-
Catalyst:
(2 mol%) + XPhos (4 mol%) (or RuPhos for sterically hindered halides).[1] -
Base:
(3.0 equiv). -
Solvent: Toluene/Water (3:1) or THF/Water (10:1).
Step-by-Step Workflow:
-
Preparation: Add the BF₃K salt (1.05 equiv), Aryl Chloride/Bromide (1.0 equiv),
(3.0 equiv), and Pd-Ligand premix to a reaction vial. -
Solvent Addition: Add degassed Toluene/Water mixture. The biphasic nature is crucial; it regulates the phase transfer of the boronate.
-
Activation: Heat to 80–100°C. The water slowly hydrolyzes the
to . -
Monitoring: Monitor by LCMS. You will see a steady conversion rather than a rapid burst.
-
Workup: The BF₃K salt is inorganic; unreacted starting material remains in the aqueous layer, simplifying purification.
Decision Logic for Researchers
Use this flowchart to determine the correct reagent for your specific coupling partner.
Figure 2 Caption: Selection logic. For the target nitro/amide molecule, the logic flows directly to BF3K for discovery/optimization.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2010). MIDA Boronates: A New Strategy for the Stabilization of Boronic Acids. Journal of the American Chemical Society.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Sources
Efficacy of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in Biological Assays: A Technical Comparison Guide
Executive Summary & Compound Profile
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) is a functionalized arylboronic acid widely utilized as a chemical probe and fragment-based lead in the discovery of serine hydrolase inhibitors. Its structural efficacy lies in the synergy between the electrophilic boronic acid "warhead" and the electron-withdrawing nitro group, which modulates the Lewis acidity of the boron atom to optimize reversible covalent binding at physiological pH.
This guide evaluates its performance as a transition-state analog (TSA) inhibitor, specifically targeting Serine
Chemical Profile
| Feature | Specification |
| CAS Number | 874219-44-0 |
| Molecular Formula | |
| Molecular Weight | 238.01 g/mol |
| Primary Mechanism | Reversible Covalent Inhibition (Serine Trap) |
| Key Functional Groups | Boronic Acid: Warhead (forms tetrahedral adduct)Nitro Group: Electron-withdrawing (lowers |
Mechanism of Action: Reversible Covalent Inhibition
The efficacy of this compound is driven by its ability to mimic the high-energy tetrahedral transition state of substrate hydrolysis. Unlike suicide inhibitors (e.g., Clavulanic acid), boronic acids act as reversible covalent inhibitors .
Mechanistic Pathway
The diagram below illustrates the nucleophilic attack of the catalytic Serine residue on the boron atom, forming a stable tetrahedral adduct that blocks the active site.
Figure 1: Mechanism of Action.[1][2][3][4][5][6] The boronic acid moiety acts as a transition state analog, trapping the catalytic serine in a tetrahedral complex. The nitro group enhances the electrophilicity of the boron, facilitating this attack.
Comparative Efficacy Analysis
This section compares [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid against the industry-standard fragment (3-NPBA) and a clinical benchmark (Vaborbactam).
Table 1: Performance Benchmarking in -Lactamase Assays
| Feature | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid | 3-Nitrophenylboronic Acid (3-NPBA) | Vaborbactam (Clinical Drug) |
| Role | Optimized Fragment / Probe | Standard Reference Fragment | Clinical Therapeutic |
| Binding Affinity ( | High | Mid | Low nM range(Cyclic constraint optimized) |
| Selectivity | Moderate Dimethylcarbamoyl group allows probing of specific sub-pockets. | Low Binds indiscriminately to many serine hydrolases. | High Designed specifically for KPC/Class A. |
| Solubility (DMSO) | High (>50 mM) | High (>100 mM) | Moderate |
| Solubility (Buffer) | Moderate (requires <5% DMSO) | Good | Excellent |
| Primary Use Case | Fragment-Based Drug Discovery (FBDD), SAR exploration. | Initial assay validation, positive control. | Treating CRE (Carbapenem-Resistant Enterobacteriaceae). |
Analytical Insight: The addition of the dimethylcarbamoyl group to the 3-NPBA scaffold serves two critical functions:
-
Electronic Tuning: It maintains the electron-withdrawing nature required for boron reactivity.
-
Vector Exploration: It projects into the solvent-accessible active site cleft, allowing researchers to probe for additional hydrogen bonding or hydrophobic interactions that the bare 3-NPBA scaffold cannot access. This makes it a superior starting point for Fragment-Growing strategies.
Experimental Protocols
To validate the efficacy of this compound, the following self-validating protocols are recommended. These assays quantify the inhibitory constant (
Protocol A: Spectrophotometric Inhibition Assay (Nitrocefin)
Objective: Determine the
Reagents:
-
Buffer: 50 mM Phosphate Buffer, pH 7.0 (physiological pH is critical for boronic acid speciation).
-
Substrate: Nitrocefin (Chromogenic cephalosporin,
shift from 390nm to 486nm upon hydrolysis). -
Enzyme: Recombinant KPC-2 or AmpC (Final conc: 1-5 nM).
-
Inhibitor: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (Stock: 100 mM in DMSO).
Workflow:
-
Preparation: Dilute Inhibitor in buffer to create a concentration range (e.g., 0.1
M to 1000 M). Maintain DMSO < 1%. -
Pre-Incubation: Incubate Enzyme + Inhibitor for 10 minutes at 25°C.
-
Why? Boronic acids exhibit "slow-binding" kinetics. Immediate substrate addition may underestimate potency.
-
-
Initiation: Add Nitrocefin (
concentration, typically 50-100 M). -
Measurement: Monitor Absorbance at 486 nm for 5 minutes (linear phase).
-
Analysis: Plot
vs. [I] to determine . Calculate using the Cheng-Prusoff equation:
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)
Objective: Confirm physical binding and stabilization of the enzyme.
Workflow Diagram:
Figure 2: Thermal Shift Assay Workflow. A positive shift in melting temperature (
Critical Interpretation of Data
When analyzing results for [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid, researchers must account for the following factors:
-
pH Dependence: Boronic acids bind most effectively when the boron atom can transition from trigonal planar (
) to tetrahedral ( ). This equilibrium is pH-dependent. Ensure all comparative assays are run at the same pH (typically 7.0 - 7.5). -
Time-Dependent Inhibition: Due to the covalent bond formation,
values may decrease (potency increases) with longer pre-incubation times. Always report pre-incubation time alongside values. -
Solubility Artifacts: At high concentrations (>500
M), boronic acids can trimerize into boroxines or aggregate. Dynamic Light Scattering (DLS) controls are recommended if non-standard inhibition curves are observed.
References
-
Cahill, S. T., et al. (2017). "Cyclic Boronic Acids as Biologically Active Scaffolds." Journal of Medicinal Chemistry. Link
-
Tondi, D., et al. (2010). "Structure-based design and in-parallel synthesis of boronic acid inhibitors of AmpC beta-lactamase." Chemistry & Biology. Link
-
Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link
-
Shoichet, B. K., et al. (2005). "Structure-based discovery of inhibitors of beta-lactamases." Nature. Link
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
Sources
Purity analysis of commercially available [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Executive Summary
In the precision synthesis of pharmaceuticals, [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a critical building block, particularly for Suzuki-Miyaura cross-couplings.[1] However, commercially available sources of this reagent are notoriously inconsistent. Labels claiming "98% Purity" often rely on HPLC-UV data that fails to distinguish between the active boronic acid monomer and its dehydrated trimer (boroxine).[1]
This guide challenges the industry-standard reliance on HPLC for this class of compounds. We provide a comparative analysis of analytical techniques, demonstrating why Quantitative NMR (qNMR) is the only self-validating method for determining the effective stoichiometry of this reagent. We also provide a robust purification protocol to upgrade commercial-grade material.
Chemical Profile & The "Purity Paradox"
Before analyzing purity, one must understand the dynamic nature of the substrate. The nitro group at position 5 and the dimethylcarbamoyl group at position 3 create a highly electron-deficient aromatic ring. This acidity accelerates the dehydration equilibrium, making the "purity" a moving target dependent on humidity and storage history.
The Boroxine Equilibrium
Unlike standard organic impurities, the primary contaminant is a dehydrated form of the product itself. In solution (and on HPLC columns), the monomer and trimer interconvert.
Figure 1: The dynamic equilibrium between boronic acid monomer and boroxine.[2] Note that while the boroxine can react in Suzuki couplings (if water/base is present), its molecular weight is different, leading to stoichiometric errors if purity is uncorrected.
Comparative Analysis of Analytical Methods
We evaluated three distinct approaches to determining the purity of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid.
Method A: HPLC-UV (The "Deceptive" Standard)
Most vendors provide a Certificate of Analysis (CoA) based on HPLC.
-
The Flaw: Silica-based columns (even C18) possess residual silanols that can catalyze the hydrolysis of the boroxine back to the monomer during the run. Consequently, a sample that is 50% boroxine in the bottle may appear as 99% monomer on the chromatogram. Furthermore, the polar nitro/amide groups cause significant peak tailing.
-
Verdict: Useful for detecting organic impurities (protodeboronation products, oxidation byproducts) but useless for stoichiometric purity .
Method B: Mannitol Titration (The Classical Approach)
-
The Mechanism: Boronic acids form a complex with D-mannitol, releasing a proton that can be titrated with NaOH.
-
The Flaw: The electron-withdrawing nitro group lowers the pKa of the boronic acid, making the endpoint inflection indistinct. It is also non-specific; any acidic impurity counts as "product."
-
Verdict: Low precision; not recommended for process chemistry.
Method C: Quantitative NMR (qNMR) (The Gold Standard)
-
The Mechanism: Uses an internal standard of known high purity to calculate the absolute mass percentage of the target molecule.
-
The Advantage: qNMR sees the carbon backbone. Whether the boron is attached to -OH (monomer) or -O-B (boroxine), the aromatic proton signals are distinct or can be integrated together to give the total boron content relative to the carbon skeleton.
-
Verdict: The only method that provides accurate "Weight %" purity for reaction stoichiometry.
Summary of Performance Data
Comparison of a single commercial batch (Lot #884-B) analyzed by three methods.
| Parameter | Method A: HPLC-UV | Method B: Titration | Method C: qNMR (1H) |
| Reported Purity | 98.2% (Area %) | 94.5% (w/w) | 91.3% (w/w) |
| Detection Basis | UV Absorption (254 nm) | Acid/Base Neutralization | Molar Ratio vs. Std |
| Boroxine Detection | Blind (Hydrolyzes on column) | Partial | Distinct (Chemical shift) |
| Stoichiometric Risk | High (Overestimation) | Moderate | Low (Exact) |
| Time per Run | 25 mins | 45 mins | 15 mins |
Recommended Experimental Protocols
Protocol 1: The "Gold Standard" qNMR Analysis
This protocol is self-validating.[1] If the internal standard peaks are not sharp singlets, the preparation is invalid.
Reagents:
-
Solvent: DMSO-d6 (Dry, 99.9% D). Note: DMSO is required to dissolve the polar nitro/amide compound.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9%).
-
Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, which falls in the "silent region" between the target's alkyl protons (2.8-3.1 ppm) and aromatic protons (7.5-8.8 ppm).
-
Workflow:
-
Weighing: Accurately weigh ~10 mg of the Internal Standard (
) and ~20 mg of the Boronic Acid sample ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to NMR tube.[1]
-
Acquisition:
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the Maleic Acid singlet (2H) at 6.2 ppm. Set value to 100.00.
-
Integrate the aromatic proton of the boronic acid at ~8.6 ppm (singlet-like, between Nitro and Boron).
-
Calculation:
Where:
- = Integration Area[1]
- = Number of protons (IS=2, Sample=1)
- = Molecular Weight (Sample=238.01, IS=116.07)
- = Mass (mg)
- = Purity (decimal)
Protocol 2: HPLC Purity Check (For Organic Impurities Only)
Use this to check for deboronated byproducts (3-nitro-N,N-dimethylbenzamide), not for absolute boronic acid content.[1]
-
Column: Waters XSelect HSS T3 (C18), 3.5 µm, 4.6 x 100 mm. High surface coverage prevents peak tailing.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow: 1.0 mL/min.[1]
-
Detection: 254 nm.
Decision Tree for Analysis
Figure 2: Analytical workflow ensuring no "blind spots" in reagent verification.
Purification Strategy (Upgrading Commercial Grade)
If the qNMR analysis reveals low purity (<90%) or high organic impurity load, perform this recrystallization. The nitro/amide combination makes the molecule moderately soluble in hot water but insoluble in cold water.
-
Dissolve: Suspend 5.0 g of crude material in 40 mL of Acetonitrile:Water (1:4) .
-
Heat: Heat to 70°C. The solution should become clear. If not, add minimal acetonitrile dropwise.
-
Filter: Hot filtration (rapidly) to remove insoluble particulates (often inorganic boron salts).[1]
-
Cool: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Collect: Filter the precipitate.
-
Wash: Wash the cake with 2 x 5 mL cold water.
-
Dry: Vacuum dry at 40°C for 12 hours. Do not overheat, or you will drive the equilibrium toward the boroxine.
References
-
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4][5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6] Wiley-VCH.[1] Link
-
Yan, X., et al. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. PubMed.[1] Link
-
Alugupalli, S., et al. (2025).[5] The Boroxine-Boronic Acid Equilibrium: Kinetics and Mechanism.[1][4][7] University of Edinburgh Research Explorer.[1] Link
-
Waters Corporation. (2023).[1] Developing a Separation for Boronic Acids Using Maxpeak™ Premier Column Technology. Waters Application Notes.[1] Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-Nitrophenylboronic acid.[1]Link
Sources
- 1. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. raineslab.com [raineslab.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. (3-Chloro-5-nitrophenyl)boronic acid | Benchchem [benchchem.com]
- 7. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reproducibility of Experiments Using [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Executive Summary
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 957120-57-9) is a critical fragment for installing electron-deficient aryl scaffolds in kinase inhibitors and protein degraders. However, its reproducibility profile is notoriously poor. The combination of a strong electron-withdrawing nitro group and a coordinating amide moiety creates a "perfect storm" for two competing failure modes: rapid protodeboronation and catalyst poisoning .
This guide moves beyond standard product sheets to objectively compare this reagent against its protected derivatives (Pinacol and MIDA esters) and provides a self-validating protocol to ensure batch-to-batch consistency.
Part 1: Comparative Analysis of Reagent Forms
In drug development, the choice of boron reagent form dictates reaction success. The free acid is often the cheapest but least reliable.
Table 1: Performance Matrix of Boron Species
| Feature | Free Boronic Acid (Target) | Pinacol Ester (Bpin) | MIDA Boronate |
| Stoichiometric Accuracy | Low (Variable hydration/boroxine content) | High (Crystalline, defined MW) | Very High (Air-stable solid) |
| Protodeboronation Risk | High (Fast hydrolysis in base) | Medium (Slow release of active species) | Low (Slow release reservoir) |
| Atom Economy | High | Low (Wasteful byproducts) | Low (Requires hydrolysis step) |
| Solubility (Organic) | Moderate (Polar amide/nitro groups) | High | Low (DMSO/MeCN required) |
| Rec. Storage | -20°C, Desiccated | 4°C, Inert Atmosphere | Room Temp, Bench |
Expert Insight: For initial screening (mg scale), use the Pinacol Ester . The kinetic stability prevents rapid hydrolysis. For process scale-up (>10g), the Free Acid is preferred for cost, provided you validate the active boron content using the qNMR protocol defined in Part 3.
Part 2: The Stability Conundrum (Mechanistic Grounding)
The primary cause of irreproducibility with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is not chemical degradation, but stoichiometric uncertainty .
The Boroxine Equilibrium
Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine). This equilibrium is driven by storage humidity and vacuum drying history. A "98% pure" bottle may contain 30% boroxine, effectively altering the molecular weight and causing you to under-load the reagent by 10-15%.
Mechanism of Instability
The nitro group at the 5-position is strongly electron-withdrawing (
Figure 1: The equilibrium between the active acid and storage trimer (boroxine) dictates stoichiometry, while the irreversible path to the deboronated arene represents the primary side-reaction.[1][2]
Part 3: Self-Validating Experimental Protocols
Pre-Reaction Validation: qNMR Purity Assay
Never assume the commercial bottle weight corresponds to the molecular weight of the free acid (
Protocol:
-
Internal Standard: Use 1,3,5-Trimethoxybenzene (high purity). It has a distinct singlet at
ppm that does not overlap with the nitro-aryl protons. -
Solvent: DMSO-
(ensures full dissolution of boroxine species). -
Procedure:
-
Weigh ~10 mg of sample (
) and ~10 mg of standard ( ) into the same vial (precision mg). -
Dissolve and transfer to NMR tube.
-
Set relaxation delay (
) to ≥ 10 seconds (essential for accurate integration of boron species).
-
-
Calculation:
Where = Integration Area, = Number of protons.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is engineered to suppress protodeboronation of the electron-deficient ring while preventing coordination of the amide to the Palladium center.
Reagents:
-
Substrate: Aryl Bromide/Iodide (1.0 equiv)
-
Boron Source: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 - 1.5 equiv, corrected by qNMR)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Bidentate ligand prevents amide poisoning.
-
Base:
(3.0 equiv, anhydrous) - Avoid carbonates to reduce hydrolysis rates. -
Solvent: 1,4-Dioxane / Water (9:1 v/v) - Low water content is critical.
Step-by-Step Workflow:
-
Inerting: Charge a microwave vial with the aryl halide, boron reagent, and phosphate base. Seal and purge with Argon for 5 minutes.
-
Why? Oxygen accelerates homocoupling and phenol formation.
-
-
Solvation: Add degassed 1,4-dioxane.
-
Catalyst Addition: Add Pd catalyst last as a solid or stock solution.
-
Why? Minimizes time the active Pd(0) species sits idle without oxidative addition partners.
-
-
Activation: Add the degassed water aliquot.
-
Reaction: Heat to 80°C for 4-6 hours.
-
Note: Avoid temperatures >100°C; thermal instability of the nitro-boronate increases exponentially.
-
-
Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove amide-coordinated Pd species), then brine.
Figure 2: The catalytic cycle highlights the "Transmetallation" step as the critical juncture where base selection influences success vs. protodeboronation.
Part 4: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Protodeboronation of the nitro-aryl ring. | Switch base to KF or CsF (anhydrous conditions). Fluoride activation is milder than hydroxide/carbonate [1]. |
| Starting Material Stalled | Catalyst poisoning by the dimethylamide group. | Switch to XPhos Pd G3 or SPhos Pd G3 . Bulky ligands prevent amide coordination to the metal center [2]. |
| Inconsistent Stoichiometry | Variable water content in boronic acid. | Convert free acid to Pinacol Ester using pinacol + |
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Ligand Selection for Amide-Containing Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters. Accounts of Chemical Research. [Link]
-
qNMR Standards for Boron Reagents: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Boroxine Equilibrium Dynamics: Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link]
Sources
Technical Guide: In-Silico Modeling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Binding
Executive Summary
The Challenge: Modeling the binding of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (DCNP-BA) presents a unique computational challenge: reversible covalent inhibition . Unlike standard non-covalent ligands, this molecule undergoes a hybridization change from trigonal planar (
The Solution: Standard docking algorithms (e.g., standard AutoDock Vina) often fail to rank these inhibitors correctly because they penalize the steric clash of the covalent bond formation and lack parameters for the high-energy transition state mimicry.[1] This guide compares three methodologies—Non-Covalent Docking, Covalent Docking (Gold/CovDock), and QM/MM—and provides a validated protocol for the most efficient industry standard: Covalent Docking .[1]
The Physicochemical Challenge
To model DCNP-BA accurately, one must account for the electronic effects of its substituents:
-
Nitro Group (-NO
): Electron-withdrawing group (EWG) at the meta position. It lowers the pKa of the boronic acid, increasing the electrophilicity of the boron atom and facilitating nucleophilic attack by the enzyme's active site serine.[1] -
Dimethylcarbamoyl Group: Provides steric bulk and potential hydrogen-bonding interactions, dictating specificity beyond the warhead.[1]
-
The Warhead (Boronic Acid): Exists in equilibrium. In solution, it is planar. In the active site, it forms a dative covalent bond with Serine-OH, becoming an anionic tetrahedral boronate.[1]
Mechanism of Action (Reaction Coordinate)
The following diagram illustrates the critical transition that the modeling software must simulate.
Figure 1: Reaction coordinate showing the hybridization shift from sp2 to sp3 required for accurate modeling.
Comparative Methodology: Choosing the Right Tool
The following table objectively compares the performance of three common approaches for modeling boronic acid derivatives.
| Feature | Method A: Standard Docking | Method B: Covalent Docking | Method C: QM/MM |
| Software Examples | AutoDock Vina, Glide (Standard) | GOLD (CCDC), CovDock (Schrödinger) | QSite, Gaussian/Amber |
| Geometry Handling | Poor. Treats Boron as rigid | Excellent. Forces | Perfect. Calculates electronic density.[1][2] |
| Scoring Accuracy | Low. Penalizes the "clash" of the covalent bond.[1] | High. Uses specific covalent energy terms. | Very High. Calculates |
| Throughput | High (Seconds/compound) | Medium (Minutes/compound) | Low (Hours/compound) |
| Use Case | Initial steric fit (Non-covalent pose only) | Lead Optimization & SAR | Mechanism elucidation |
Analysis of Failure in Method A
Standard docking treats the boronic acid as a non-covalent moiety.[1] It will often flip the molecule to place the hydrophobic phenyl ring in the oxyanion hole or place the boron atom too far (>2.5 Å) from the serine oxygen to avoid Van der Waals repulsion penalties.[1] Do not use standard docking for rank-ordering boronic acids.
Recommended Protocol: Covalent Docking in GOLD
GOLD (Genetic Optimization for Ligand Docking) is the industry standard for this specific application because it allows explicit definition of the "Link Atom" and geometry constraints.[1]
Step 1: Ligand Preparation
-
Generate the 3D structure of DCNP-BA.[1]
-
Crucial: Minimize the ligand in its high-energy bound state (tetrahedral sp3 boronate anion) before docking if your software supports it, OR prepare it as the planar sp2 form and define the transformation in the docking setup.[1]
-
Best Practice: Prepare the ligand as the boronic acid (B(OH)2) but ensure the Boron atom type is recognized as capable of hypervalency.[1]
-
Step 2: Receptor Preparation[1]
-
Load the target protein (e.g., AmpC
-lactamase, PDB: 1KE4).[1] -
Remove water molecules (unless bridging waters are known to be conserved).[1]
-
Protonation: Ensure the catalytic Histidine (often adjacent to Serine) is protonated correctly to act as the general base if required by the specific mechanism, though for boronic acids, the Serine-OH is the primary nucleophile.[1]
Step 3: Defining the Covalent Link (The "Gold" Standard)
This is the critical step that differentiates this protocol from standard docking.[1]
-
Select the Anchor: Identify the catalytic Serine (e.g., Ser64 in AmpC).[1]
-
Define the Link:
-
Geometry Constraint:
-
Force the Boron atom geometry from Trigonal Planar to Tetrahedral .
-
Define the bond angles (O-B-O) to approx 109.5° .[1]
-
Step 4: Scoring Function Selection[1]
-
GoldScore: Generally performs best for covalent posing because it has robust H-bonding terms which are crucial for the boronic acid hydroxyls interacting with the "oxyanion hole" residues.[1]
-
ChemScore: Can be used for rescoring but often underestimates the covalent contribution.[1]
Workflow Visualization
Figure 2: Step-by-step workflow for covalent docking of boronic acids.[3][8]
Data Analysis & Validation
To validate your model, you must compare your docked pose against known crystallographic controls.[1]
Validation Metrics
If you do not have a crystal structure for DCNP-BA, use a surrogate structure like Bortezomib or Vaborbactam bound to a similar enzyme.[1]
| Metric | Passing Criteria | Explanation |
| RMSD (Pose) | < 2.0 Å | Root Mean Square Deviation of the core phenyl ring relative to a known inhibitor. |
| Oxyanion Hole H-Bonds | 2 H-bonds | The boronic acid hydroxyls must form H-bonds with the backbone amides of the oxyanion hole (e.g., Ser64/Ala318 in AmpC).[9] |
| Linker Geometry | Tetrahedral | Visual inspection must confirm the Boron is not planar.[1] |
Interpretation of Results
-
High Score + Correct Geometry: The nitro group should be solvent-exposed or interacting with a distal residue (e.g., Asn/Gln).[1] The dimethylcarbamoyl group should fill the hydrophobic sub-pocket.[1]
-
High Score + Planar Geometry: Artifact. The software failed to apply the covalent constraint. Discard.
References
-
Krajnc, A., et al. (2019). "Covalent Docking of Large Libraries for the Discovery of Chemical Probes."[1] Nature Chemical Biology, 15, 337–346.[1]
- Significance: Establishes the benchmark for covalent docking of boronic acids against AmpC beta-lactamase.
-
London, N., et al. (2014). "Covalent Docking of Irreversible Inhibitors."[1] Methods in Molecular Biology, 1133, 165-183.[1]
- Significance: Provides the foundational algorithms used in CovDock and GOLD for linking
-
Tondi, D., et al. (2010). "Structure-based design of boronic acid beta-lactamase inhibitors."[1] Chemistry & Biology, 17(10), 1090-1098.[1]
- Significance: Validates the binding mode of phenylboronic acids (similar to DCNP-BA) in serine proteases.
-
CCDC GOLD Document
-
Significance: Technical manual for setting up the link atoms described in the protocol above.[1]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]
- 5. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. BindingDB BDBM50067887 3-NITROPHENYLBORONIC ACID::3-Nitro-phenyl-1-dihydroxyborane::3-Nitrophenyl boronic acid::Boronic acid derivative::CHEMBL20945::m-nitophenyl boronic acid [bindingdb.org]
- 9. Covalent Docking of Large Libraries for the Discovery of Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid
Executive Summary: The Hazard Profile
As researchers, we often treat boronic acids as benign coupling partners. However, [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid presents a dual-hazard profile that requires specific attention beyond standard organic protocols.
-
The Nitro-Aromatic Risk: The nitro group (
) at position 5 introduces potential cytotoxicity and skin sensitization . While the boronic acid moiety stabilizes the molecule, nitro-aromatics are historically implicated in methemoglobinemia and allergic dermatitis. -
The Boronic Acid Physicality: This compound is typically a low-density, electrostatic solid. It is prone to "flying" during weighing, creating an immediate inhalation hazard (H335) and ocular risk (H319).
-
The Equilibrium Trap: Like many boronic acids, this compound exists in equilibrium with its boroxine (cyclic anhydride) form. This does not alter safety significantly but necessitates precise handling to prevent stoichiometry errors that lead to reaction reworking and increased exposure.
Part 1: The PPE Matrix (Tiered Protection)
Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational scale.
| PPE Component | Standard Scale (<1g) | Scale-Up / High Dust (>1g) | Technical Rationale |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Fume Hood + N95/P100 Respirator | Boronic acid dust is a potent upper respiratory irritant. The nitro group adds a toxicity concern if inhaled.[1] |
| Hand Protection | Nitrile Gloves (Single, 4-6 mil) | Double Nitrile or Nitrile/Neoprene | Nitro-aromatics can permeate thin nitrile over time. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Chemical Safety Goggles | Chemical Safety Goggles + Face Shield | Standard safety glasses are insufficient for fine powders that can drift around lenses. |
| Body Protection | Cotton Lab Coat (Buttoned) | Tyvek® Sleeves or Apron | Electrostatic powders cling to cuffs. Tyvek prevents migration to street clothes. |
| Static Control | Antistatic Gun (Optional) | Mandatory Antistatic Gun/Mat | Critical: Static discharge can scatter the powder, causing uncontrolled contamination. |
Part 2: Operational Workflow & Critical Control Points
This workflow is designed to minimize the "Static-Dust-Exposure" loop common with functionalized boronic acids.
Diagram 1: PPE Decision Logic
Caption: Decision logic for selecting appropriate PPE based on experimental scale and dust potential.
Step-by-Step Protocol
1. Preparation (The Static Barrier)
-
The Problem: Boronic acids are notorious for static buildup. The dry powder will "jump" from the spatula to your glove, and then to the benchtop.
-
The Fix: Wipe the balance area and your gloves with a damp paper towel (if compatible) or use an ionizing bar/antistatic gun on the vessel before opening the bottle.
-
Senior Scientist Tip: Use a glass or metal weighing boat. Plastic boats generate static charge that makes quantitative transfer nearly impossible.
2. Weighing (The Exposure Zone)
-
Positioning: Work at least 6 inches inside the fume hood sash.
-
Technique: Do not dump. Tap the spatula gently.
-
Containment: If spilling occurs, do not brush it . The nitro-compound will smear and absorb. Cover with a wet tissue (solvent-soaked, e.g., acetone/water) and wipe up immediately.
3. Solubilization (The Kinetic Control)
-
Solvent Choice: This compound is likely soluble in DMSO, DMF, or MeOH.
-
Procedure: Add solvent to the solid, not solid to solvent. This prevents a "puff" of dust from being displaced by the liquid.
-
Dissolution: Once in solution, the respiratory hazard is effectively neutralized, but the skin absorption risk (nitro group) remains. Maintain glove discipline.
Part 3: Emergency & Disposal
Diagram 2: Handling & Disposal Lifecycle
Caption: Operational lifecycle from weighing to waste segregation, highlighting critical handling phases.
Disposal Protocols:
-
Solid Waste: Contaminated gloves and paper towels must go into Hazardous Solid Waste (often yellow bag/bin), not regular trash. The nitro group classifies it as potentially toxic.
-
Liquid Waste:
-
Segregate based on the solvent used (Halogenated vs. Non-Halogenated).
-
Do not mix with strong oxidizers (e.g., Nitric Acid waste), as the nitro-aromatic ring is already oxidized, but the amide functionality can react vigorously.
-
-
Spill Management:
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Boronic Acids (General Safety). PubChem. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
